molecular formula C29H40N2O5 B607263 EC18 CAS No. 1260094-44-7

EC18

Cat. No.: B607263
CAS No.: 1260094-44-7
M. Wt: 496.648
InChI Key: IUAVZEYOWYFRAS-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EC18, also known as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), is a synthetic monoacetyldiglyceride that was first isolated from natural sources such as the antlers of Sika deer ( Cervus nippon Temminck ), a component of traditional medicine . This small molecule is now recognized as an oral immunomodulator with significant research potential for investigating inflammatory and autoimmune conditions . Its primary research value lies in its ability to modulate the immune response and suppress inflammatory pathways. Preclinical studies demonstrate that this compound effectively reduces the production of key pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6, from immune cells . Furthermore, it has been shown to inhibit osteoclast differentiation, a key process in inflammatory bone erosion, suggesting utility in research models of rheumatoid arthritis and other bone-resorptive diseases . In a collagen-induced arthritis (CIA) murine model, a standard model for rheumatoid arthritis research, this compound reduced the clinical and histological severity of arthritis. Its efficacy was noted to be similar to established JAK inhibitors like tofacitinib and baricitinib, and it also exhibited a synergistic effect when used in combination with methotrexate . More recent clinical research has explored its application in oncology supportive care. A phase 2 trial (CRIOM) investigated this compound for the management of chemoradiation-induced oral mucositis in patients with head and neck cancer. The study reported that this compound reduced both the incidence and duration of severe oral mucositis, meeting its primary and secondary endpoints . The compound's mechanism of action involves the suppression of inflammation-related factors and signaling pathways, including the STAT3 pathway, making it a valuable tool for scientists studying JAK/STAT signaling and related immunomodulatory mechanisms . This product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1260094-44-7

Molecular Formula

C29H40N2O5

Molecular Weight

496.648

IUPAC Name

3-(cis-3-((3,4-Dimethoxyphenethyl)(methyl)amino)cyclohexyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one

InChI

InChI=1S/C29H40N2O5/c1-30(13-11-20-9-10-25(33-2)26(15-20)34-3)23-7-6-8-24(19-23)31-14-12-21-16-27(35-4)28(36-5)17-22(21)18-29(31)32/h9-10,15-17,23-24H,6-8,11-14,18-19H2,1-5H3/t23-,24+/m0/s1

InChI Key

IUAVZEYOWYFRAS-BJKOFHAPSA-N

SMILES

O=C1N([C@H]2C[C@@H](N(CCC3=CC=C(OC)C(OC)=C3)C)CCC2)CCC4=CC(OC)=C(OC)C=C4C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EC18;  EC 18;  EC-18

Origin of Product

United States

Foundational & Exploratory

EC18: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC18 is a first-in-class, synthetic monoacetyldiacylglyceride (1-palmitoyl-2-linoleoyl-3-acetylglycerol) that functions as a novel oral immunomodulator.[1] Originally derived from Sika deer antler, this compound is now fully synthesized and is under development by Enzychem Lifesciences for a range of inflammatory conditions and oncology supportive care indications.[2] Preclinical and clinical evidence suggests this compound exerts its effects through a dual mechanism: the inhibition of pro-inflammatory signaling by downregulating Toll-like receptor 4 (TLR4) and the concurrent stimulation of T-cell mediated adaptive immune responses. This guide provides an in-depth review of the molecular pathways, quantitative efficacy data, and experimental protocols that define the mechanism of action of this compound.

Core Mechanism of Action: A Dual Approach

This compound's therapeutic effects are understood to stem from a multifaceted immunomodulatory activity that both dampens excessive innate inflammatory cascades and promotes a targeted adaptive immune response. The manufacturer describes this unique mechanism as "Pattern Recognition Receptor Endocytic Trafficking Accelerator (PETA)".[2] This can be functionally divided into two primary pathways: TLR4 antagonism and direct T-lymphocyte activation.

Inhibition of Toll-like Receptor 4 (TLR4) Signaling

Toll-like receptor 4 is a key pattern recognition receptor of the innate immune system.[3][4] It recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from stressed or necrotic cells.[3] Upon activation, TLR4 initiates a signaling cascade that results in the production of pro-inflammatory cytokines, a process central to many inflammatory diseases and treatment-related toxicities like oral mucositis.[5]

This compound has been shown to be an effective inhibitor of this pathway. In studies using biliary cancer cells (KIGB-5), treatment with this compound suppressed the expression of both TLR4 mRNA and protein.[6] This inhibitory action at the receptor expression level effectively blocks the entire downstream signaling cascade, preventing the activation of transcription factors like NF-κB and subsequent inflammatory cytokine storms. This mechanism is believed to be central to its efficacy in mitigating chemoradiation-induced oral mucositis.[5][7]

TLR4_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS / DAMPs TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription This compound This compound This compound->Inhibition Inhibition->TLR4_MD2  Inhibits TLR4  mRNA & Protein  Expression

Diagram 1. this compound Inhibition of the TLR4 Signaling Pathway.
Stimulation of T-Cell Mediated Immunity

In addition to its anti-inflammatory effects, this compound directly stimulates the adaptive immune system. Studies on T-lymphocytes have demonstrated two key effects:

  • Increased Cytokine Secretion: this compound treatment of T-cells leads to a statistically significant increase in the secretion of several key cytokines, including IL-2, IL-4, IL-12, IFN-γ, and GM-CSF.[6] These cytokines play critical roles in orchestrating an effective anti-tumor response, enhancing the cytolytic activity of NK cells, and promoting the differentiation of T-helper cells.[6]

  • Calcium Influx: The mechanism for T-cell activation by this compound is thought to involve an increase in intracellular calcium (Ca²⁺) influx.[6] As a lipid-based molecule, this compound likely interacts with the lymphocyte cell membrane, activating a phospholipase C (PLC)-coupled receptor. This leads to the generation of second messengers that trigger the release of Ca²⁺ from intracellular stores and its influx from the extracellular space, a critical signal for T-cell activation, proliferation, and differentiation.[6]

References

EC18: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EC18, a synthetic monoacetyldiacylglyceride, has emerged as a promising immunomodulatory agent with a unique mechanism of action. Initially discovered as a natural product derived from Sika deer antler, it is now chemically synthesized as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol.[1] this compound is being developed by Enzychem Lifesciences for a range of indications, including the mitigation of oral mucositis in cancer patients, chemotherapy-induced neutropenia, and acute respiratory distress syndrome (ARDS).[1] Its therapeutic potential stems from its function as a Pattern Recognition Receptor Endocytic Trafficking Accelerator (PETA), which modulates the innate immune response by accelerating the clearance of pathogen- and damage-associated molecular patterns (PAMPs and DAMPs). This guide provides an in-depth technical overview of this compound, from its discovery and synthesis to its detailed mechanism of action and clinical trial data.

Discovery and Development

This compound was originally identified as a bioactive component of Sika deer antler, a traditional medicinal ingredient.[1] Subsequent research led to the successful chemical synthesis of the active compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, ensuring a consistent and scalable supply for clinical development.[1] Enzychem Lifesciences has advanced this compound through numerous preclinical and clinical studies, exploring its therapeutic utility in various inflammatory and immune-related conditions.[1] The company has also secured patent protection for its synthesis and use in various medical applications.[2]

Chemical Synthesis Pathway

The chemical synthesis of this compound (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol) is a multi-step process that involves the selective acylation of a glycerol backbone. Based on available patent literature, a representative synthesis pathway is outlined below.[3][4][5][6]

EC18_Synthesis cluster_0 Step 1: Acetylation of 1-Palmitoyl Glycerol cluster_1 Step 2: Acylation with Linoleic Acid 1-Palmitoyl_Glycerol 1-Palmitoyl Glycerol Reaction_1 Acetylation 1-Palmitoyl_Glycerol->Reaction_1 Acetylating_Agent Acetic Anhydride and/or Acetyl Chloride Acetylating_Agent->Reaction_1 Intermediate 1-Palmitoyl-3-acetyl-glycerol Reaction_1->Intermediate Reaction_2 Acylation Intermediate->Reaction_2 Linoleic_Acid Linoleic Acid Linoleic_Acid->Reaction_2 This compound This compound (1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol) Reaction_2->this compound

A simplified two-step synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis based on patent descriptions.[3][4]

Step 1: Synthesis of 1-Palmitoyl-3-acetyl-glycerol (Intermediate)

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-palmitoyl glycerol in a non-polar organic solvent (e.g., dichloromethane).

  • Addition of Base and Catalyst: Add an organic base, such as pyridine, and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Acetylation: Cool the reaction mixture and add the acetylating agent. This can be acetic anhydride, acetyl chloride, or a mixture of both. The molar ratio of the acetylating agent to 1-palmitoyl glycerol is typically between 1.1 and 1.3 equivalents. The reaction is generally carried out at a controlled temperature, for instance, between 5°C and 15°C.

  • Reaction Monitoring and Work-up: Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography). Upon completion, the reaction is quenched, and the product is extracted.

  • Purification: The crude product is purified, for example, by crystallization from a saturated hydrocarbon solvent (e.g., hexane), to yield 1-palmitoyl-3-acetyl-glycerol.

Step 2: Synthesis of 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (this compound)

  • Activation of Linoleic Acid: In a separate reaction vessel, react linoleic acid with a suitable activating agent (e.g., pivaloyl chloride) in a non-polar organic solvent in the presence of an organic base to form a mixed anhydride.

  • Acylation: Add the 1-palmitoyl-3-acetyl-glycerol intermediate and a catalyst (e.g., DMAP) to the reaction mixture containing the mixed anhydride.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 25-35°C) for several hours.

  • Purification: Upon completion, the final product, this compound, is purified using techniques such as extraction and adsorption chromatography to achieve high purity.

Mechanism of Action: The PETA Pathway

This compound functions as a Pattern Recognition Receptor (PRR) Endocytic Trafficking Accelerator (PETA).[1] This novel mechanism of action involves the modulation of the innate immune system's response to PAMPs and DAMPs. Specifically, this compound is thought to accelerate the endocytosis and trafficking of PRRs, such as Toll-like Receptor 4 (TLR4), leading to a more efficient clearance of inflammatory stimuli and a balanced immune response.

The TLR4 signaling pathway is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria.[7] This recognition triggers two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways, leading to the production of pro-inflammatory cytokines and type I interferons, respectively.[7][8] By accelerating the endocytic trafficking of TLR4, this compound may facilitate a more rapid and controlled signaling process, preventing excessive inflammation.

PETA_Signaling_Pathway cluster_this compound This compound Action cluster_Cell Immune Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm This compound This compound Endocytosis Endocytosis This compound->Endocytosis Accelerates TLR4_complex TLR4/MD2/CD14 Complex TLR4_complex->Endocytosis PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) PAMPs_DAMPs->TLR4_complex MyD88_pathway MyD88-dependent Pathway Endocytosis->MyD88_pathway Early Endosome TRIF_pathway TRIF-dependent Pathway Endocytosis->TRIF_pathway Late Endosome NFkB NF-κB Activation MyD88_pathway->NFkB IRF3 IRF3 Activation TRIF_pathway->IRF3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons IRF3->Type_I_IFN

Proposed PETA mechanism of this compound in modulating TLR4 signaling.

Quantitative Data from Clinical Trials

This compound has been evaluated in several clinical trials for various indications. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of this compound in Chemoradiation-Induced Oral Mucositis (CRIOM)
ParameterThis compound (2000 mg)PlaceboStudy Identifier
Median Duration of Severe Oral Mucositis (SOM) 0 days13.5 daysNCT03200340[9]
Incidence of SOM (through STFU) 45.5%70.0%NCT03200340[9]
Incidence of SOM in HPV+ Tumors 35.3%66.7%NCT03200340[10]
Patient Population Head and Neck Cancer Patients undergoing CRTHead and Neck Cancer Patients undergoing CRTNCT03200340[9]
Table 2: Efficacy of this compound in Chemotherapy-Induced Neutropenia (CIN)
Parameter500 mg/day1000 mg/day1500 mg/day2000 mg/dayStudy Identifier
Time to Recovery from Nadir (ANC > 500/mm³) 4.0 days3.7 days3.0 days2.3 daysPhase 1/2a[11]
Patient Population Metastatic Breast Cancer PatientsMetastatic Breast Cancer PatientsMetastatic Breast Cancer PatientsMetastatic Breast Cancer PatientsPhase 1/2a[11]
Table 3: this compound in Acute Respiratory Distress Syndrome (ARDS) due to COVID-19
ParameterThis compound (2000 mg QD)PlaceboStudy Identifier
Primary Endpoint Proportion of patients alive and free of respiratory failure through Day 28Proportion of patients alive and free of respiratory failure through Day 28Phase 2[12]
Total Enrollment 3030Phase 2[12]
Treatment Duration 28 days28 daysPhase 2[12]
Patient Population Patients with ARDS due to COVID-19 pneumoniaPatients with ARDS due to COVID-19 pneumoniaPhase 2[12]

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activity.

Protocol 1: In Vitro Cytokine Stimulation Assay

This protocol describes a general method for stimulating peripheral blood mononuclear cells (PBMCs) to measure cytokine production, which can be adapted to assess the effect of this compound.

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • This compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a predetermined pre-incubation period.

  • Stimulation: Stimulate the cells with a known immune activator, such as lipopolysaccharide (LPS) for TLR4 activation or phytohemagglutinin (PHA) for T-cell activation.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine production.

  • Sample Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of various cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Protocol 2: Lymphocyte Calcium Influx Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in lymphocytes upon stimulation, a key event in lymphocyte activation that may be modulated by this compound.

  • Cell Preparation: Isolate lymphocytes from whole blood or use a lymphocyte cell line.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM, by incubating the cells with the dye in a suitable buffer.

  • This compound Pre-treatment: Pre-incubate the dye-loaded cells with different concentrations of this compound or a vehicle control.

  • Baseline Measurement: Acquire baseline fluorescence readings using a flow cytometer or a fluorescence plate reader.

  • Stimulation: Add a stimulating agent (e.g., a T-cell receptor agonist like anti-CD3 antibody) to the cells.

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to monitor the influx of intracellular calcium.

  • Data Analysis: Analyze the kinetic data to determine parameters such as the peak fluorescence, time to peak, and area under the curve, which reflect the magnitude and kinetics of the calcium response.

Protocol 3: TLR4 Expression and Trafficking Assay

This protocol describes a method to assess the effect of this compound on the expression and endocytosis of TLR4 on the surface of immune cells.

  • Cell Culture: Culture a suitable cell line expressing TLR4 (e.g., macrophages or a transfected cell line).

  • This compound Treatment: Treat the cells with this compound or a vehicle control for various time points.

  • Cell Staining: Stain the cells with a fluorescently labeled antibody specific for an extracellular epitope of TLR4.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of TLR4 expression on the cell surface.

  • Endocytosis Assay: To measure trafficking, after this compound treatment, stimulate the cells with LPS to induce TLR4 endocytosis. At different time points post-stimulation, fix the cells and stain for surface TLR4 as described above. A decrease in surface TLR4 fluorescence over time indicates endocytosis.

Conclusion and Future Directions

This compound represents a novel approach to immunomodulation with its unique PETA mechanism of action. The promising results from clinical trials, particularly in the management of chemoradiation-induced oral mucositis, highlight its therapeutic potential. The detailed understanding of its synthesis pathway and mechanism of action provides a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular interactions of this compound with the endocytic machinery, expanding its clinical applications to other inflammatory and autoimmune diseases, and optimizing its therapeutic regimens. This comprehensive technical guide serves as a valuable resource for scientists and clinicians working on the development of next-generation immunomodulatory therapies.

References

An In-depth Technical Guide to the Structural Analysis and Biological Activity of EC18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC18, a synthetic monoacetyldiglyceride identified as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, is a compound of significant interest due to its immunomodulatory properties. It is currently under investigation for its potential therapeutic applications, including the management of chemotherapy-induced neutropenia, where it has reached Phase II clinical trials. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its chemical synthesis and predicted spectroscopic characteristics. Furthermore, it delves into the compound's biological activities and underlying mechanisms of action, supported by detailed experimental protocols and quantitative data. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's multifaceted properties.

Chemical Structure and Properties

This compound is a racemic mixture of a specific monoacetyldiglyceride. Its structure consists of a glycerol backbone esterified with palmitic acid at the sn-1 position, linoleic acid at the sn-2 position, and an acetyl group at the sn-3 position.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (1-acetyloxy-3-hexadecanoyloxypropan-2-yl) octadeca-9,12-dienoate[1]
Synonyms 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, PLAG, Mosedipimod[1]
Molecular Formula C₃₉H₇₀O₆[1]
Molecular Weight 635.0 g/mol [1]
CAS Number 221139-79-3[1]

Structural Analysis

Due to the limited availability of published experimental spectroscopic data for this compound, this section provides a predicted analysis based on the known structure and data from closely related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the glycerol backbone, the palmitoyl and linoleoyl acyl chains, and the acetyl group. The analysis of diacylglycerol oils by NMR provides a reference for the expected chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)
Glycerol CH₂ (sn-1, sn-3)4.10 - 4.35
Glycerol CH (sn-2)5.20 - 5.30
Acetyl CH₃~2.10
Linoleoyl =CH5.30 - 5.40
Linoleoyl =CH-CH₂-=~2.80
Palmitoyl/Linoleoyl α-CH₂2.25 - 2.35
Palmitoyl/Linoleoyl β-CH₂~1.60
Palmitoyl/Linoleoyl (CH₂)n1.20 - 1.40
Palmitoyl/Linoleoyl CH₃0.85 - 0.95

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonsPredicted Chemical Shift (δ, ppm)
Glycerol CH₂ (sn-1, sn-3)62 - 64
Glycerol CH (sn-2)70 - 72
Acetyl C=O~170
Acetyl CH₃~21
Palmitoyl/Linoleoyl C=O172 - 174
Linoleoyl =CH127 - 131
Palmitoyl/Linoleoyl α-CH₂~34
Palmitoyl/Linoleoyl (CH₂)n22 - 32
Palmitoyl/Linoleoyl CH₃~14
Predicted Mass Spectrometry Fragmentation

The mass spectrometric analysis of this compound is expected to yield a molecular ion and characteristic fragment ions resulting from the neutral loss of the constituent fatty acids and the acetyl group. The fragmentation patterns of glycerolipids are well-established and can be used to predict the behavior of this compound.

Table 4: Predicted Mass Spectrometry Fragmentation of this compound ([M+H]⁺)

m/zFragment
635.0[M+H]⁺
575.0[M+H - CH₃COOH]⁺
379.0[M+H - Linoleic Acid]⁺
353.0[M+H - Palmitic Acid]⁺
281.2[Linoleic Acid+H]⁺
257.2[Palmitic Acid+H]⁺

Synthesis of this compound

A method for the preparation of 1-palmitoyl-2-linoleoyl-3-acetyl glycerol has been described in the patent literature. The synthesis involves a two-step process.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 1-Palmitoyl Glycerol

  • 1-palmitoyl glycerol is reacted with an acetylating agent, such as a mixture of acetic anhydride and acetyl chloride.

  • The reaction is typically carried out at a controlled temperature of 5 to 15 °C to produce the intermediate, 1-palmitoyl-3-acetyl glycerol.

Step 2: Acylation with Linoleic Acid

  • The 1-palmitoyl-3-acetyl glycerol intermediate is then reacted with linoleic acid.

  • This reaction is performed at a temperature of 20 to 40 °C for 4 to 10 hours to yield the final product, 1-palmitoyl-2-linoleoyl-3-acetyl glycerol.

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Acylation 1-Palmitoyl_Glycerol 1-Palmitoyl Glycerol Intermediate 1-Palmitoyl-3-acetyl glycerol 1-Palmitoyl_Glycerol->Intermediate 5-15°C Acetylating_Agent Acetic Anhydride & Acetyl Chloride Acetylating_Agent->Intermediate This compound This compound (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol) Intermediate->this compound 20-40°C 4-10 hours Linoleic_Acid Linoleic Acid Linoleic_Acid->this compound

Caption: Synthetic workflow for the preparation of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant immunomodulatory effects, primarily through its action on lymphocytes. The compound has been shown to stimulate T-cell proliferation and the production of various cytokines.

T-Lymphocyte Activation

This compound treatment has been shown to increase calcium influx into lymphocytes, a critical event in T-cell activation. This influx of calcium is believed to be a key step in the signaling cascade that leads to T-cell proliferation and cytokine secretion.

Table 5: Effect of this compound on T-Cell Proliferation

Treatment³H-Thymidine Uptake (Fold Increase vs. Control)P-value
This compound (0.1 µg/mL)2.07<0.05
This compound (1 µg/mL)2.13<0.005
IL-2 (20 ng/mL)2.02<0.05

Data adapted from a study on the effects of this compound on T-cell proliferation.

Cytokine Production

This compound stimulates the secretion of several key cytokines from T-cells, including Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-12 (IL-12), Interferon-gamma (IFN-γ), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This broad-spectrum cytokine induction underlies its potential therapeutic effects in conditions like neutropenia and asthma.

Signaling Pathways

The precise molecular targets of this compound are still under investigation. However, its ability to induce calcium influx suggests an early involvement of phospholipase C (PLC) activation. The subsequent increase in intracellular calcium and diacylglycerol (DAG) can trigger downstream signaling cascades, including the activation of protein kinase C (PKC), and potentially the NF-κB and MAPK pathways, which are known to regulate cytokine gene expression.

Signaling_Pathway This compound This compound PLC Phospholipase C (PLC) This compound->PLC Activates Cell_Membrane T-Lymphocyte Cell Membrane PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Pathway Ca_Influx->NFkB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Cytokine_Genes Cytokine Gene Transcription NFkB->Cytokine_Genes MAPK->Cytokine_Genes Cytokines IL-2, IL-4, IL-12, IFN-γ, GM-CSF Cytokine_Genes->Cytokines Leads to Secretion

Caption: Proposed signaling pathway for this compound in T-lymphocytes.

Key Experimental Protocols

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to this compound by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Methodology:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Treat the cells with varying concentrations of this compound or a positive control (e.g., phytohemagglutinin) and incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Pulse the cells with 1 µCi of [³H]-thymidine per well and incubate for an additional 18 hours.

  • Harvest the cells onto a glass fiber filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the stimulation index as the ratio of counts per minute (CPM) in treated wells to the CPM in untreated control wells.

Proliferation_Assay_Workflow Start Isolate PBMCs Plate_Cells Plate PBMCs (1x10⁵ cells/well) Start->Plate_Cells Treat_Cells Treat with this compound (72h incubation) Plate_Cells->Treat_Cells Pulse_Cells Pulse with [³H]-Thymidine (18h incubation) Treat_Cells->Pulse_Cells Harvest_Cells Harvest Cells on Filter Mat Pulse_Cells->Harvest_Cells Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Harvest_Cells->Measure_Radioactivity Analyze_Data Calculate Stimulation Index Measure_Radioactivity->Analyze_Data

Caption: Workflow for the [³H]-thymidine incorporation assay.

Calcium Influx Assay (Flow Cytometry)

This protocol details the measurement of intracellular calcium mobilization in lymphocytes upon stimulation with this compound using the fluorescent dye Indo-1 AM.

Methodology:

  • Prepare a single-cell suspension of lymphocytes.

  • Load the cells with 3-5 µM Indo-1 AM for 30-45 minutes at 37°C.

  • Wash the cells to remove excess dye and resuspend in a suitable buffer.

  • Acquire a baseline fluorescence reading on a flow cytometer.

  • Add this compound to the cell suspension and continue to acquire data to measure the change in the ratio of violet (calcium-bound Indo-1) to blue (calcium-free Indo-1) fluorescence over time.

  • Use a calcium ionophore (e.g., ionomycin) as a positive control for maximal calcium influx.

Conclusion

This compound is a promising immunomodulatory compound with a well-defined chemical structure. While detailed experimental spectroscopic data is not widely available, its structural features can be confidently predicted based on established principles of NMR and mass spectrometry for similar lipid molecules. The biological activity of this compound is centered on its ability to activate T-lymphocytes, leading to increased intracellular calcium, proliferation, and the secretion of a broad range of cytokines. These activities provide a strong rationale for its ongoing clinical development in indications such as chemotherapy-induced neutropenia. Further research is warranted to fully elucidate the specific molecular targets and the complete signaling cascade initiated by this compound, which will be crucial for optimizing its therapeutic potential.

References

EC18: A Technical Guide to its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

EC18 is a synthetic, first-in-class, small molecule immune modulator, chemically identified as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG).[1][2][3] Originally identified as a key constituent in the antlers of Sika deer, this compound is now fully synthesized and is being developed for a range of therapeutic indications.[2][3][4] Its primary mechanism of action is described as a Pattern Recognition Receptor Endocytic Trafficking Accelerator (PETA), which modulates the innate immune response by accelerating the clearance of inflammatory signals, thereby shortening the duration of inflammation.[4] Preclinical and clinical studies have demonstrated its potential in immuno-oncology, autoimmune diseases, and as a mitigating agent for the side effects of cancer therapy. Notably, a Phase 2 clinical trial has shown significant efficacy in reducing the incidence and duration of severe oral mucositis (SOM) in head and neck cancer patients undergoing chemoradiation.[5][6] This document provides a comprehensive overview of the biological activity, mechanism of action, and therapeutic potential of this compound.

Introduction

This compound, a synthetic monoacetyldiacylglyceride, is a novel host-response modifier with a unique mechanism of action that sets it apart from traditional anti-inflammatory drugs.[3][4][7] It was developed by Enzychem Lifesciences following extensive research into compounds derived from Sika deer antler, a substance used in traditional medicine.[4] this compound's therapeutic approach is not to block immune pathways, but rather to regulate the inflammatory process by promoting a rapid return to homeostasis. This is achieved by enhancing the clearance of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are key drivers of inflammation.[4] This guide details the molecular pathways influenced by this compound and summarizes the quantitative data from key preclinical and clinical investigations.

Mechanism of Action

This compound's biological functions are underpinned by a multi-faceted mechanism that influences key inflammatory and immune signaling pathways.

The PETA (Pattern Recognition Receptor Endocytic Trafficking Accelerator) Mechanism

The core mechanism of this compound is termed PETA. This process accelerates the endocytosis of Pattern Recognition Receptors (PRRs), such as Toll-like receptor 4 (TLR4), after they bind to their respective ligands (PAMPs or DAMPs). By speeding up the formation of endosomes and the subsequent recycling of the receptors, this compound helps to quickly remove the danger signals that trigger inflammation. This leads to a more rapid resolution of the immune response, preventing the prolonged inflammation that can lead to tissue damage.[4]

Modulation of Toll-Like Receptor 4 (TLR4) Signaling

This compound has been shown to directly inhibit the expression of TLR4 mRNA and protein.[1] TLR4 activation by ligands like lipopolysaccharide (LPS) initiates a signaling cascade that activates NF-κB and MAP kinase, leading to the production of pro-inflammatory cytokines.[1] By downregulating TLR4, this compound can retard tumor growth and suppress excessive inflammatory responses, as TLR4 activation on tumor cells can promote proliferation and immune evasion.[1]

T-Cell Activation and Cytokine Modulation

This compound stimulates a significant influx of Ca²⁺ into lymphocytes, a critical secondary messenger in T-cell signal transduction.[1] This activation leads to the enhanced proliferation of T-cells and the increased production and secretion of a broad range of cytokines, including IL-2, IL-4, IL-12, IFN-γ, and GM-CSF.[1] These cytokines, in turn, can enhance the cytolytic activity of natural killer (NK) cells and cytotoxic T-lymphocytes, contributing to this compound's anti-tumor effects.[1]

Downregulation of Pro-inflammatory Pathways

Beyond TLR4, this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of key downstream signaling molecules. It has been shown to inhibit the phosphorylation of both NF-κB and its inhibitor, IκB, in models of lung inflammation.[2] In autoimmune models, this compound reduces the phosphorylation of STAT3, a critical transcription factor for Th17 cell differentiation.[3] This is complemented by a reduction in the mRNA expression of RORc (a Th17 master regulator) and an increase in Foxp3 (a Treg master regulator), thereby shifting the balance from pro-inflammatory to regulatory T-cell responses.[3]

EC18_Mechanism_of_Action This compound Core Mechanisms of Action cluster_0 This compound Intervention cluster_1 Cellular and Molecular Targets cluster_2 Downstream Biological Effects This compound This compound (PLAG) TLR4 TLR4 Expression (mRNA & Protein) This compound->TLR4 Inhibits PETA PETA Mechanism (PRR Endocytic Trafficking) This compound->PETA Accelerates Ca_Influx Ca2+ Influx (in Lymphocytes) This compound->Ca_Influx Stimulates STAT3 STAT3 Phosphorylation This compound->STAT3 Inhibits NFkB_path NF-κB & IκB Phosphorylation This compound->NFkB_path Inhibits Tumor_Growth Inhibition of Tumor Growth TLR4->Tumor_Growth Impacts Inflammation_Resolution Accelerated Inflammation Resolution PETA->Inflammation_Resolution Leads to Cytokine_Prod T-Cell Proliferation & Cytokine Production (IL-2, IFN-γ, etc.) Ca_Influx->Cytokine_Prod Leads to Pro_Inflam_Cytokines Reduced Pro-inflammatory Cytokines (IL-6, TNF-α) STAT3->Pro_Inflam_Cytokines Regulates T_Cell_Diff Shift from Th17 to Treg STAT3->T_Cell_Diff Regulates NFkB_path->Pro_Inflam_Cytokines Regulates

This compound Core Mechanisms of Action

Preclinical Evidence of Biological Activity

This compound has demonstrated significant efficacy across a variety of preclinical models, highlighting its broad therapeutic potential.

Immuno-Oncology

In a hamster model of biliary cancer, this compound inhibited hematogenous metastasis.[1] Treatment at 50 mg/kg/day resulted in no evidence of metastatic lesions, compared to widespread lesions in the control group.[1] This anti-tumor effect is linked to increased T-cell cytolytic activity and the stimulation of anti-cancer cytokines.[1] Furthermore, in a head and neck squamous cell carcinoma (HNSCC) model, this compound alone reduced tumor size by 42%, and when combined with cisplatin, it enhanced tumor reduction by an additional 25% compared to cisplatin alone.[8]

ParameterThis compound TreatmentControl/ComparisonFold Change / % ActivityP-valueReference
T-Cell Proliferation 1 µg/mLUntreated2.13-fold increase<0.005[1]
(³H-thymidine uptake)0.1 µg/mLUntreated2.07-fold increase<0.05[1]
T-Cell Cytolytic Activity 100:1 T-cell:target ratioUntreated19.5% vs 13.7% specific cytolysis<0.05[1]
(⁵¹Cr release)25:1 T-cell:target ratioUntreated16.6% vs 5.1% specific cytolysis<0.005[1]
HNSCC Tumor Growth This compound aloneUntreated Control42% reduction in tumor size<0.05[8]
(Xenograft Model)This compound + CisplatinCisplatin alone25% further reduction in size<0.05[8]
Anti-Inflammatory and Autoimmune Disease Models

This compound has shown potent anti-inflammatory effects in several models. In a murine model of allergic asthma, oral administration of this compound (30 and 60 mg/kg) significantly reduced airway hyperresponsiveness, Th2 cytokines, and inflammatory cell infiltration.[7] In a model of COPD induced by cigarette smoke and LPS, this compound reduced the number of neutrophils, ROS production, and elastase activity in the lungs.[2] In the collagen-induced arthritis (CIA) mouse model for rheumatoid arthritis, this compound effectively reduced the clinical and histological severity of arthritis, suppressed the production of inflammatory cytokines like IL-6, TNF-α, and IL-17, and inhibited osteoclast differentiation.[3][9][10]

ModelKey FindingThis compound DosageEffectReference
Allergic Asthma Reduction of Th2 cytokines & inflammation30 & 60 mg/kgSignificant suppression of asthmatic response[7]
COPD Reduction of neutrophilic inflammation30 & 60 mg/kgAttenuated airway inflammation[2]
Rheumatoid Arthritis Reduction of arthritis severity & cytokines250 mg/kgAmeliorated CIA, synergistic with methotrexate[3][10]

digraph "CIA_Model_Workflow" {
rankdir=LR;
graph [fontname="Arial", fontsize=12, label="Experimental Workflow: Collagen-Induced Arthritis (CIA) Model", labelloc=t, fontcolor="#202124"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Day0 [label="Day 0:\nPrimary Immunization\n(Collagen Type II + CFA)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day21 [label="Day 21:\nBooster Immunization\n(Collagen Type II + IFA)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Start of Daily Treatment:\n- this compound (oral gavage)\n- Vehicle Control", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Ongoing Monitoring:\n- Arthritis Score\n- Disease Incidence", shape=note, fillcolor="#F1F3F4"]; Endpoint [label="Day 60:\nEndpoint Analysis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\n- Histology of Joints\n- Cytokine Measurement (ELISA)\n- Flow Cytometry", style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

Day0 -> Day21; Day21 -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; }

Workflow for Collagen-Induced Arthritis (CIA) Model

Clinical Development and Therapeutic Applications

This compound is being actively investigated in several clinical trials for various indications.[4]

Chemoradiation-Induced Oral Mucositis (CRIOM)

The most advanced clinical program for this compound is in the treatment of CRIOM for patients with head and neck cancer. A Phase 2, randomized, double-blind, placebo-controlled trial (NCT03200340) has been completed with positive results.[5][6][11] The study demonstrated that this compound is safe and significantly mitigates the development and duration of severe oral mucositis (SOM), a debilitating side effect of chemoradiation.[12][13]

Parameter (Per-Protocol Population)This compound (2000 mg)Placebo% Reduction / DifferenceReference
Median Duration of SOM 0 days13.5 days100% reduction[6][12][13]
Incidence of SOM (through STFU) 45.5%70.0%35.1% reduction[5][6][13]
Incidence of SOM (through radiation) 40.9%65.0%37.1% reduction[5][6]

digraph "CRIOM_Logic_Diagram" {
graph [fontname="Arial", fontsize=12, label="Logical Pathway of this compound in Mitigating CRIOM", labelloc=t, fontcolor="#202124"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Patient [label="Head & Neck Cancer Patients", fillcolor="#F1F3F4", color="#5F6368"]; CRT [label="Chemoradiation Therapy (CRT)", fillcolor="#FBBC05", fontcolor="#202124"]; Injury [label="CRT-Induced Mucosal Injury\n(Release of DAMPs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immune_Response [label="Activation of Innate\nImmune Response (e.g., via TLR4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound Intervention", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitigation [label="Mitigation of Immune Response\n(PETA Mechanism)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Reduced Incidence &\nDuration of Severe Oral Mucositis (SOM)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Patient -> CRT; CRT -> Injury; Injury -> Immune_Response; Immune_Response -> this compound [style=invis]; this compound -> Mitigation [label="Leads to"]; Immune_Response -> Mitigation [dir=back, arrowhead=tee, style=dashed, label="Inhibits/\nResolves"]; Mitigation -> Outcome; }

Logical Pathway of this compound in Mitigating CRIOM
Other Investigational Areas

Based on its mechanism of action, this compound is also being developed for other indications, including:

  • Acute Respiratory Distress Syndrome (ARDS): A Phase 2 study was initiated to evaluate this compound in preventing ARDS in patients with COVID-19 pneumonia.[14]

  • Chemotherapy-Induced Neutropenia (CIN) and Acute Radiation Syndrome (ARS): These are potential indications based on this compound's immunomodulatory and protective effects.[4]

  • Atopic Dermatitis: A Phase 2 clinical trial is planned to determine the dose-dependent efficacy and safety of this compound in patients with moderate to severe atopic dermatitis.[15]

Detailed Experimental Protocols

T-Cell Proliferation Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[1]

  • Isolate T-cells from the relevant species (e.g., hamster splenocytes).

  • Plate the cells in a 96-well plate at a determined density.

  • Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µg/mL), a positive control (e.g., IL-2), and a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add ³H-thymidine to each well and incubate for an additional period (e.g., 18 hours) to allow for incorporation into newly synthesized DNA.

  • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Express results as a fold increase in counts per minute (CPM) compared to the untreated control.

Cytolytic Activity Assay (⁵¹Cr Release Assay)

This assay measures the ability of cytotoxic T-cells to lyse target tumor cells.[1]

  • Label target tumor cells (e.g., KIGB-5) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.

  • Wash the labeled target cells to remove excess unincorporated ⁵¹Cr.

  • Co-culture the labeled target cells with effector T-cells (isolated from this compound-treated or control animals) at various effector-to-target (E:T) ratios (e.g., 100:1, 25:1).

  • Incubate the co-culture for a set time (e.g., 4 hours).

  • Centrifuge the plate and collect the supernatant.

  • Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculate the percentage of specific cytolysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Collagen-Induced Arthritis (CIA) Murine Model

This is a widely used model for studying the pathology and treatment of rheumatoid arthritis.[3][16]

  • Immunization: On Day 0, immunize DBA/1J mice intradermally at the base of the tail with bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA).

  • Booster: On Day 21, administer a booster immunization with CII emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment: Begin daily oral administration of this compound (e.g., 250 mg/kg) or vehicle control from Day 21 until the end of the experiment.

  • Clinical Assessment: Monitor mice regularly (e.g., 3 times per week) for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling. The total arthritis score is the sum of scores for all four paws.

Conclusion

This compound is a promising, first-in-class immunomodulatory agent with a novel mechanism of action that focuses on the resolution of inflammation rather than its suppression. Its ability to modulate the TLR4 pathway, activate T-cell responses, and downregulate key pro-inflammatory transcription factors provides a strong rationale for its development across a spectrum of diseases. Robust preclinical data in oncology and autoimmune models, coupled with compelling Phase 2 clinical results in mitigating CRIOM, underscore its significant therapeutic potential. Future research will further elucidate its role in combination therapies and expand its application to other inflammatory and immune-mediated conditions.

References

Preliminary In Vitro Studies of EC18: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC18 is a synthetic monoacetyldiacylglyceride, originally derived from Sika deer antler, and is under development by Enzychem Lifesciences.[1][2] It is positioned as an immune modulator with a novel mechanism of action, designated as Pattern Recognition Receptor Endocytic Trafficking Accelerator (PETA).[2] This document provides a comprehensive overview of the preliminary in vitro studies conducted on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Data Presentation

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Effect of this compound on T-Cell Proliferation

Treatment GroupConcentrationFold Increase in ³H-Thymidine Uptake (vs. Control)P-value
This compound1 µg/mL2.13<0.005
This compound0.1 µg/mL2.07<0.05
IL-2 (Positive Control)20 ng/mL2.02<0.05

Data extracted from a study on the effects of this compound on T-cell proliferation.[1]

Table 2: Cytokine Secretion by this compound-Treated T-Cells

CytokineTreatment GroupSecretion Level (vs. Control)P-value
IL-2This compoundSignificantly Higher<0.05
IL-4This compoundSignificantly Higher<0.005
IL-12This compoundIncreased<0.05
GM-CSFThis compoundIncreased<0.05
IFN-γThis compoundIncreased<0.05

Data from Bio-plex analysis of cytokine secretion by T-cells treated with this compound.[1]

Table 3: Cytolytic Activity of T-Cells from this compound-Treated Hamsters

T-Cell to Target Cell RatioTreatment GroupSpecific Cytolysis (%)P-value
100:1This compound Treated19.5 ± 0.37<0.05
100:1Untreated Control13.7 ± 0.19
25:1This compound Treated16.6 ± 0.28<0.005
25:1Untreated Control5.1 ± 0.10

Results from a ⁵¹Cr release assay measuring T-cell cytolytic activity.[1]

Table 4: Effect of this compound on TLR-4 Expression in KIGB-5 Biliary Cancer Cells

Treatment GroupMethodTLR-4 Expression (vs. Control)
This compound (1 µg/mL)RT-PCR, Real-time qPCR, Western BlotSuppressed
LPS (10 µg/mL)Western BlotIncreased
LPS + this compoundWestern BlotReduced compared to LPS alone

Summary of findings on the inhibitory effect of this compound on TLR-4 expression.[1]

Table 5: Effect of this compound on Inflammatory Mediator Production by Murine Splenocytes

Inflammatory MediatorThis compound ConcentrationStimulation% Reduction vs. Vehicle (LPS-stimulated)P-value
IL-610 µg/mLLPS (100 ng/mL)~40%<0.05
IL-6100 µg/mLLPS (100 ng/mL)~60%<0.01
IL-1β10 µg/mLLPS (100 ng/mL)~30%<0.05
IL-1β100 µg/mLLPS (100 ng/mL)~50%<0.01

Data from ELISA measurement of inflammatory mediators in splenocyte culture supernatants.[3]

Experimental Protocols

T-Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of T-lymphocytes.

Methodology:

  • Isolate T-cells from the appropriate source (e.g., hamster spleen).

  • Culture the T-cells in a suitable medium.

  • Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, and 1 µg/mL) or a positive control such as IL-2 (e.g., 20 ng/mL). An untreated control group should also be maintained.

  • Incubate the cells for a specified period.

  • Pulse the cells with ³H-thymidine and incubate for an additional period to allow for incorporation into newly synthesized DNA.

  • Harvest the cells and measure the amount of incorporated ³H-thymidine using a scintillation counter.

  • Calculate the fold increase in proliferation compared to the untreated control.[1]

Cytokine Secretion Assay

This protocol measures the secretion of various cytokines from T-cells following treatment with this compound.

Methodology:

  • Prepare T-cell cultures as described in the T-cell proliferation assay.

  • Treat the cells with this compound or leave them untreated (control).

  • After an appropriate incubation period, collect the cell culture supernatant.

  • Measure the concentration of various cytokines (e.g., IL-2, IL-4, IL-12, IFN-γ, and GM-CSF) in the supernatant using a multiplex immunoassay system (e.g., Bio-Plex).

  • Compare the cytokine levels in the this compound-treated group to the control group.[1]

T-Cell Cytolytic Activity Assay

This protocol evaluates the ability of T-cells, primed by this compound in vivo, to lyse target tumor cells in vitro.

Methodology:

  • Treat hamsters with this compound or a vehicle control.

  • Isolate T-cells from the treated and control animals.

  • Label the target tumor cells (e.g., KIGB-5) with ⁵¹Cr.

  • Co-culture the isolated T-cells (effector cells) with the ⁵¹Cr-labeled target cells at various effector-to-target cell ratios (e.g., 100:1 and 25:1).

  • After incubation, centrifuge the co-culture and collect the supernatant.

  • Measure the amount of ⁵¹Cr released into the supernatant, which is indicative of target cell lysis.

  • Calculate the percentage of specific cytolysis.[1]

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for TLR-4 mRNA Expression

This protocol is used to determine the effect of this compound on the messenger RNA (mRNA) expression of Toll-like receptor 4 (TLR-4).

Methodology:

  • Culture KIGB-5 biliary cancer cells.

  • Expose the cells to lipopolysaccharide (LPS) (e.g., 10 µg/mL) and/or this compound (e.g., 1 µg/mL). A control group with medium alone should be included.

  • Harvest the cells and isolate total RNA using a suitable kit (e.g., RNeasy kits).

  • Perform reverse transcription of the isolated RNA to synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., Superscript I) and random hexamers.

  • Amplify the TLR-4 cDNA using specific primers via PCR.

  • Analyze the PCR products by gel electrophoresis to visualize the expression levels of TLR-4 mRNA.[1]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and the workflows of the key experimental protocols.

EC18_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TLR4 TLR-4 This compound->TLR4 Inhibits Expression Ca_ion Ca²⁺ Influx This compound->Ca_ion Stimulates NFkB NF-κB TLR4->NFkB Activates MAPK MAP Kinase TLR4->MAPK Activates Inflam_med_down Decreased Inflammatory Mediators (IL-6, IL-1β) TLR4->Inflam_med_down Inhibition leads to Cytokine_prod Cytokine Production (IL-2, IL-4, IL-12, IFN-γ, GM-CSF) NFkB->Cytokine_prod MAPK->Cytokine_prod T_cell_prolif T-Cell Proliferation Ca_ion->T_cell_prolif Cytokine_prod->T_cell_prolif Cytolytic_act Enhanced Cytolytic Activity Cytokine_prod->Cytolytic_act

Caption: Proposed signaling pathway of this compound, highlighting its immunomodulatory effects.

T_Cell_Proliferation_Workflow start Start: Isolate T-Cells culture Culture T-Cells start->culture treat Treat with this compound / Controls culture->treat incubate1 Incubate treat->incubate1 pulse Pulse with ³H-Thymidine incubate1->pulse incubate2 Incubate pulse->incubate2 harvest Harvest Cells incubate2->harvest measure Measure ³H-Thymidine Uptake harvest->measure end End: Analyze Proliferation measure->end Cytokine_Secretion_Workflow start Start: Culture T-Cells treat Treat with this compound / Control start->treat incubate Incubate treat->incubate collect Collect Supernatant incubate->collect measure Measure Cytokines (Bio-Plex) collect->measure end End: Analyze Cytokine Levels measure->end Cytolytic_Activity_Workflow start Start: Treat Hamsters with this compound / Control isolate_T Isolate T-Cells start->isolate_T coculture Co-culture T-Cells and Target Cells isolate_T->coculture label_target Label Target Cells with ⁵¹Cr label_target->coculture incubate Incubate coculture->incubate collect_sup Collect Supernatant incubate->collect_sup measure Measure ⁵¹Cr Release collect_sup->measure end End: Calculate Specific Cytolysis measure->end

References

Unveiling the Novelty of EC-18: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC-18, a synthetic monoacetyldiacylglyceride (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol), is an emerging first-in-class immunomodulatory agent with a novel mechanism of action.[1][2] Originally derived from Sika deer antler, this small molecule has demonstrated significant therapeutic potential across a range of inflammatory and immune-mediated conditions.[1][2] This technical guide provides a comprehensive overview of the core novelty of EC-18, detailing its unique "Pattern Recognition Receptor Endocytic Trafficking Accelerator" (PETA) mechanism, its impact on key signaling pathways, and a summary of supporting preclinical and clinical data.

The Core Novelty: The PETA Mechanism

The primary innovation of EC-18 lies in its unique mechanism of action, termed the "Pattern Recognition Receptor Endocytic Trafficking Accelerator" (PETA). This mechanism distinguishes EC-18 from traditional immunomodulators. Instead of broadly suppressing the immune response, EC-18 is proposed to accelerate the natural resolution of inflammation.

The PETA mechanism facilitates the rapid endocytosis of Pattern Recognition Receptors (PRRs), such as Toll-like Receptor 4 (TLR4). By hastening the internalization and recycling of these receptors, EC-18 is thought to shorten the duration of the inflammatory signaling cascade initiated by Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs). This leads to a more rapid return to cellular homeostasis.

Key Signaling Pathways Modulated by EC-18

Inhibition of the TLR4 Signaling Pathway

A significant aspect of EC-18's immunomodulatory effect is its inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 activation, often by lipopolysaccharide (LPS), triggers a signaling cascade that results in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. EC-18 has been shown to suppress the expression of TLR4, thereby blunting the downstream inflammatory response. This inhibitory action on the TLR4 pathway is a key contributor to its therapeutic effects in conditions characterized by excessive inflammation.

TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4/MD2 TLR4/MD2 Complex LPS->TLR4/MD2 Activates EC18 This compound This compound->TLR4/MD2 Inhibits Expression & Promotes Endocytosis (PETA) MyD88 MyD88 TLR4/MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib IκB IKK->NFkB_Inhib Phosphorylates for Degradation NFkB NFkB IKK->NFkB Phosphorylates & Activates NFkB_Inhib->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProInflam_Cytokines Pro-inflammatory Cytokines Nucleus->ProInflam_Cytokines Induces Transcription

Figure 1: EC-18 Inhibition of the TLR4 Signaling Pathway.

Stimulation of T-Cell Activation and Cytokine Production

EC-18 also exhibits stimulatory effects on the adaptive immune system, particularly on T-cells. It has been observed to increase calcium (Ca2+) influx into lymphocytes, a critical event in T-cell activation. This influx triggers downstream signaling pathways that lead to T-cell proliferation, differentiation, and the production of a range of cytokines, including IL-2, IL-4, IL-12, IFN-γ, and GM-CSF. This multifaceted effect on T-cell function underscores its role as a broad-spectrum immunomodulator.

TCell_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane T-Cell Membrane cluster_intracellular Intracellular Space This compound This compound Unknown_Receptor Putative Receptor This compound->Unknown_Receptor Activates PLC Phospholipase C Unknown_Receptor->PLC Ca_Channel Ca2+ Channel Ca_Store Ca2+ Ca_Channel->Ca_Store Influx IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on ER->Ca_Store Releases Ca_Store->Ca_Channel Store Depletion Activates Calcineurin Calcineurin Ca_Store->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates & Activates Nucleus Nucleus NFAT->Nucleus Translocates to Cytokine_Genes Cytokine Gene Transcription Nucleus->Cytokine_Genes Cytokines IL-2, IL-4, IL-12, IFN-γ, GM-CSF Cytokine_Genes->Cytokines Leads to Production

Figure 2: Proposed T-Cell Activation Pathway by EC-18.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of EC-18.

Table 1: Preclinical Efficacy of EC-18

Model Parameter Measured EC-18 Dose Result Fold Change/Percentage
In vitro T-cell proliferation³H-thymidine uptake1 µg/mLIncreased proliferation2.13-fold increase vs. control
In vitro T-cell proliferation³H-thymidine uptake0.1 µg/mLIncreased proliferation2.07-fold increase vs. control
Murine Asthma ModelMethacholine responsiveness30 mg/kg & 60 mg/kgSignificantly reducedData not specified
Murine Asthma ModelTh2 cytokines, eotaxin-1, IgE, IgG30 mg/kg & 60 mg/kgSignificantly reducedData not specified
Murine Asthma ModelInflammatory cell infiltration30 mg/kg & 60 mg/kgAttenuatedData not specified
Murine Asthma ModelMucus production30 mg/kg & 60 mg/kgReducedData not specified

Table 2: Phase 2 Clinical Trial Data for EC-18 in Chemoradiation-Induced Oral Mucositis (CRIOM)

Endpoint Parameter EC-18 (2000 mg) Group Placebo Group Reduction/Difference
PrimaryMedian duration of severe oral mucositis (SOM)0 days13.5 days100% reduction[1]
SecondaryIncidence of SOM through completion of radiation40.9%65.0%37.1% reduction[1][3][4][5]
SecondaryIncidence of SOM through short-term follow-up45.5%70.0%35.1% reduction[1][3][4][5]

Experimental Protocols

T-Cell Proliferation Assay
  • Cell Source: Splenocytes are collected from appropriate animal models.

  • Assay Principle: The effects of EC-18 on T-cell proliferation are measured by the incorporation of ³H-thymidine into newly synthesized DNA.

  • Methodology:

    • Splenocytes are cultured in 96-well plates.

    • Cells are treated with varying concentrations of EC-18 (e.g., 0.01, 0.1, and 1 µg/mL) or a positive control (e.g., IL-2).

    • After a defined incubation period, ³H-thymidine is added to each well.

    • Cells are incubated further to allow for the incorporation of the radiolabel.

    • Cells are harvested, and the amount of incorporated ³H-thymidine is quantified using a scintillation counter.

    • Results are expressed as a fold increase in proliferation compared to untreated control cells.

TLR4 mRNA and Protein Expression Analysis
  • Cell Source: Relevant cancer cell lines (e.g., KIGB-5 biliary cancer cells) or immune cells.

  • Assay Principle: To determine the effect of EC-18 on the expression of TLR4 at the mRNA and protein levels.

  • Methodology for RT-PCR (mRNA expression):

    • Cells are treated with EC-18 for a specified duration.

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • cDNA is synthesized from the extracted RNA via reverse transcription.

    • Quantitative real-time PCR (qPCR) is performed using primers specific for TLR4 and a housekeeping gene (for normalization).

    • The relative expression of TLR4 mRNA is calculated using the ΔΔCt method.

  • Methodology for Western Blot (protein expression):

    • Cells are treated with EC-18.

    • Total protein is extracted from the cells using a lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for TLR4.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Murine Model of Allergic Asthma
  • Animal Model: Typically BALB/c mice are used due to their Th2-prone immune response.

  • Sensitization: Mice are sensitized by intraperitoneal injections of an allergen (e.g., ovalbumin (OVA)) with an adjuvant (e.g., aluminum hydroxide) on specific days (e.g., day 0 and 14).[6]

  • Airway Challenge: Sensitized mice are challenged with the allergen via inhalation (e.g., using an ultrasonic nebulizer) on subsequent days (e.g., days 21, 22, and 23).[6]

  • EC-18 Administration: EC-18 is administered to the mice, typically by oral gavage, at specified doses (e.g., 30 mg/kg and 60 mg/kg) daily during the challenge period.[6]

  • Outcome Measures:

    • Airway Hyperresponsiveness (AHR): Measured 24 hours after the final allergen challenge by assessing the response to a bronchoconstrictor like methacholine.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collected 48 hours after the final challenge to quantify inflammatory cells (e.g., eosinophils) and cytokine levels.[6]

    • Histology: Lung tissues are collected for histological analysis (e.g., H&E and PAS staining) to assess inflammatory cell infiltration and mucus production.

Conclusion

EC-18 represents a significant advancement in the field of immunomodulation. Its novel PETA mechanism, which focuses on accelerating the resolution of inflammation rather than broad immunosuppression, offers a unique therapeutic approach. The preclinical and clinical data gathered to date, particularly in the context of chemoradiation-induced oral mucositis, are promising and support its further development for a variety of inflammatory and immune-related disorders. The dual action of inhibiting pro-inflammatory pathways like TLR4 signaling while simultaneously stimulating adaptive immune responses highlights its potential as a sophisticated regulator of the immune system. Further research into the precise molecular interactions of EC-18 within these pathways will be crucial for fully elucidating its therapeutic potential.

References

EC18 Research Compound: A Technical Whitepaper on Initial Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC18, a synthetic monoacetyldiacylglyceride also known as 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), is an orally administered immunomodulatory compound. Originally derived from Sika deer antler, this small molecule has been synthesized for therapeutic development. Initial research indicates that this compound's primary mechanism of action is as a Pattern Recognition Receptor Endocytic Trafficking Accelerator (PETA). This novel mechanism is proposed to accelerate the clearance of Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs), leading to a more rapid resolution of inflammation. Preclinical and clinical studies have explored the potential of this compound in a variety of indications, including chemoradiation-induced oral mucositis (CRIOM), chemotherapy-induced neutropenia (CIN), and allergic asthma. This document provides a comprehensive overview of the initial findings related to this compound, including quantitative data from key studies, detailed experimental protocols, and visualizations of its proposed signaling pathway and experimental workflows.

Introduction

This compound is a novel synthetic compound with immunomodulatory properties. Its development stems from the identification of active components in Sika deer antler, a substance with a history in traditional medicine. The synthesized compound, 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), offers a standardized and scalable source for clinical investigation. The core of this compound's therapeutic potential is believed to lie in its unique PETA (Pattern Recognition Receptor Endocytic Trafficking Accelerator) mechanism, which modulates the innate immune response. By accelerating the endocytosis and trafficking of pattern recognition receptors (PRRs), this compound is thought to facilitate the rapid removal of inflammatory stimuli, thereby shortening the duration of the inflammatory response and promoting a quicker return to tissue homeostasis.

This whitepaper summarizes the initial preclinical and clinical findings for this compound across several indications, presenting the quantitative data, outlining the experimental methodologies, and providing visual representations of the underlying biological processes and study designs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial preclinical and clinical studies of this compound.

Table 1: Clinical Efficacy of this compound in Chemoradiation-Induced Oral Mucositis (CRIOM) - Phase 2 Study (NCT03200340)

ParameterThis compound (2000 mg/day)Placebo% Reduction with this compound
Incidence of Severe Oral Mucositis (SOM) 40.9%65.0%37.1%
Median Duration of SOM 0 days13.5 days100%

Data from a Phase 2, randomized, double-blind, placebo-controlled trial in patients with head and neck cancer undergoing concurrent chemoradiation.

Table 2: Preclinical Efficacy of this compound in Chemotherapy-Induced Neutropenia (CIN) - Murine Model

Chemotherapeutic Agent% Decrease in Absolute Neutrophil Count (ANC) - Chemo AloneRecovery with this compound Co-administration
Gemcitabine40.4%Significant recovery observed
Cyclophosphamide19.8%Significant recovery observed
Tamoxifen21.8%Significant recovery observed

Data from a murine model of chemotherapy-induced neutropenia.[1]

Table 3: Preclinical Immunomodulatory Effects of this compound in an Ovalbumin-Induced Asthma Murine Model

ParameterEffect of this compound Treatment
Methacholine Responsiveness Significantly reduced
T helper type 2 (Th2) Cytokines Significantly reduced
Eotaxin-1 Significantly reduced
Immunoglobulin (Ig) E and IgG Significantly reduced
Inflammatory Cell Infiltration Attenuated
Mucus Production Reduced
Inducible Nitric Oxide Synthase (iNOS) Expression Reduced

Qualitative summary of findings from a murine model of allergic asthma.[2]

Experimental Protocols

Phase 2 Clinical Trial for Chemoradiation-Induced Oral Mucositis (CRIOM) (NCT03200340)
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, two-stage study.

  • Patient Population: Patients with squamous cell cancers of the mouth, oropharynx, hypopharynx, or nasopharynx scheduled to receive standard fractionated intensity-modulated radiation therapy with concomitant cisplatin chemotherapy.

  • Stage 1 (Dose-Finding): 24 subjects were randomized to receive one of three doses of this compound (500 mg, 1000 mg, or 2000 mg daily) or a placebo to assess safety and tolerability.

  • Stage 2 (Efficacy): Based on Stage 1 results, 81 subjects were randomized (1:1) to receive either 2000 mg of this compound daily or a placebo.

  • Treatment Administration: Twice-daily oral dosing of this compound or placebo commenced on the first day of radiation therapy and continued until the last day of radiation therapy (approximately 7 weeks).

  • Primary Endpoint: Duration of severe oral mucositis (SOM).

  • Secondary Endpoints: Incidence of SOM.

  • Assessment: Oral mucositis was assessed twice weekly during radiation therapy and weekly for up to six weeks post-treatment using the World Health Organization (WHO) scale. Adverse events were monitored throughout the study.

Ovalbumin-Induced Allergic Asthma Murine Model
  • Animal Model: BALB/c mice are typically used for this model.

  • Sensitization:

    • On day 0 and day 14, mice are sensitized via an intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide.

  • Challenge:

    • From day 18 to day 23, mice receive daily oral gavage of this compound (e.g., at doses of 30 mg/kg and 60 mg/kg) or a vehicle control.

    • On days 21, 22, and 23, mice are challenged with an aerosolized solution of OVA for a specified duration (e.g., 1 hour) using an ultrasonic nebulizer.

  • Outcome Measures:

    • Airway Hyperresponsiveness: 24 hours after the final OVA challenge, methacholine responsiveness is measured.

    • Bronchoalveolar Lavage (BAL): 48 hours after the final challenge, BAL fluid is collected to analyze inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes) and cytokine levels (e.g., Th2 cytokines, eotaxin-1).

    • Serology: Blood samples are collected to measure serum levels of OVA-specific IgE and IgG.

    • Histopathology: Lung tissues are harvested, fixed, and stained (e.g., with hematoxylin-eosin and periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.

    • Gene Expression: Lung tissue homogenates are used to analyze the expression of inflammatory mediators such as iNOS.

Visualizations

Proposed Signaling Pathway of this compound (PETA Mechanism)

EC18_PETA_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytic Pathway cluster_signaling Inflammatory Signaling PAMP_DAMP PAMPs / DAMPs TLR4 TLR4 PAMP_DAMP->TLR4 Binds This compound This compound Early_Endosome Early Endosome This compound->Early_Endosome Accelerates Trafficking TLR4->Early_Endosome Internalization MyD88 MyD88 TLR4->MyD88 Activates Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation of PAMPs/DAMPs Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Lysosome->Pro_inflammatory_Cytokines Downregulates (via clearance of stimuli) TRAF6 TRAF6 MyD88->TRAF6 NF_kB NF-κB TRAF6->NF_kB NF_kB->Pro_inflammatory_Cytokines Upregulates Pro_inflammatory_Cytokines->PAMP_DAMP Feedback Loop (Amplifies Inflammation)

Caption: Proposed PETA mechanism of this compound action.

Experimental Workflow for the CRIOM Phase 2 Clinical Trial

CRIOM_Workflow Patient_Screening Patient Screening (H&N Cancer, Chemo-Radiation Plan) Randomization Randomization Patient_Screening->Randomization Treatment_Arm This compound (2000 mg/day) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period Treatment Period (~7 weeks) (Concurrent with Chemo-Radiation) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Assessment Bi-weekly OM Assessment (WHO Scale) Adverse Event Monitoring Treatment_Period->Assessment Follow_up Post-Treatment Follow-up (Weekly OM Assessment for 6 weeks) Treatment_Period->Follow_up Assessment->Treatment_Period Data_Analysis Data Analysis (Duration and Incidence of SOM) Follow_up->Data_Analysis

Caption: Workflow of the Phase 2 CRIOM clinical trial.

Experimental Workflow for the Ovalbumin-Induced Asthma Murine Model

Asthma_Model_Workflow Sensitization Sensitization (Days 0 & 14) (Intraperitoneal OVA + Adjuvant) Treatment This compound or Vehicle Treatment (Days 18-23) (Oral Gavage) Sensitization->Treatment Challenge OVA Challenge (Days 21-23) (Aerosolized OVA) Treatment->Challenge AHR_Measurement Airway Hyperresponsiveness Measurement (Day 24) Challenge->AHR_Measurement BAL_Collection Bronchoalveolar Lavage Collection (Day 25) AHR_Measurement->BAL_Collection Tissue_Harvesting Tissue Harvesting (Day 25) (Blood and Lungs) BAL_Collection->Tissue_Harvesting Analysis Analysis (Cell Counts, Cytokines, IgE, Histology) Tissue_Harvesting->Analysis

Caption: Workflow for the preclinical asthma model.

Conclusion and Future Directions

The initial findings for the research compound this compound are promising. The proposed PETA mechanism of action presents a novel approach to immunomodulation by accelerating the resolution of inflammation. Clinical data from the Phase 2 study in CRIOM demonstrate a significant reduction in both the incidence and duration of severe oral mucositis, a debilitating side effect of cancer therapy. Preclinical studies in models of chemotherapy-induced neutropenia and allergic asthma further support the anti-inflammatory and immunomodulatory properties of this compound.

Future research should focus on several key areas. A more detailed elucidation of the PETA signaling pathway, including the specific molecular interactions and downstream effects, is warranted. Further preclinical studies in a wider range of inflammatory and autoimmune disease models could broaden the potential therapeutic applications of this compound. The encouraging results from the Phase 2 CRIOM trial support the progression to Phase 3 studies to confirm the efficacy and safety of this compound in a larger patient population. Additionally, further investigation into the optimal dosing and treatment duration for various indications is necessary. Continued research and development of this compound may lead to a valuable new therapeutic option for a range of conditions driven by dysregulated inflammation.

References

EC18: A Novel Immunomodulator with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

EC18, a synthetic monoacetyldiacylglyceride, is an orally available, first-in-class immunomodulatory agent with a unique mechanism of action.[1] Originally derived from Sika deer antler, this small molecule has demonstrated significant therapeutic potential across a range of preclinical and clinical studies, positioning it as a promising candidate for various inflammatory, autoimmune, and oncology-supportive care indications.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, therapeutic applications, and the experimental evidence supporting its development.

Core Mechanism of Action: Pattern Recognition Receptor Endocytic Trafficking Accelerator (PETA)

This compound's primary mechanism of action is described as a Pattern Recognition Receptor Endocytic Trafficking Accelerator (PETA).[1] This novel mechanism involves the acceleration of the endocytosis of pattern recognition receptors (PRRs), such as Toll-like receptor 4 (TLR4). By speeding up the internalization and recycling of these receptors, this compound helps to shorten the duration of the inflammatory response initiated by pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] This rapid resolution of inflammation and a quicker return to homeostasis is a key differentiator of this compound's immunomodulatory effect.[1]

Signaling Pathway

The immunomodulatory effects of this compound are closely linked to its influence on the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 activation, typically by lipopolysaccharide (LPS), triggers a cascade of intracellular events leading to the production of pro-inflammatory cytokines. This compound appears to modulate this pathway, not by direct antagonism, but by accelerating the natural resolution phase.

TLR4_Signaling_Pathway LPS LPS (PAMP/DAMP) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent (endosomal) Endocytosis Accelerated Endocytosis & Receptor Recycling TLR4_MD2->Endocytosis TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Pro_inflammatory_Cytokines induces transcription of Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces transcription of This compound This compound (PETA) This compound->TLR4_MD2 modulates via Endocytosis->TLR4_MD2 recycles

Caption: this compound modulates the TLR4 signaling pathway by accelerating endocytosis.

Potential Therapeutic Applications & Supporting Data

This compound is being investigated for a wide array of clinical indications, primarily focused on its immunomodulatory and anti-inflammatory properties.

Chemotherapy-Induced Neutropenia (CIN)

Overview: CIN is a common and dose-limiting toxicity of many chemotherapy regimens. This compound has shown promise in mitigating the severity and duration of CIN.

Quantitative Data Summary:

Study TypeModelThis compound DoseKey FindingsReference
Preclinical5-FU-induced neutropenia in mice125 or 250 mg/kgReduced duration of neutropenia from 7.4 days to 2.6-3.0 days. Reduced duration of severe neutropenia from 5.2 days to 2 days. Increased mean nadir of absolute neutrophil count (ANC).[2]
Phase 1/2aMetastatic Breast Cancer Patients (AC regimen)500-2000 mg/dayDose-dependent trend in shortening the recovery time from nadir to ANC > 500/mm³. Well-tolerated with no dose-limiting toxicities observed.[1]
Chemoradiation-Induced Oral Mucositis (CRIOM)

Overview: CRIOM is a debilitating side effect of cancer therapy for head and neck cancers. This compound is being developed to reduce the incidence and severity of this condition.

Quantitative Data Summary:

Study TypeIndicationThis compound DoseKey FindingsReference
Phase 2Head and Neck Cancer2000 mg/dayIn the per-protocol population, the median duration of severe oral mucositis (SOM) was reduced from 13.5 days in the placebo group to 0 days in the this compound group. The incidence of SOM was reduced in the this compound group compared to placebo.[3][4]
Acute Radiation Syndrome (ARS)

Overview: this compound has received Orphan Drug Designation from the FDA for the treatment of ARS, a serious illness caused by exposure to a high dose of radiation.[5]

COVID-19-Associated Acute Respiratory Distress Syndrome (ARDS)

Overview: this compound has been investigated in Phase 2 clinical trials for its potential to prevent the progression of COVID-19 pneumonia to severe ARDS by modulating the inflammatory response in the lungs.[6]

Atopic Dermatitis

Overview: A Phase 2 clinical trial is underway to evaluate the dose-dependent efficacy and safety of this compound in patients with moderate to severe atopic dermatitis.[7]

Experimental Protocols

In Vivo Model: Hamster Biliary Cancer Metastasis

Objective: To evaluate the anti-metastatic effect of this compound.

Methodology:

  • Cell Line: KIGB-5, a Syrian golden hamster cholangiocarcinoma cell line.

  • Animal Model: Syrian golden hamsters.

  • Tumor Cell Implantation: 5 x 10^5 KIGB-5 cells in 100 µL of serum-free RPMI 1640 were injected into the femoral vein of each hamster.

  • Treatment Groups:

    • Control: RPMI 1640 only.

    • This compound Group 1: 10 mg/kg/day, oral administration.

    • This compound Group 2: 25 mg/kg/day, oral administration.

    • This compound Group 3: 50 mg/kg/day, oral administration.

  • Dosing Schedule: Oral EC-18 was administered for 2 weeks on and 1 week off for a total of 12 weeks.

  • Endpoint Assessment: Animals were sacrificed at 4, 8, and 12 weeks for pathological examination of the lungs to assess metastatic lesions.

Hamster_Cancer_Model_Workflow start Start cell_injection Inject KIGB-5 cells (5x10^5) into femoral vein start->cell_injection group_assignment Randomize into 4 groups (Control, this compound 10, 25, 50 mg/kg) cell_injection->group_assignment treatment Oral administration of this compound (2 weeks on, 1 week off) group_assignment->treatment evaluation Sacrifice and examine lungs at weeks 4, 8, and 12 treatment->evaluation end End evaluation->end

Caption: Workflow for the hamster biliary cancer metastasis model.

In Vitro Assay: T-Cell Proliferation

Objective: To assess the effect of this compound on T-cell proliferation.

Methodology:

  • Cell Culture: T-cells are isolated and cultured in an appropriate medium.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.01, 0.1, and 1 µg/mL) or a positive control such as IL-2. A control group receives no treatment.

  • Incubation: Cells are incubated for a defined period (e.g., 5 days).

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: [³H]-thymidine is added to the cell cultures for the final hours of incubation. The amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation, is measured using a scintillation counter.

    • Alternative Methods: Other methods like CFSE staining followed by flow cytometry or colorimetric assays (e.g., MTT, XTT) can also be used to assess cell viability and proliferation.

T_Cell_Proliferation_Workflow start Start isolate_t_cells Isolate T-cells start->isolate_t_cells culture_and_treat Culture T-cells and treat with This compound (various concentrations), IL-2 (positive control), or media (control) isolate_t_cells->culture_and_treat incubate Incubate for 5 days culture_and_treat->incubate add_thymidine Add [³H]-thymidine for final hours incubate->add_thymidine measure_incorporation Measure [³H]-thymidine incorporation add_thymidine->measure_incorporation end End measure_incorporation->end

Caption: General workflow for a T-cell proliferation assay.

In Vitro Assay: Cytokine Secretion (Bio-Plex Assay)

Objective: To measure the levels of multiple cytokines secreted by T-cells in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: T-cells are cultured and treated with this compound as described in the T-cell proliferation assay.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • Bio-Plex Assay:

    • A multiplex bead-based assay (e.g., Bio-Plex) is used to simultaneously quantify the concentrations of various cytokines (e.g., IL-2, IL-4, IL-12, IFN-γ, GM-CSF) in the collected supernatants.

    • The assay involves the use of antibody-coupled beads, each specific for a different cytokine.

    • A detection antibody and a fluorescent reporter are used to generate a signal proportional to the amount of each cytokine present.

    • The signals are read and analyzed using a specialized flow cytometry-based instrument.

Conclusion

This compound represents a promising new therapeutic agent with a novel mechanism of action that addresses the underlying inflammatory processes in a variety of diseases. Its ability to accelerate the resolution of inflammation, rather than broadly suppressing the immune system, suggests a favorable safety profile and broad applicability. The robust preclinical and emerging clinical data, particularly in the areas of oncology supportive care, warrant further investigation and development of this exciting compound. As more data from ongoing and future clinical trials become available, the full therapeutic potential of this compound will be further elucidated.

References

Methodological & Application

Application Notes and Protocols for EC18 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

EC18, a synthetic monoacetyldiacylglyceride also known as 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), is an investigational compound with demonstrated immunomodulatory and anti-cancer properties.[1][2] These application notes provide detailed protocols for the treatment of cell cultures with this compound, focusing on its use in cancer and immunology research. The methodologies outlined are intended for researchers, scientists, and drug development professionals.

This compound's primary mechanisms of action include the stimulation of T-cell cytokine production, inhibition of the Toll-like receptor 4 (TLR-4) signaling pathway, and reduction of pro-inflammatory mediators.[1][3] It has been shown to enhance the cytolytic activity of natural killer (NK) cells and lymphocyte-activated killer (LAK) cells, suggesting its potential as a therapeutic agent in oncology.[1]

Mechanism of Action: Key Signaling Pathways

This compound modulates multiple signaling pathways involved in immunity and cancer cell proliferation. Two of the well-documented pathways are the stimulation of T-cell activation and the inhibition of TLR-4 signaling.

T_Cell_Activation_by_this compound This compound This compound Lymphocyte Lymphocyte This compound->Lymphocyte Interacts with membrane Ca_Influx Increased Ca2+ Influx Lymphocyte->Ca_Influx Signal_Transduction Signal Transduction Cascade Ca_Influx->Signal_Transduction Cytokine_Production Cytokine Production (IL-2, IL-4, IL-12, IFN-γ, GM-CSF) Signal_Transduction->Cytokine_Production NK_LAK_Activity Enhanced NK and LAK Cell Cytolytic Activity Cytokine_Production->NK_LAK_Activity Tumor_Inhibition Inhibition of Tumor Growth and Metastasis NK_LAK_Activity->Tumor_Inhibition

Diagram 1: this compound-mediated T-cell activation pathway.[1]

TLR4_Inhibition_by_this compound cluster_cell Cancer Cell TLR4 TLR-4 Receptor NFkB NF-κB Activation TLR4->NFkB MAPK MAP Kinase Activation NFkB->MAPK Proliferation Cancer Cell Proliferation MAPK->Proliferation This compound This compound This compound->TLR4 Inhibits Expression

Diagram 2: Inhibition of TLR-4 signaling in cancer cells by this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in various in vitro and in vivo models.

Table 1: Effect of this compound on T-Cell Proliferation [1]

Treatment GroupConcentration³H-Thymidine Uptake (Fold Increase vs. Control)P-value
Control -1.00-
This compound 0.01 µg/mLStimulated in a dose-dependent manner<0.05
This compound 0.1 µg/mL2.07<0.05
This compound 1.0 µg/mL2.13<0.005
IL-2 20 ng/mL2.02<0.05

Table 2: Cytokine Secretion by this compound-Treated T-Cells [1]

CytokineTreatment GroupSecretion Level (vs. Control)P-value
IL-2 This compoundSignificantly Higher<0.05
IL-4 This compoundSignificantly Higher<0.005
IL-12 This compoundIncreased<0.05
GM-CSF This compoundIncreased<0.05
IFN-γ This compoundIncreased<0.05

Table 3: Effect of this compound on TLR-4 mRNA Expression in KIGB-5 Cells [1]

Treatment GroupTLR-4 mRNA Expression (vs. Control)
Control Baseline
LPS (10 µg/mL) Increased
This compound (1 µg/mL) Reduced

Table 4: In Vivo Anti-Tumor Effect of this compound in HNSCC Model [2]

Treatment GroupTumor Size Reduction (vs. Positive Control)
This compound alone 42%
This compound + Cisplatin Additional 25% reduction compared to Cisplatin alone

Table 5: Effect of this compound on Inflammatory Mediator Production by Splenocytes [4]

MediatorThis compound ConcentrationEffect (vs. LPS stimulation alone)
IL-6 10 or 100 µg/mLDecreased
IL-1β 10 or 100 µg/mLDecreased
IgG 10 or 100 µg/mLDecreased

Experimental Protocols

The following are detailed protocols for key experiments involving this compound treatment in cell culture.

Protocol 1: In Vitro Treatment of T-Cells for Cytokine Analysis

This protocol describes the stimulation of T-cells with this compound to measure cytokine secretion.

T_Cell_Cytokine_Protocol A Coat 96-well plate with anti-CD3 monoclonal antibody B Seed T-cells at 2x10^5 cells/well A->B C Add 5 µg/mL anti-CD28 MoAb B->C D Add this compound to culture media (0.1 or 1.0 µg/mL) C->D E Incubate for 5 days D->E F Harvest culture media via centrifugation E->F G Quantify secreted cytokines using a Bio-plex kit F->G TLR4_Expression_Protocol A Seed KIGB-5 biliary cancer cells B Establish treatment groups: 1. Untreated Control 2. LPS (10 µg/mL) 3. This compound (1 µg/mL) 4. LPS + this compound A->B C Incubate for a specified duration B->C D Harvest cells and extract RNA and protein C->D E Analyze TLR-4 mRNA by RT-PCR and real-time quantitative PCR D->E F Analyze TLR-4 protein by Western Blot D->F

References

Application Notes and Protocols for Western Blot Analysis of EC18 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC18, a synthetic monoacetyldiacylglyceride, has emerged as a molecule of interest for its immunomodulatory properties.[1] Notably, research has demonstrated its ability to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, a key cascade in the innate immune response.[1] Western blotting is a fundamental technique to elucidate the molecular mechanisms of this compound by quantifying changes in protein expression within this pathway. This document provides a detailed protocol for utilizing this compound in a Western blot experiment to analyze its effects on TLR4 and its downstream signaling components, such as Nuclear Factor-kappa B (NF-κB).

Signaling Pathway Overview

This compound has been shown to suppress the expression of TLR4.[1] TLR4 activation, typically by lipopolysaccharide (LPS), initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. This activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. By inhibiting TLR4 expression, this compound can attenuate this inflammatory cascade.

EC18_TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits expression LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates & degrades NFkB_inactive NF-κB (inactive) IκBα->NFkB_inactive Inhibits p65 p65 p65->NFkB_inactive p50 p50 p50->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocates Gene Pro-inflammatory Gene Expression NFkB_active->Gene Induces

Caption: this compound inhibits the TLR4 signaling pathway.

Experimental Protocols

This section outlines the detailed methodology for a Western blot experiment to assess the impact of this compound on the TLR4 signaling pathway in KIGB-5 biliary cancer cells.

Cell Culture and Treatment
  • Cell Line: KIGB-5 human biliary cancer cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2][3]

  • Seeding: Seed KIGB-5 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the final working concentration.

  • Treatment:

    • Control Group: Treat cells with vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated group.

    • LPS Group (Positive Control): Treat cells with 10 µg/mL of Lipopolysaccharide (LPS) to induce TLR4 signaling.[1]

    • This compound Group: Treat cells with 1 µg/mL of this compound.[1]

    • LPS + this compound Group: Co-treat cells with 10 µg/mL of LPS and 1 µg/mL of this compound.[1]

  • Incubation Time: The optimal incubation time should be determined empirically, but a common starting point is 24 hours.

Western Blot Protocol
  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation:

    • Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Perform the transfer at 100V for 60-90 minutes in a wet transfer system, or follow the manufacturer's instructions for a semi-dry system.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:5000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Recommended Antibodies
Target ProteinHost SpeciesRecommended DilutionSupplier (Example)
TLR4Rabbit1:1000Cell Signaling Technology
MyD88Rabbit1:1000Cell Signaling Technology
Phospho-NF-κB p65 (Ser536)Rabbit1:1000Cell Signaling Technology
NF-κB p65Rabbit1:1000Cell Signaling Technology
IκBαRabbit1:1000Cell Signaling Technology
β-actin (Loading Control)Mouse1:5000Santa Cruz Biotechnology

Data Presentation and Analysis

Expected Quantitative Results

The following table summarizes the expected outcomes of the Western blot experiment based on the known effects of this compound.

Treatment GroupTLR4 Expression (Fold Change vs. Control)Phospho-NF-κB p65 (Fold Change vs. Control)
Control1.01.0
LPS (10 µg/mL)~1.0>1.5
This compound (1 µg/mL)<1.0<1.0
LPS + this compound<1.0< LPS alone

Note: The exact fold changes will vary depending on the experimental conditions and should be determined empirically.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Cell Preparation and Treatment cluster_lysis Protein Extraction cluster_wb Western Blotting cluster_analysis Data Analysis A Seed KIGB-5 cells B Treat with this compound, LPS, or Vehicle A->B C Incubate for 24 hours B->C D Cell Lysis C->D E Protein Quantification (BCA) D->E F SDS-PAGE E->F G Protein Transfer (PVDF) F->G H Blocking G->H I Primary Antibody Incubation H->I J Secondary Antibody Incubation I->J K Detection (ECL) J->K L Image Acquisition K->L M Densitometry Analysis L->M N Normalization to Loading Control M->N O Calculate Fold Change N->O

Caption: Western blot workflow for analyzing this compound effects.

References

Application Notes and Protocols for EC18 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of EC18 (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol), a synthetic monoacetyldiacylglyceride, in murine models for cancer research. The protocols are based on available preclinical data and established methodologies for in vivo studies in mice.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in animal models. It is crucial to note that dosages may require optimization depending on the specific mouse strain, cancer model, and experimental endpoints.

Table 1: this compound Dosage in a Hamster Biliary Cancer Model [1][2]

ParameterDetails
Animal Model Syrian Golden Hamster with KIGB-5 biliary cancer cell-induced hematogenous metastasis
Administration Route Oral
Dosage Levels 10, 25, and 50 mg/kg/day
Treatment Schedule 2 weeks on, 1 week off, for a total of 12 weeks
Vehicle Not specified. Assumed to be a standard oral gavage vehicle.

Table 2: this compound Dosage in a Mouse Asthma Model

ParameterDetails
Animal Model Ovalbumin-induced murine asthma model
Administration Route Oral Gavage
Dosage Levels 30 and 60 mg/kg, once daily
Treatment Schedule Days 18 to 23 after initial sensitization
Vehicle Not specified.

Table 3: this compound Treatment in a Mouse Head and Neck Cancer Model [3]

ParameterDetails
Animal Model Metastatic mouse oral squamous carcinoma (MOSCC) orthotopic model
Administration Route Not specified, assumed oral based on other studies.
Dosage Levels Not specified in the abstract.
Treatment Schedule Three weeks, with or without cisplatin.
Vehicle Not specified.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mouse cancer models. These protocols are based on established techniques and the limited available data on this compound. It is highly recommended to perform a pilot study to determine the optimal dosage and vehicle for your specific experimental setup.

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare this compound for administration to mice via oral gavage.

Materials:

  • This compound (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol)

  • Vehicle (e.g., Corn oil, sesame oil, or a solution containing a solubilizing agent like Dimethyl sulfoxide (DMSO) followed by dilution in a vehicle like corn oil or saline. The final concentration of DMSO should be kept low, typically <1-5%, to avoid toxicity).[4]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Determine the required concentration: Based on the desired dosage (e.g., 10-60 mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution. For example, for a 20g mouse receiving a 50 mg/kg dose in a 100 µL volume:

    • Dose = 50 mg/kg * 0.02 kg = 1 mg

    • Concentration = 1 mg / 0.1 mL = 10 mg/mL

  • Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Solubilization:

    • If using an oil-based vehicle: Add the weighed this compound to the appropriate volume of corn oil (or other suitable oil) in a sterile tube.

    • If this compound solubility is low in oil: First, dissolve this compound in a minimal amount of a suitable organic solvent like DMSO. Then, add the oil or other vehicle (e.g., a mix of PEG 400, N,N-dimethyl acetamide, and saline) and vortex thoroughly to create a stable suspension or solution.[4]

  • Mixing: Vortex the mixture vigorously for 1-2 minutes until the this compound is completely dissolved or a homogenous suspension is formed. If necessary, use a sonicator to aid in dissolution.

  • Storage: Prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex again to ensure homogeneity.

Protocol 2: Administration of this compound via Oral Gavage in a Xenograft/Syngeneic Mouse Model

Objective: To administer this compound orally to mice bearing tumors.

Materials:

  • This compound dosing solution

  • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

  • 1 mL syringes

  • Animal scale

  • 70% ethanol

Procedure:

Part A: Tumor Induction (Example using a subcutaneous model)

  • Cell Culture: Culture the desired cancer cell line (e.g., murine colon adenocarcinoma CT26 for a syngeneic model, or human breast cancer MDA-MB-231 for a xenograft model) under standard conditions.

  • Cell Preparation: Harvest cells and resuspend them in a sterile, serum-free medium or PBS. For some cell lines, mixing with Matrigel (50:50) can improve tumor take rate.

  • Implantation: Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor growth. Measure tumor dimensions with calipers and calculate the tumor volume (Volume = (Width^2 x Length) / 2).

Part B: this compound Administration

  • Animal Preparation: Weigh each mouse before dosing to calculate the exact volume of the this compound solution to be administered.

  • Dosing:

    • Based on the hamster study, a starting dose could be in the range of 10-50 mg/kg, administered once daily.[1][2]

    • Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a gavage needle.

  • Restraint: Gently but firmly restrain the mouse, holding the scruff of the neck to prevent head movement.

  • Gavage:

    • Insert the gavage needle into the corner of the mouse's mouth.

    • Gently guide the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.

    • Slowly dispense the this compound solution into the stomach.

    • Carefully withdraw the needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress. Also, continue to monitor tumor growth, body weight, and overall animal health throughout the study.

  • Treatment Schedule: A potential treatment schedule, adapted from the hamster study, could be daily oral gavage for 2 consecutive weeks, followed by a 1-week break, and repeating this cycle for the duration of the study.[1][2]

Signaling Pathway and Experimental Workflow Visualization

Proposed Signaling Pathway of this compound in Cancer

The following diagram illustrates the proposed mechanism of action of this compound in cancer, based on preliminary evidence suggesting its role in modulating the Toll-Like Receptor 4 (TLR4) signaling pathway.[1][2][5] In cancer cells, activation of TLR4 can lead to the activation of downstream signaling cascades, such as the NF-κB pathway, which can promote inflammation, cell proliferation, and survival. This compound is hypothesized to inhibit the expression or function of TLR4, thereby blocking these pro-tumoral effects.

EC18_TLR4_Signaling_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibition MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inflammation Pro-inflammatory Cytokines NFkB->Inflammation

Caption: Proposed inhibition of the TLR4 signaling pathway by this compound in cancer cells.

Experimental Workflow for an In Vivo Efficacy Study of this compound

This diagram outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous mouse cancer model.

EC18_Experimental_Workflow start Start: Cancer Cell Culture cell_prep Cell Preparation & Subcutaneous Injection start->cell_prep tumor_growth Tumor Growth Monitoring (Volume Measurement) cell_prep->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration (e.g., Oral Gavage) randomization->treatment monitoring Continued Monitoring: - Tumor Volume - Body Weight - Animal Health treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Histology - Biomarker Analysis monitoring->endpoint finish End of Study endpoint->finish

Caption: Workflow for an in vivo efficacy study of this compound in a mouse cancer model.

References

Application Notes and Protocols for Preparing EC18 Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC18, a synthetic monoacetyldiacylglyceride identified as 1-Palmitoyl-2-linoleoyl-3-acetylglycerol, has demonstrated potential therapeutic effects, including the inhibition of hematogenous metastasis of biliary cancer cells and the attenuation of asthmatic responses.[1][2] Its mechanism of action is understood to involve the modulation of intracellular signaling pathways, including an increase in calcium influx in lymphocytes.[1] Proper preparation of this compound stock solutions is critical for accurate and reproducible in vitro and in vivo assays to further elucidate its biological functions and therapeutic potential. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions.

Data Presentation

Chemical and Physical Properties of this compound

For accurate preparation of molar solutions, the fundamental chemical and physical properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 1-Palmitoyl-2-linoleoyl-3-acetylglycerol[1]
Synonyms EC-18, EC 18[1]
CAS Number 221139-79-3[1]
Molecular Formula C39H70O6[1]
Molecular Weight 634.98 g/mol [1]
Solubility and Recommended Stock Concentrations

Due to its hydrophobic nature as a diacylglycerol derivative, this compound is poorly soluble in aqueous solutions. Organic solvents are necessary to prepare concentrated stock solutions for use in cell-based assays.

SolventRecommended Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10-50 mMPreferred solvent for cell culture applications due to its miscibility with aqueous media at low concentrations. The final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Ethanol 10-50 mMCan be used as an alternative to DMSO. Similar precautions regarding the final solvent concentration in assays apply.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 634.98 g/mol x 1000 mg/g = 6.35 mg

  • Weighing this compound:

    • Accurately weigh 6.35 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes at room temperature.[3] Visually inspect to ensure the solution is clear and free of particulates.

  • Storage:

    • The 10 mM this compound stock solution should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the primary DMSO stock solution to final working concentrations in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Recommended):

    • To minimize the final DMSO concentration and ensure homogenous mixing, it is advisable to perform an intermediate dilution.

    • For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium (e.g., add 2 µL of 10 mM this compound stock to 198 µL of medium). Mix thoroughly by gentle pipetting.

  • Final Dilution:

    • Add the appropriate volume of the intermediate or primary stock solution to the final volume of cell culture medium to achieve the desired final concentration.

    • Example using the 100 µM intermediate solution: To achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate stock to 990 µL of medium.

    • Example using the 10 mM primary stock solution: To achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock to 999 µL of medium.

  • Mixing:

    • Gently mix the final working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.

  • Vehicle Control:

    • It is crucial to prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This control is essential to account for any effects of the solvent on the cells.

Mandatory Visualization

Proposed Signaling Pathway of this compound

Based on initial findings, this compound is suggested to exert its effects by increasing intracellular calcium levels through the activation of phospholipase C (PLC) and transient receptor potential canonical (TRPC) channels.[1] The following diagram illustrates this proposed signaling cascade.

EC18_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound PLC Phospholipase C (PLC) This compound->PLC Activates Membrane PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC TRPC Channel IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R DAG->TRPC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Ca²⁺ Influx TRPC->Ca_influx Ca_increase ↑ [Ca²⁺]i Downstream Downstream Cellular Effects Ca_increase->Downstream

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for Preparing this compound Working Solutions

The following diagram outlines the logical steps for preparing this compound working solutions for use in cellular assays.

EC18_Workflow cluster_stock Primary Stock Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve store 3. Aliquot and Store at -80°C dissolve->store intermediate 4. Prepare Intermediate Dilution in Culture Medium store->intermediate final 5. Prepare Final Dilution in Culture Medium intermediate->final treat 7. Treat Cells with Working Solutions and Controls final->treat control 6. Prepare Vehicle Control (DMSO in Medium) control->treat analyze 8. Analyze Cellular Response treat->analyze

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols for Hypothetical CRISPR Screening with EC18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed use of EC18, a synthetic monoacetyldiacylglyceride, in CRISPR-Cas9 screening to elucidate its anticancer mechanisms and identify potential combination therapies. This compound has demonstrated immunomodulatory and direct antitumor effects, making it a compelling candidate for deeper functional genomic investigation.

Introduction to this compound

This compound is a synthetic compound that has shown promise in preclinical and clinical studies for its anticancer and immunomodulatory properties.[1][2] Its mechanism of action is multifaceted, involving the modulation of immune responses and direct effects on cancer cells. Notably, this compound has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, a pathway often implicated in tumor progression and inflammation.[1] By inhibiting TLR4, this compound can suppress the activation of downstream signaling cascades, including the NF-κB and MAP kinase pathways.[1] Furthermore, this compound has been observed to stimulate the production of various cytokines such as IL-2, IL-4, IL-12, IFN-γ, and GM-CSF from T cells, which can enhance the antitumor immune response.[1] In preclinical models, this compound has been shown to reduce tumor growth and alleviate side effects of chemotherapy, such as oral mucositis.[2][3]

CRISPR-Cas9 screening is a powerful tool for identifying genes that modulate the cellular response to a small molecule.[4][5] By creating a diverse population of cells with single-gene knockouts, researchers can identify which genetic perturbations confer sensitivity or resistance to a specific compound. This approach can be instrumental in deconvoluting the mechanism of action of a drug and identifying synthetic lethal interactions, which can inform the development of effective combination therapies.[6][7]

This document outlines hypothetical protocols for conducting positive and negative selection CRISPR screens with this compound to identify genetic factors that influence its anticancer activity.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound from various studies. This data provides a baseline for designing and interpreting CRISPR screens.

Table 1: Effect of this compound on Cytokine Secretion by T cells

CytokineFold Increase vs. Controlp-value
IL-2>2.0<0.05
IL-4>3.0<0.005
IL-12>1.5<0.05
GM-CSF>1.5<0.05
IFN-γ>1.5<0.05

Data derived from in vitro studies on T cells.[1]

Table 2: In Vivo Antitumor Efficacy of this compound in a Head and Neck Squamous Cell Carcinoma (HNSCC) Model

Treatment GroupTumor Size Reduction vs. Controlp-value
This compound alone42%<0.05
This compound + Cisplatin vs. Cisplatin alone25%<0.05

Data from a mouse orthotopic model of metastatic oral squamous carcinoma.[3]

Table 3: Effect of this compound on Severe Oral Mucositis (SOM) in Head and Neck Cancer Patients

Patient Group (HPV-positive)Incidence of SOM (Placebo)Incidence of SOM (this compound)
Oropharyngeal Cancers66.7%35.3%

Data from a Phase 2 clinical trial.[2]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the known signaling pathway of this compound, focusing on its inhibitory effect on TLR4 and subsequent downstream signaling, as well as its stimulatory effect on cytokine production from T cells.

EC18_Signaling_Pathway cluster_cancer_cell Cancer Cell cluster_t_cell T Cell TLR4 TLR4 NFkB NF-κB Pathway TLR4->NFkB activation MAPK MAP Kinase Pathway TLR4->MAPK activation Proliferation Tumor Proliferation NFkB->Proliferation MAPK->Proliferation T_Cell T Cell Cytokines IL-2, IL-4, IL-12, IFN-γ, GM-CSF T_Cell->Cytokines secretion Cytokines->Proliferation inhibition This compound This compound This compound->TLR4 inhibition This compound->T_Cell stimulation

Caption: Known signaling pathways modulated by this compound.

CRISPR Screening Experimental Workflow

The diagram below outlines the general workflow for a pooled CRISPR-Cas9 screen with this compound to identify genes that modulate its activity.

CRISPR_Screen_Workflow cluster_workflow Experimental Workflow cluster_analysis Data Analysis start Cancer Cell Line (Cas9-expressing) transduction Transduction start->transduction lentiviral_library Lentiviral sgRNA Library (Genome-wide or focused) lentiviral_library->transduction selection Puromycin Selection transduction->selection treatment Split Population & Treat with this compound or DMSO selection->treatment dna_extraction Genomic DNA Extraction treatment->dna_extraction pcr sgRNA Amplification (PCR) dna_extraction->pcr ngs Next-Generation Sequencing pcr->ngs hit_id Hit Identification (MAGeCK/BAGEL) ngs->hit_id

Caption: General workflow for a pooled CRISPR screen with this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for conducting negative and positive selection CRISPR screens with this compound.

Protocol 1: Negative Selection (Dropout) Screen to Identify Synthetic Lethal Partners of this compound

This screen aims to identify genes whose knockout, in combination with this compound treatment, leads to cell death. These "dropout" hits are potential synthetic lethal partners.

1. Cell Line Preparation and Lentivirus Production

  • Select a cancer cell line of interest (e.g., an HNSCC cell line like FaDu or a colon cancer cell line like HCT116).
  • Ensure stable expression of Cas9 nuclease in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9 expression vector followed by selection (e.g., with blasticidin).
  • Produce high-titer lentivirus for a genome-wide sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3) according to standard protocols.

2. Lentiviral Transduction of sgRNA Library

  • Determine the optimal multiplicity of infection (MOI) to achieve ~30% transduction efficiency, ensuring that most cells receive a single sgRNA.
  • Transduce a sufficient number of Cas9-expressing cells to maintain a library representation of at least 500 cells per sgRNA.
  • After 24-48 hours, begin selection with puromycin to eliminate non-transduced cells.

3. This compound Treatment

  • After puromycin selection is complete, split the cell population into two arms: a control group treated with vehicle (DMSO) and an experimental group treated with this compound.
  • The concentration of this compound should be predetermined to be the IC20-IC30 (the concentration that inhibits cell growth by 20-30%) to allow for the identification of sensitizing mutations.
  • Culture the cells for 14-21 days (approximately 10-15 population doublings), maintaining library representation by passaging a sufficient number of cells.

4. Genomic DNA Extraction and Sequencing

  • Harvest at least 2.5 x 10^7 cells from each replicate of the control and this compound-treated populations at the end of the experiment.
  • Extract genomic DNA using a commercially available kit.
  • Amplify the sgRNA sequences from the genomic DNA using a two-step PCR protocol.
  • Perform next-generation sequencing (NGS) on the amplified sgRNA libraries.

5. Data Analysis

  • Align sequencing reads to the sgRNA library reference file.
  • Use computational tools like MAGeCK or BAGEL to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.
  • Perform gene-level enrichment analysis to identify candidate synthetic lethal genes.

Protocol 2: Positive Selection (Enrichment) Screen to Identify Genes Conferring Resistance to this compound

This screen aims to identify genes whose knockout confers resistance to this compound, providing insights into its mechanism of action.

1. Cell Line and Lentivirus Preparation

  • Follow the same procedures as in Protocol 1 for cell line preparation and lentivirus production.

2. Lentiviral Transduction

  • Follow the same transduction and selection protocol as in Protocol 1.

3. This compound Treatment

  • After puromycin selection, split the cell population into a control (DMSO) and an experimental (this compound) group.
  • Treat the experimental group with a high concentration of this compound (e.g., IC80-IC90) to provide strong selective pressure.
  • Culture the cells for an extended period, allowing the resistant cells to grow out. The duration will depend on the killing kinetics of this compound.

4. Genomic DNA Extraction and Sequencing

  • Harvest surviving cells from the this compound-treated population and a parallel number of cells from the control population.
  • Extract genomic DNA and prepare sgRNA libraries for NGS as described in Protocol 1.

5. Data Analysis

  • Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.
  • These enriched sgRNAs target genes whose knockout confers resistance to this compound, potentially identifying components of the drug's target pathway or parallel pathways that can compensate for its effects.

Validation of Screen Hits

Following the identification of candidate genes from either screen, it is crucial to validate these hits through further experimentation.

1. Individual Gene Knockout

  • Use 2-3 independent sgRNAs to knock out each candidate gene in the parental Cas9-expressing cell line.
  • Confirm knockout efficiency by Western blot or Sanger sequencing.

2. Cell Viability Assays

  • Perform dose-response curves with this compound on the individual knockout cell lines to confirm sensitization (for negative selection hits) or resistance (for positive selection hits).
  • Cell viability can be assessed using assays such as CellTiter-Glo or crystal violet staining.

3. Mechanistic Studies

  • Investigate the functional consequences of knocking out the validated hit genes in the context of this compound treatment. This could involve assessing changes in downstream signaling pathways, cell cycle progression, or apoptosis.

By following these detailed protocols, researchers can leverage the power of CRISPR-Cas9 screening to gain unprecedented insights into the biological functions of this compound and pave the way for its rational development as a novel anticancer agent.

References

Application Notes and Protocols for the Detection of EC18 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "EC18" is not a standardized protein name and can refer to several proteins with a molecular weight of approximately 18 kDa that are associated with epithelial or endothelial cells. Based on current scientific literature, the most likely candidates for "this compound" are Gastrokine-1 (GKN1) , also known as AMP-18, an 18-kDa protein secreted by epithelial cells, and Interleukin-18 (IL-18) , a well-characterized 18-kDa cytokine expressed by various cells, including epithelial cells.

These application notes provide detailed protocols for the detection of both GKN1 and IL-18 in tissue samples, addressing the potential ambiguity of the term "this compound". We present methodologies for common protein detection techniques, summarize key quantitative data, and provide visual diagrams of signaling pathways and experimental workflows.

Part 1: Detection of Gastrokine-1 (GKN1/AMP-18)

Gastrokine-1 (GKN1), also known as Antrum Mucosal Protein-18 (AMP-18), is a protein predominantly synthesized and secreted by the epithelial cells of the gastric antrum.[1] It is involved in maintaining the integrity of the gastric mucosal epithelium and has mitogenic properties.[2][3] A loss of GKN1 expression is frequently observed in gastric mucosa infected with Helicobacter pylori and in gastric cancer tissues, suggesting its role as a tumor suppressor.[1]

Data Presentation: GKN1/AMP-18 Detection Reagents
Application Antibody Name/Clone Host/Isotype Recommended Dilution Supplier (Example) Reference
Western Blot (WB)GKN1 Antibody (60130-1-Ig)Mouse / IgG2a1:5000 - 1:50000Proteintech[4]
Western Blot (WB)GKN1 Polyclonal Antibody (14494-1-AP)Rabbit / IgG1:1000 - 1:4000Proteintech[5]
Immunohistochemistry (IHC)GKN1 Antibody (60130-1-Ig)Mouse / IgG2a1:50 - 1:500Proteintech[4]
Immunohistochemistry (IHC)GKN1 Polyclonal Antibody (14494-1-AP)Rabbit / IgG1:50 - 1:500Proteintech[5]
Signaling Pathway: Gastrokine-1 (GKN1)

GKN1 is implicated in several signaling pathways that regulate inflammation, cell proliferation, and apoptosis. It has been shown to inhibit the NF-κB signaling pathway and regulate cytokine expression.[1] Additionally, GKN1 can inhibit the PI3K/Akt and β-catenin signaling pathways, thereby disrupting invasion and metastasis of gastric cancer cells.[1] It can also induce senescence through the p16/Rb pathway.[3]

GKN1_Signaling_Pathway GKN1 Gastrokine-1 (GKN1) NFkB NF-κB Pathway GKN1->NFkB PI3K_Akt PI3K/Akt Pathway GKN1->PI3K_Akt beta_catenin β-catenin Pathway GKN1->beta_catenin p16_Rb p16/Rb Pathway GKN1->p16_Rb Inflammation Inflammation NFkB->Inflammation Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Metastasis Invasion & Metastasis beta_catenin->Metastasis Senescence Senescence p16_Rb->Senescence

Caption: GKN1 signaling pathways.

Part 2: Detection of Interleukin-18 (IL-18)

Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily.[6] It is produced by various cell types, including macrophages and epithelial cells, as an inactive 24 kDa precursor (pro-IL-18), which is then cleaved by caspase-1 to its active 18 kDa form.[7][8] IL-18 plays a crucial role in both innate and adaptive immunity, primarily by inducing the production of interferon-gamma (IFN-γ).[6]

Data Presentation: IL-18 Detection Reagents
Application Antibody Name/Clone Host/Isotype Recommended Dilution Supplier (Example) Reference
Western Blot (WB)IL-18 Monoclonal Antibody (60070-1-Ig)Mouse / IgG2a1:5000Proteintech[7]
Western Blot (WB)Anti-IL-18 Antibody (ab191860)Rabbit / Polyclonal0.5 µg/mLAbcam
Immunohistochemistry (IHC)IL-18 Monoclonal Antibody (60070-1-Ig)Mouse / IgG2a1:1000Proteintech[7]
Immunohistochemistry (IHC)Anti-IL-18 Antibody (E-8) (sc-133127)Mouse / IgG2a1:50 - 1:500Santa Cruz Biotechnology[9]
ELISAHuman IL-18 Matched Antibody Pair Kit (ab218185)--Abcam
ELISARat IL18 ELISA Kit--Elabscience
Signaling Pathway: Interleukin-18 (IL-18)

The binding of mature IL-18 to its receptor complex (IL-18Rα and IL-18Rβ) initiates a signaling cascade.[10] This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK (IL-1 receptor-associated kinase).[10] Activated IRAK associates with TRAF6, leading to the activation of the NF-κB and MAPK signaling pathways, ultimately resulting in the transcription of target genes like IFN-γ.[10][11]

IL18_Signaling_Pathway IL18 IL-18 IL18R IL-18R Complex (IL-18Rα / IL-18Rβ) IL18->IL18R MyD88 MyD88 IL18R->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Gene_Expression Gene Expression (e.g., IFN-γ) NFkB->Gene_Expression MAPK->Gene_Expression

Caption: IL-18 signaling pathway.

Experimental Protocols

Experimental Workflow: Immunohistochemistry (IHC)

The following diagram outlines the major steps for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-GKN1 or anti-IL-18) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration analysis Microscopic Analysis dehydration->analysis

Caption: Immunohistochemistry workflow.

Protocol: Immunohistochemistry (IHC-P) for GKN1 or IL-18

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5-10 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • For heat-induced epitope retrieval (HIER), immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0).

    • Heat to 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides in PBS or TBST.

    • Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 10-15 minutes.

    • Wash with buffer.

    • Incubate with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (anti-GKN1 or anti-IL-18) in blocking buffer to the recommended concentration.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with buffer (3 changes for 5 minutes each).

    • Incubate with a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Wash slides with buffer.

    • Incubate with an enzyme conjugate (e.g., Streptavidin-HRP) for 30 minutes.

    • Wash with buffer.

    • Apply the chromogen substrate (e.g., DAB) and monitor for color development.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Experimental Workflow: Western Blotting

The following diagram illustrates the key stages of a Western Blotting experiment for protein detection in tissue lysates.

WB_Workflow start Start: Tissue Sample lysis Tissue Lysis & Protein Extraction start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-GKN1 or anti-IL-18) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging & Analysis detection->imaging

References

EC18 In Vivo Experimental Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC18, a synthetic monoacetyldiacylglyceride (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol), is an immunomodulatory compound with demonstrated efficacy in a range of preclinical in vivo models.[1][2][3][4] Originally derived from Sika deer antler, this compound has been synthesized and investigated for its therapeutic potential in conditions such as cancer, asthma, and autoimmune diseases.[5] This document provides detailed application notes and experimental protocols for designing and conducting in vivo studies with this compound, aimed at assisting researchers in evaluating its biological effects and mechanisms of action.

This compound has been shown to exert its effects through various mechanisms, including the modulation of Toll-like receptor 4 (TLR4) signaling and the inhibition of the STAT3 pathway.[1][3][4] It has been observed to stimulate the proliferation of hematopoietic stem cells and various immune cells, including T and B lymphocytes, dendritic cells, and macrophages.[1] These immunomodulatory properties underpin its therapeutic potential in diverse disease models.

Data Presentation: Quantitative In Vivo Effects of this compound

The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound.

Table 1: Effect of this compound on Tumor Metastasis in a Hamster Biliary Cancer Model [1]

Treatment GroupDose (mg/kg/day, oral)DurationOutcome MeasureResult
ControlVehicle12 weeksNumber of metastatic lung lesionsHigh
This compound1012 weeksNumber of metastatic lung lesionsReduced
This compound2512 weeksNumber of metastatic lung lesionsSignificantly Reduced
This compound5012 weeksNumber of metastatic lung lesionsSignificantly Reduced

Table 2: Effect of this compound on Allergic Asthma in an Ovalbumin-Induced Mouse Model [2]

Treatment GroupDose (mg/kg/day, oral)DurationOutcome MeasureResult
ControlVehicle6 daysMethacholine responsivenessHigh
This compound306 daysMethacholine responsivenessSignificantly Reduced
This compound606 daysMethacholine responsivenessSignificantly Reduced
ControlVehicle6 daysTh2 Cytokines (IL-4, IL-5, IL-13) in BALFHigh
This compound306 daysTh2 Cytokines (IL-4, IL-5, IL-13) in BALFSignificantly Reduced
This compound606 daysTh2 Cytokines (IL-4, IL-5, IL-13) in BALFSignificantly Reduced
ControlVehicle6 daysInflammatory cells in BALFHigh
This compound306 daysInflammatory cells in BALFSignificantly Reduced
This compound606 daysInflammatory cells in BALFSignificantly Reduced

Table 3: Effect of this compound on Collagen-Induced Arthritis in a Mouse Model [3][4]

Treatment GroupDose (mg/kg/day, oral)DurationOutcome MeasureResult
Vehicle ControlVehicleFrom day 21 post-immunizationArthritis ScoreHigh
This compound250From day 21 post-immunizationArthritis ScoreSignificantly Reduced
Tofacitinib (Positive Control)15From day 21 post-immunizationArthritis ScoreSignificantly Reduced
Baricitinib (Positive Control)3From day 21 post-immunizationArthritis ScoreSignificantly Reduced
Vehicle ControlVehicle60 days post-immunizationIL-6 positive cells in synovial membraneHigh
This compound25060 days post-immunizationIL-6 positive cells in synovial membraneSignificantly Reduced
Vehicle ControlVehicle60 days post-immunizationTNF-α positive cells in synovial membraneHigh
This compound25060 days post-immunizationTNF-α positive cells in synovial membraneSignificantly Reduced
Vehicle ControlVehicle60 days post-immunizationIL-17 positive cells in synovial membraneHigh
This compound25060 days post-immunizationIL-17 positive cells in synovial membraneSignificantly Reduced

Experimental Protocols

Protocol 1: Evaluation of this compound in a Hamster Model of Biliary Cancer Metastasis[1]

Objective: To assess the efficacy of this compound in inhibiting hematogenous cancer metastasis.

Animal Model: Syrian golden hamsters.

Materials:

  • KIGB-5 biliary cancer cells

  • RPMI 1640 serum-free medium

  • This compound

  • Vehicle control (e.g., sterile saline or appropriate solvent for this compound)

  • Gavage needles

Procedure:

  • Cell Preparation: Culture KIGB-5 cells and harvest, wash, and resuspend in serum-free RPMI 1640 at a concentration of 5x10^6 cells/mL.

  • Tumor Cell Injection: Inject 100 µL of the cell suspension (5x10^5 cells) into the femoral vein of each hamster.

  • Grouping and Treatment: Randomly divide the hamsters into four groups (n=5 per group):

    • Group 1 (Control): Administer vehicle orally.

    • Group 2: Administer 10 mg/kg this compound orally.

    • Group 3: Administer 25 mg/kg this compound orally.

    • Group 4: Administer 50 mg/kg this compound orally.

  • Dosing Schedule: Administer treatment daily for 12 weeks on a "2 weeks on, 1 week off" schedule.

  • Monitoring and Endpoint Analysis:

    • Monitor the health and body weight of the hamsters regularly.

    • At 4, 8, and 12 weeks, sacrifice a subset of animals from each group for pathological examination.

    • Excise the lungs and count the number of metastatic tumor lesions.

    • Perform histological analysis of lung tissue to confirm metastasis.

Protocol 2: Evaluation of this compound in a Murine Model of Ovalbumin-Induced Allergic Asthma[2]

Objective: To assess the protective effects of this compound on allergic airway inflammation.

Animal Model: BALB/c mice.

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle control

  • Ultrasonic nebulizer

  • Methacholine

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS.

  • Treatment:

    • From day 18 to 23, administer this compound (30 mg/kg or 60 mg/kg) or vehicle orally by gavage once daily.

  • Airway Challenge:

    • On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in PBS for 1 hour using an ultrasonic nebulizer.

  • Endpoint Analysis:

    • Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR to increasing concentrations of methacholine using a whole-body plethysmography system.

    • Bronchoalveolar Lavage (BAL): 48 hours after the final OVA challenge, perform a BAL to collect fluid (BALF).

      • Determine the total and differential inflammatory cell counts in the BALF.

      • Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and eotaxin-1 in the BALF by ELISA.

    • Histology: Collect lung tissue for histological analysis (H&E and PAS staining) to assess inflammatory cell infiltration and mucus production.

    • Immunoglobulin Levels: Measure serum levels of OVA-specific IgE and IgG1 by ELISA.

Protocol 3: Evaluation of this compound in a Murine Model of Collagen-Induced Arthritis (CIA)[3][4]

Objective: To investigate the therapeutic effects of this compound on autoimmune arthritis.

Animal Model: DBA/1J mice.

Materials:

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle control

  • Positive controls (e.g., Tofacitinib, Baricitinib)

  • Methotrexate (MTX) for combination studies

Procedure:

  • Induction of Arthritis:

    • Day 0: Emulsify bovine type II collagen in CFA and administer 100 µg of CII via intradermal injection at the base of the tail.

    • Day 21: Administer a booster injection of 100 µg of CII emulsified in IFA.

  • Treatment:

    • Starting from day 21 (after the booster injection), administer this compound (e.g., 250 mg/kg), vehicle, or positive controls orally once daily.

    • For combination studies, a lower dose of this compound (e.g., 125 mg/kg) can be co-administered with MTX.

  • Clinical Assessment:

    • Monitor the mice daily for the onset and severity of arthritis.

    • Score the arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

  • Endpoint Analysis (at study termination, e.g., day 60):

    • Histopathology: Collect joints for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

    • Immunohistochemistry: Stain joint sections for inflammatory cytokines such as IL-6, TNF-α, and IL-17.[3]

    • Serology: Measure serum levels of anti-CII antibodies (IgG1 and IgG2a) by ELISA.

    • Splenocyte Analysis: Isolate splenocytes to measure cytokine production (e.g., IL-6, IL-1β, IL-17) in vitro upon stimulation.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EC18_Signaling_Pathway cluster_this compound This compound Intervention cluster_TLR4 TLR4 Signaling cluster_STAT3 STAT3 Signaling This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits Expression STAT3 p-STAT3 This compound->STAT3 Inhibits Phosphorylation MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammatory_Cytokines Induces Transcription IL6R IL-6R Inflammatory_Cytokines->IL6R JAK JAK IL6R->JAK Activates JAK->STAT3 Phosphorylates Gene_Expression Target Gene Expression (e.g., RORγt) STAT3->Gene_Expression Induces Transcription Th17 Th17 Differentiation Gene_Expression->Th17

InVivo_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., Mouse, Hamster) Disease_Induction Induce Disease Model (e.g., CIA, Asthma, Cancer) Animal_Model->Disease_Induction Grouping Randomize into Groups (Vehicle, this compound doses, Positive Control) Disease_Induction->Grouping Administration Administer this compound Orally (Daily Gavage) Grouping->Administration Clinical_Scoring Monitor Clinical Signs (e.g., Arthritis Score, AHR) Administration->Clinical_Scoring Sample_Collection Collect Samples (Blood, BALF, Tissues) Clinical_Scoring->Sample_Collection Analysis Perform Endpoint Analysis (Histology, ELISA, Flow Cytometry) Sample_Collection->Analysis

References

Application Notes and Protocols: The Use of Lipids in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

A Note on EC18: Extensive searches of scientific literature and commercial databases did not yield any information regarding the use of this compound (1-Palmitoyl-2-linoleoyl-3-acetylglycerol) as an additive for protein crystallization. The primary documented role of this compound is as a synthetic monoacetyldiacylglyceride with applications as an immune modulator in various therapeutic areas.

However, the query raises an important topic in structural biology: the use of lipid molecules to facilitate the crystallization of a specific and challenging class of proteins—membrane proteins. The following application notes detail the principles and protocols for the Lipidic Cubic Phase (LCP) method, a powerful technique that utilizes lipids to crystallize membrane proteins in a membrane-like environment.

Application Note: Lipidic Cubic Phase (LCP) Crystallization for Membrane Proteins

Introduction

Membrane proteins are crucial drug targets but are notoriously difficult to crystallize using conventional techniques due to their hydrophobic nature. The Lipidic Cubic Phase (LCP) or "in meso" method has emerged as one of the most successful approaches for obtaining high-resolution crystal structures of membrane proteins.[1][2] This technique involves reconstituting the purified, detergent-solubilized membrane protein into a viscous, transparent lipidic mesophase.[3] This phase is a three-dimensional network of a continuous curved lipid bilayer, intersected by aqueous channels, which provides a more native-like environment for the protein to crystallize.[3][4]

Principle of the LCP Method

The LCP method relies on the spontaneous self-assembly of certain lipids, most commonly monoacylglycerols like monoolein, with water to form a gel-like cubic phase.[5][6] The purified membrane protein is mixed with the lipid to form this mesophase, allowing the protein to diffuse within the lipid bilayer.[3] A precipitant solution is then added, which causes the protein to concentrate and eventually nucleate and grow into well-ordered crystals within the LCP matrix.[6] The success of this method is highly dependent on finding the optimal host lipid and crystallization conditions.[1]

Key Advantages of LCP Crystallization
  • Native-like Environment: The lipid bilayer of the LCP mimics the protein's natural environment, promoting stability and proper folding.[3]

  • High Nucleation Rate: LCP often supports a high rate of crystal nucleation, leading to a high density of microcrystals, which is ideal for microfocus X-ray diffraction techniques.[3]

  • Screening Variables: The properties of the LCP, such as bilayer thickness and curvature, can be modulated by screening different host lipids, which adds another dimension to crystallization optimization.[2][7]

Lipids Used in LCP Crystallization

While monoolein is the most common and first-choice lipid for LCP experiments, screening a panel of lipids with different acyl chain lengths and saturation is a powerful strategy, especially if initial trials fail.[5][7]

Lipid Type Common Examples Key Characteristics Citation
Monoacylglycerols (MAGs)Monoolein (9.9 MAG), Monopalmitolein (9.7 MAG)Form robust cubic phases at room temperature. Most widely used lipids for LCP.[5][6]
Cholesterol-Often used as an additive (e.g., 10% w/w) with a host lipid like monoolein, particularly for G protein-coupled receptors (GPCRs).[2][3]
Anionic PhospholipidsDSPGUsed with MAGs to create ultraswollen cubic phases suitable for proteins with large extracellular domains.[5]

Experimental Workflow for LCP Crystallization

The general workflow for setting up an LCP crystallization experiment involves preparing the LCP-protein mixture, dispensing this viscous phase, and adding the precipitant screen.

LCP_Workflow cluster_prep Phase 1: LCP-Protein Preparation cluster_dispense Phase 2: Dispensing cluster_screen Phase 3: Crystallization protein Purified Membrane Protein in Detergent mix Mix Protein and Lipid in Coupled Syringes protein->mix lipid Host Lipid (e.g., Monoolein) lipid->mix lcp Homogeneous & Transparent LCP-Protein Mixture mix->lcp dispense Dispense Nanoliter-scale Boluses of LCP Mixture onto Crystallization Plate lcp->dispense precipitant Add Precipitant Screening Solution dispense->precipitant seal Seal Plate and Incubate precipitant->seal observe Monitor for Crystal Growth seal->observe

Workflow for Lipidic Cubic Phase (LCP) protein crystallization.

Protocol: General Method for LCP Crystallization Screening

This protocol provides a general guideline for setting up an LCP crystallization experiment using a dual-syringe mixing method and a 96-well plate format.

Materials
  • Purified, concentrated membrane protein (typically 5-20 mg/mL) in a suitable detergent solution.

  • Host lipid (e.g., high-purity monoolein).

  • Gas-tight Hamilton syringes (e.g., 100 µL).

  • LCP mixing coupler.

  • LCP crystallization plates (96-well).

  • Automated or manual LCP dispenser.

  • Crystallization screen solutions.

  • Plate seals.

Procedure
  • Protein Preparation: Start with a homogenous, pure, and concentrated membrane protein sample. It is critical to ensure the protein is stable in its detergent micelle before proceeding.

  • Syringe Loading:

    • Carefully load the host lipid (e.g., 60 µL of monoolein) into one Hamilton syringe, avoiding air bubbles.

    • Load the concentrated protein solution (e.g., 40 µL) into a second syringe. This maintains a typical 3:2 volume ratio of lipid to protein solution.[3]

  • LCP-Protein Mixing:

    • Connect the two syringes via an LCP coupler.

    • Mechanically mix the contents by passing the material back and forth between the syringes for at least 20 minutes or until the mixture becomes a completely transparent and homogenous gel-like phase.[3] This indicates the successful formation of the LCP.

  • Dispensing the LCP:

    • Remove one syringe and attach the syringe containing the LCP mixture to a dispenser.

    • Dispense small boluses (e.g., 20-50 nL) of the LCP-protein mixture into the designated wells of a 96-well crystallization plate.

  • Adding Precipitant and Sealing:

    • Overlay each LCP bolus with the precipitant solution from a crystallization screen (typically 0.8-1.0 µL).

    • Carefully seal the plate to prevent evaporation.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature (e.g., 20°C). The optimal temperature can be a critical variable to screen.[1]

    • Regularly monitor the plates for crystal growth over several days to weeks using a microscope. LCP crystals are often small and can be difficult to distinguish from other artifacts.

Optimization Parameters

Success in LCP crystallization often requires extensive optimization. Key parameters to screen are summarized below.

Parameter Variables to Screen Rationale Citation
Host Lipid Different MAGs (e.g., monoolein, monopalmitolein), lipid additives (e.g., cholesterol).The lipid bilayer properties (thickness, curvature) must be compatible with the target protein for successful reconstitution and crystallization.[1][7]
Protein Concentration Typically between 5 and 20 mg/mL.Affects the position in the phase diagram and the likelihood of nucleation versus amorphous precipitation.[1]
Precipitant Screen pH, salt type and concentration, polymer type and concentration (e.g., PEGs).Standard sparse matrix screens are used to identify initial crystallization "hits".[1][8]
Temperature Typically 4°C or 20°C.Temperature affects lipid phase behavior and protein stability, and can dramatically influence crystal quality.[1]
Additives Small molecules, co-factors, or specific lipids required for protein stability or function.Can improve crystal contacts and overall crystal quality.[9]

References

Application Notes and Protocols for EC18 Treatment of Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the treatment of primary neurons with EC18, a selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel 4. HCN channels, particularly the HCN4 isoform, are crucial regulators of neuronal excitability and rhythmic activity in various brain regions, most notably the thalamus.[1][2] By selectively blocking the Ih current mediated by HCN4 channels, this compound serves as a valuable tool for investigating neuronal function and holds potential for therapeutic development in neurological disorders characterized by hyperexcitability, such as certain forms of epilepsy and neuropathic pain.[3][4][][6]

This document offers detailed protocols for the preparation and treatment of primary neuronal cultures with this compound, methods for assessing its effects on neuronal viability and excitability, and an overview of the associated signaling pathways.

Data Presentation

Table 1: Effects of this compound on Neuronal Activity
ParameterNeuron TypeThis compound ConcentrationObserved EffectReference
Ih CurrentThalamic Interneurons30 µM~31.4% reduction[7]
Neuronal Network BurstingMouse Cortical Cultures10 µMDecreased network bursting[4]
Seizure Susceptibility (in vivo)Mouse Model10 mg/kgReduced[4]
Action Potential FiringInterneuronsNot SpecifiedReduction[3]
Table 2: this compound Selectivity for HCN Channel Isoforms
HCN IsoformEC50Reference
HCN43.98 ± 1.16 µM[7]
HCN121 ± 3.98 µM[7]
HCN219.35 ± 4.48 µM[7]

Experimental Protocols

Protocol 1: Preparation and Treatment of Primary Cortical Neurons with this compound

This protocol details the steps for culturing primary cortical neurons and subsequently treating them with this compound for functional or viability assays.

Materials:

  • This compound (prepare stock solution in a suitable solvent, e.g., DMSO)

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)[8][9][10]

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates or coverslips

  • Standard cell culture reagents and equipment

Procedure:

  • Primary Neuron Culture:

    • Isolate cortical tissue from E18 rat or mouse embryos following established protocols.[8][9][10]

    • Dissociate the tissue enzymatically (e.g., with papain) and mechanically to obtain a single-cell suspension.[8][11]

    • Plate the neurons at a desired density onto Poly-D-lysine coated culture vessels in Neurobasal medium with supplements.

    • Incubate at 37°C in a 5% CO2 humidified incubator.

    • Perform half-media changes every 2-3 days. Cultures are typically ready for treatment after 7-10 days in vitro (DIV).

  • This compound Stock and Working Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C.

    • On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by diluting it in pre-warmed complete culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent toxicity.

  • Treatment of Neuronal Cultures:

    • Carefully remove half of the culture medium from each well.

    • Add an equal volume of the freshly prepared this compound working solution to the respective wells.

    • For vehicle control wells, add medium containing the same final concentration of DMSO.

    • Incubate the treated neurons for the desired duration, which will depend on the subsequent assay (e.g., 24-48 hours for viability assays, or shorter durations for acute electrophysiological recordings).

Protocol 2: Assessment of Neuronal Viability (Neuroprotection Assay)

This protocol describes how to assess the potential neuroprotective or cytotoxic effects of this compound using the Lactate Dehydrogenase (LDH) and MTT assays.

1. Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[1][12][13][14][15]

Procedure:

  • Following the treatment period with this compound (as described in Protocol 1), carefully collect a sample of the culture supernatant from each well.

  • Process the samples according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.

  • Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Calculate the percentage of LDH release relative to control wells (e.g., untreated cells and cells lysed to induce maximum LDH release).

2. MTT Assay: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[12][13][14][15]

Procedure:

  • After the this compound treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm.

  • Express the results as a percentage of the vehicle-treated control.

Protocol 3: Electrophysiological Recording of Neuronal Activity

This protocol provides a general workflow for assessing the effect of this compound on the electrophysiological properties of primary neurons, such as thalamic or cortical neurons, using whole-cell patch-clamp or multi-electrode arrays (MEAs).

Procedure:

  • Cell Preparation:

    • Culture primary neurons on glass coverslips (for patch-clamp) or MEA plates.

    • For acute experiments, transfer a coverslip or MEA plate to the recording setup.

  • Recording:

    • Patch-Clamp: Obtain whole-cell recordings from individual neurons to measure parameters like resting membrane potential, input resistance, action potential firing, and the Ih current.[16][17][18]

    • MEA: Record spontaneous network activity, including spike rates and network bursts.[4]

  • This compound Application:

    • Establish a stable baseline recording in standard extracellular solution.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 10 µM or 30 µM).

    • Record the changes in neuronal activity during and after this compound application.

Visualizations

Experimental_Workflow cluster_culture Primary Neuron Culture cluster_treatment This compound Treatment cluster_assays Downstream Assays Culture Isolate & Culture Primary Neurons (e.g., E18 Cortex) Prepare_this compound Prepare this compound Working Solutions Treat_Neurons Treat Neurons with this compound Prepare_this compound->Treat_Neurons Viability Viability Assays (LDH, MTT) Treat_Neurons->Viability Electrophysiology Electrophysiology (Patch-clamp, MEA) Treat_Neurons->Electrophysiology Signaling Signaling Pathway Analysis Treat_Neurons->Signaling

Experimental workflow for this compound treatment and analysis.

HCN4_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Effects HCN4 HCN4 Channel Depolarization Slow Depolarization HCN4->Depolarization Na+/K+ Influx This compound This compound This compound->HCN4 Inhibits Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN4 Activates cAMP cAMP cAMP->HCN4 Modulates Excitability ↑ Neuronal Excitability Depolarization->Excitability Rhythmic_Firing Modulation of Rhythmic Firing Depolarization->Rhythmic_Firing

HCN4 channel signaling pathway and inhibition by this compound.

References

Application Note: Flow Cytometry Analysis of Cellular Responses to EC18

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EC18 is a synthetic monoacetyldiacylglyceride, a proprietary compound originally derived from Sika deer antler, that has demonstrated significant immunomodulatory effects.[1][2][3] It is being investigated for a range of therapeutic applications, including oncology and inflammatory diseases.[2][4] this compound has been shown to stimulate T-cell proliferation and cytokine secretion while also inhibiting signaling pathways in certain cancer cells.[1] Flow cytometry is an indispensable tool for dissecting these cellular responses, allowing for high-throughput, multi-parametric analysis of individual cells within heterogeneous populations. This document provides detailed protocols for analyzing the effects of this compound on immune and cancer cells, along with data presentation and visualization of its mechanism of action.

Mechanism of Action

This compound exerts its effects through a dual mechanism. Firstly, it acts as an immune modulator, stimulating T-cells. This is partly achieved by increasing calcium influx (Ca2+) into lymphocytes, a critical step in signal transduction for T-cell activation, proliferation, and cytokine secretion.[1] Secondly, in cancer models such as biliary cancer, this compound has been shown to inhibit the Toll-like receptor 4 (TLR-4) signaling pathway.[1] Activation of TLR-4 on tumor cells can promote proliferation, and its inhibition by this compound may contribute to the retardation of tumor growth.[1]

EC18_Signaling_Pathway cluster_tcell T-Cell Activation cluster_cancer Cancer Cell Inhibition EC18_T This compound Membrane_T T-Cell Membrane EC18_T->Membrane_T interacts PLC PLC Membrane_T->PLC activates Ca_Influx Ca²+ Influx PLC->Ca_Influx Activation T-Cell Activation & Proliferation Ca_Influx->Activation Cytokines Cytokine Secretion (IL-2, IL-4, IFN-γ, etc.) Activation->Cytokines EC18_C This compound TLR4 TLR-4 Receptor EC18_C->TLR4 inhibits NFkB NF-κB Pathway TLR4->NFkB activates Proliferation Tumor Proliferation & Survival NFkB->Proliferation

Caption: Proposed signaling pathways of this compound.

Data Presentation: Summary of this compound Effects

The following tables summarize quantitative data from preclinical studies on this compound, providing a reference for expected outcomes.

Table 1: Effect of this compound on T-Cell Proliferation

Treatment GroupConcentration³H-Thymidine Uptake (Fold Increase vs. Control)P-value
Control (Untreated)-1.00-
This compound0.1 µg/mL2.07<0.05
This compound1.0 µg/mL2.13<0.005
IL-2 (Positive Control)20 ng/mL2.02<0.05
Data derived from a study on hamster T-cells.[1]

Table 2: Effect of this compound on T-Cell Cytokine Secretion

CytokineTreatment GroupSecretion Level (vs. Control)P-value
IL-2This compoundIncreased<0.05
IL-4This compoundIncreased<0.005
IL-12This compoundIncreased<0.05
GM-CSFThis compoundIncreased<0.05
IFN-γThis compoundIncreased<0.05
Data derived from a study using Bio-Plex assay on hamster T-cells.[1]

Experimental Workflow for Flow Cytometry

A generalized workflow for assessing the cellular impact of this compound is crucial for reproducible results. The process involves cell culture and treatment, followed by staining with fluorescently-labeled antibodies or dyes, data acquisition on a flow cytometer, and subsequent analysis.

Experimental_Workflow start Start: Cell Culture treatment Cell Treatment: - this compound (Dose-Response) - Vehicle Control - Positive Control start->treatment harvest Cell Harvest & Preparation (Adherent & Suspension Cells) treatment->harvest staining Staining with Fluorophore-Conjugated Antibodies/Dyes harvest->staining acquisition Data Acquisition: Flow Cytometer staining->acquisition analysis Data Analysis: - Gating Strategy - Population Identification - Statistical Analysis acquisition->analysis end End: Results & Interpretation analysis->end

Caption: Generalized experimental workflow.

Experimental Protocols

Protocol 1: Analysis of T-Cell Proliferation and Activation

This protocol details the assessment of T-cell proliferation using a dye dilution assay and activation marker expression following this compound treatment.

Materials and Reagents:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Fluorophore-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes (5 mL polystyrene tubes)

  • Flow Cytometer

Procedure:

  • Cell Labeling:

    • Resuspend 1-10 x 10⁶ T-cells in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.

    • Add cell proliferation dye to the final working concentration (e.g., 1-5 µM for CFSE). Mix quickly.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold culture medium. Incubate for 5 minutes on ice.

    • Centrifuge cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash once more with complete medium.

  • Cell Seeding and Treatment:

    • Resuspend labeled cells in complete medium and seed into a 96-well plate at 1-2 x 10⁵ cells/well.

    • Add this compound at various concentrations (e.g., 0.01, 0.1, 1.0 µg/mL). Include vehicle and positive controls.

    • Culture for 3-5 days at 37°C, 5% CO₂.

  • Staining for Surface Markers:

    • Harvest cells into FACS tubes.

    • Wash cells with 2 mL of cold PBS containing 1% BSA (FACS buffer). Centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the antibody cocktail (e.g., anti-CD3, CD4, CD8, CD25).

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash cells twice with 2 mL of FACS buffer.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer. Ensure enough events are collected for statistical analysis (e.g., >10,000 events in the lymphocyte gate).

  • Data Analysis:

    • Gate on lymphocyte and single-cell populations.

    • Identify T-cell subsets (e.g., CD3+/CD4+ and CD3+/CD8+).

    • Analyze the proliferation dye histogram for each population. Each peak represents a cell division.

    • Quantify the percentage of divided cells and analyze the expression of activation markers (e.g., CD25).

Protocol 2: Analysis of Apoptosis in Cancer Cells by Annexin V & PI Staining

This protocol is used to quantify apoptosis and necrosis in cancer cells treated with this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membranes permeable to Propidium Iodide (PI).[5][6][7]

Materials and Reagents:

  • Adherent or suspension cancer cell line (e.g., KIGB-5)[1]

  • Appropriate cell culture medium

  • This compound

  • Vehicle control

  • Positive control for apoptosis (e.g., Staurosporine)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • FACS tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells in a T25 flask or 2.5 x 10⁵ cells/well in a 6-well plate).[6][7]

    • Allow cells to adhere overnight (if applicable).

    • Treat cells with desired concentrations of this compound, vehicle, and positive controls for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, collect the supernatant containing floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach using a gentle method like trypsin or an enzyme-free dissociation buffer.

    • Combine the detached cells with their corresponding supernatant.[5]

    • For suspension cells, simply collect the cells.

    • Centrifuge all samples at 300-400 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex.

    • Incubate for 15 minutes at room temperature in the dark.[5]

  • Data Acquisition:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]

    • Analyze the samples on a flow cytometer within 1 hour for best results.[5]

  • Data Analysis:

    • Create a dot plot of Annexin V vs. PI fluorescence.

    • Use unstained, Annexin V only, and PI only controls to set the quadrants correctly.

    • Identify and quantify the cell populations:

      • Live cells: Annexin V- / PI-

      • Early Apoptotic cells: Annexin V+ / PI-

      • Late Apoptotic/Necrotic cells: Annexin V+ / PI+

      • Necrotic cells: Annexin V- / PI+

References

Troubleshooting & Optimization

EC18 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered when working with EC18 (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol), a synthetic monoacetyldiacylglyceride with immunomodulatory properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

A1: this compound is a lipid-based compound, specifically a monoacetyldiacylglyceride. Due to its lipophilic nature, this compound has very low solubility in aqueous solutions, which can present challenges in experimental setups, particularly for in vitro cell-based assays. Proper dissolution is critical for achieving accurate and reproducible results.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: For initial stock solutions, organic solvents are recommended. Based on the properties of similar lipid molecules, dimethyl sulfoxide (DMSO) is a common starting point. Other potential organic solvents include ethanol, dimethylformamide (DMF), and chloroform. For cell culture experiments, it is crucial to use a solvent that is miscible with the aqueous medium and non-toxic to the cells at the final concentration.

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To address this, you can try several troubleshooting steps outlined in the detailed protocols below, such as lowering the final concentration, using a multi-step dilution process involving serum, or employing gentle heating and sonication.

Q4: What is the maximum recommended concentration of organic solvent in my final cell culture medium?

A4: The final concentration of the organic solvent should be kept to a minimum to avoid cellular toxicity. For DMSO, a final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. However, it is always best to perform a vehicle control experiment to ensure the solvent at your chosen concentration does not impact your experimental results.

Q5: How should I store this compound powder and stock solutions?

A5: this compound powder should be stored in a tightly sealed container in a cool, dry place, protected from light. Stock solutions in organic solvents should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Troubleshooting Guide for this compound Solubility

This guide addresses specific issues you may encounter when preparing solutions of this compound.

Issue 1: this compound powder is not dissolving in the chosen organic solvent.
  • Possible Cause: Insufficient solvent volume or inadequate mixing. The chosen solvent may not be optimal.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Gradually add more solvent while vortexing.

    • Gentle Heating: Warm the solution in a water bath at 37-50°C. Avoid excessive heat to prevent degradation.

    • Sonication: Use a bath sonicator to provide energy to break up any aggregates.

    • Try Alternative Solvents: If DMSO is not effective, consider trying ethanol or DMF. Always check for solvent compatibility with your experimental system.

Issue 2: The this compound solution appears cloudy or has visible particulates after dilution in aqueous media.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The most direct approach is to lower the final concentration of this compound in your working solution.

    • Optimize Dilution Method: Add the this compound stock solution dropwise to the aqueous medium while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • Use a Surfactant or Carrier: For certain applications, a non-ionic surfactant like Tween® 80 or Pluronic® F-127 can be used to improve solubility and stability in aqueous solutions. The concentration of the surfactant should be optimized and tested for any effects on the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator (optional)

  • Bath sonicator (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.

  • If dissolution is still incomplete, sonicate the tube in a bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparing this compound Working Solutions for Cell Culture (Multi-Step Dilution)

Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation, a common issue with lipid-based compounds. This protocol utilizes serum to aid in solubilization.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Thaw the this compound DMSO stock solution and pre-warm the FBS and complete cell culture medium to 37°C.

  • Intermediate Dilution in Serum: In a sterile tube, perform an intermediate dilution of the this compound stock solution into FBS. For example, add 10 µL of a 10 mg/mL this compound stock to 90 µL of FBS to get a 1 mg/mL intermediate solution. Vortex immediately. The lipids in the serum can help to keep this compound in solution.

  • Final Dilution in Medium: Add the intermediate this compound-FBS mixture to the pre-warmed complete cell culture medium to achieve the final desired concentration. For example, to achieve a final concentration of 10 µg/mL, add 10 µL of the 1 mg/mL intermediate solution to 990 µL of cell culture medium.

  • Mix thoroughly by gentle inversion or pipetting.

  • Use the final working solution immediately in your cell-based assay.

Quantitative Data Summary

The following table summarizes the expected solubility of this compound based on its chemical class as a monoacetyldiacylglyceride. Please note that these are estimated values, and empirical testing is recommended for your specific experimental conditions.

SolventExpected SolubilityTemperature (°C)Notes
WaterVery Low / Insoluble25This compound is a lipid and is not expected to be soluble in aqueous solutions without the aid of surfactants or emulsifiers.
Dimethyl Sulfoxide (DMSO)Soluble25A common solvent for preparing high-concentration stock solutions of lipophilic compounds.
EthanolSoluble25Another suitable organic solvent for stock solutions.
Dimethylformamide (DMF)Soluble25Can be used as an alternative to DMSO.
ChloroformSoluble25Primarily for analytical purposes, not for cell-based assays due to toxicity.
Cell Culture MediumInsoluble (prone to precipitation)37Direct dilution of high-concentration stock solutions may lead to precipitation. A multi-step dilution (Protocol 2) is recommended.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments.

This compound Experimental Workflow for Assessing Solubility and Bioactivity

The following workflow outlines the general steps for preparing and testing this compound in a cell-based assay.

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay EC18_Powder This compound Powder Stock_Solution Prepare Stock Solution (e.g., in DMSO) EC18_Powder->Stock_Solution Protocol 1 Working_Solution Prepare Working Solution (in Cell Culture Medium) Stock_Solution->Working_Solution Protocol 2 Treatment Treat Cells with This compound Working Solution Working_Solution->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Data_Collection Collect Data (e.g., Cytokine Levels, Gene Expression) Incubation->Data_Collection

Caption: A general experimental workflow for preparing this compound solutions and conducting cell-based assays.

This compound and the TLR4 Signaling Pathway

This compound has been reported to inhibit Toll-like Receptor 4 (TLR4) signaling. This pathway is a key component of the innate immune system and, when activated by ligands such as lipopolysaccharide (LPS), leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

tlr4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 Inhibition IKK IKK Complex MyD88->IKK NFkB_Inhibited IκB-NF-κB IKK->NFkB_Inhibited Phosphorylation & Degradation of IκB NFkB_Active NF-κB NFkB_Inhibited->NFkB_Active Gene_Expression Pro-inflammatory Gene Expression NFkB_Active->Gene_Expression

Caption: The inhibitory effect of this compound on the TLR4 signaling pathway.

This compound and Calcium Influx Signaling

This compound has also been shown to stimulate calcium (Ca²⁺) influx into lymphocytes. An increase in intracellular calcium is a critical second messenger in many cellular processes, including T-cell activation and cytokine secretion.

calcium_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane_Receptor Membrane Receptor (Putative) This compound->Membrane_Receptor Ca_Channel Calcium Channel Membrane_Receptor->Ca_Channel Activation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., T-cell activation, Cytokine secretion) Ca_Influx->Downstream_Signaling

Caption: The proposed mechanism of this compound-induced calcium influx in lymphocytes.

Technical Support Center: Optimizing EC18 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of EC18 in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic monoacetyldiacylglyceride. Its mechanism of action is primarily immunomodulatory. It has been shown to stimulate T-cell production of various cytokines such as IL-2, IL-4, IL-12, IFN-γ, and GM-CSF. This compound can also increase Ca2+ influx into lymphocytes, an essential component of their signal transduction. Additionally, it has been observed to inhibit the expression of Toll-like receptor 4 (TLR-4) in biliary cancer cells, which may retard tumor growth.

Q2: What is the recommended starting concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental goals. For initial experiments, a broad concentration range is recommended to determine the dose-response curve. Based on available literature, concentrations ranging from 0.01 µg/mL to 10 µg/mL have been used in T-cell proliferation assays. A good starting point for a new cell line would be a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

Q3: How long should I incubate cells with this compound?

A3: Incubation time is a critical parameter that can significantly impact the observed effects of this compound. Typical incubation periods for initial cytotoxicity and viability screening are 24, 48, and 72 hours. The choice of incubation time should be based on the doubling time of your cell line and the specific biological question being addressed. Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to assess impacts on cell proliferation and viability.

Q4: Which cell viability assay is most suitable for use with this compound?

A4: Several cell viability assays can be used with this compound. The most common are colorimetric assays like the MTT, MTS, and XTT assays, which measure metabolic activity. It is crucial to optimize the assay conditions, such as cell seeding density and incubation time, to obtain reproducible results. For a more detailed analysis, assays that distinguish between apoptosis and necrosis, such as Annexin V/PI staining followed by flow cytometry, can be employed.

Q5: How should I interpret the IC50 value for this compound?

A5: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits a specific biological function, such as cell proliferation, by 50%. In the context of cell viability, it represents the concentration required to reduce the number of viable cells by half. A lower IC50 value indicates a higher potency of the compound.

Troubleshooting Guide

Problem 1: High levels of cell death observed even at low concentrations of this compound.

Potential CauseSuggested Solution
High Cell Sensitivity: The cell line being used may be particularly sensitive to this compound.Perform a dose-response experiment (kill curve) with a wider range of lower concentrations to determine the optimal concentration for your specific cell line.
Incorrect Concentration Calculation: Errors in the preparation of stock or working solutions.Double-check all calculations for the preparation of your this compound stock and working solutions.
Off-Target Effects: At higher than necessary concentrations, this compound may have off-target effects leading to widespread cell death.Refer to your dose-response curve to select a concentration that elicits the desired effect without causing excessive toxicity.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments.

Problem 2: No significant effect on cell viability is observed, even at high concentrations of this compound.

Potential CauseSuggested Solution
Cell Line Resistance: The cell line may be resistant to the effects of this compound.Test a wider and higher range of concentrations. Consider increasing the incubation period. If possible, test on a different, more sensitive cell line to confirm the compound's activity.
Compound Degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh working dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Suboptimal Assay Conditions: The cell seeding density or the timing of the viability assay may not be optimal.Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Perform a time-course experiment to determine the optimal incubation time.

Problem 3: Inconsistent results between experiments.

Potential CauseSuggested Solution
Variable Cell Health and Passage Number: The health, passage number, and confluency of your cells can affect their response to this compound.Use cells within a consistent and low passage number range. Always seed cells at the same density and ensure they are in the logarithmic growth phase.
Inconsistent Reagent Preparation: Variations in the preparation of media and this compound solutions can lead to different outcomes.Use a standardized protocol for preparing all solutions and media. Prepare a large batch of stock solution to be used across multiple experiments.
Variability in Assay Performance: Pipetting errors or variations in incubation times can introduce variability.Use calibrated pipettes and ensure thorough mixing of reagents. Adhere strictly to the optimized incubation times for both drug treatment and the viability assay.

Data Presentation

Quantitative data from cell viability experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on the Viability of Different Cell Lines after 48h Treatment

Cell LineThis compound Concentration (µg/mL)% Cell Viability (Mean ± SD)
Cell Line A 0 (Vehicle Control)100 ± 4.5
0.195.2 ± 5.1
178.6 ± 6.2
1045.3 ± 3.9
10012.1 ± 2.5
Cell Line B 0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
192.4 ± 5.5
1085.7 ± 6.1
10060.3 ± 7.3

Table 2: IC50 Values of this compound for Different Cell Lines at Various Time Points

Cell LineIC50 (µg/mL) after 24hIC50 (µg/mL) after 48hIC50 (µg/mL) after 72h
Cell Line A 25.49.84.2
Cell Line B >10095.170.5

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture_cells Culture Cells to 80% Confluency start->culture_cells seed_plate Seed 96-well Plate culture_cells->seed_plate incubate_24h Incubate 24h seed_plate->incubate_24h prepare_this compound Prepare this compound Dilutions incubate_24h->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate_treatment Incubate (24, 48, or 72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end_node End determine_ic50->end_node

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Putative signaling pathway of this compound's effect on cell viability.

EC18 off-target effects and how to mitigate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EC18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and how to mitigate them during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic monoacetyldiacylglyceride that functions as an immune modulator. Its proposed mechanism of action is as a "Pattern Recognition Receptor Endocytic Trafficking Accelerator" (PETA). It is known to influence immune responses through modulation of Toll-like receptor 4 (TLR4) signaling, induction of calcium (Ca2+) influx in lymphocytes, and regulation of cytokine production.[1][2]

Q2: What are the known on-target effects of this compound?

A2: this compound has been shown to stimulate the proliferation of various immune cells, including T and B lymphocytes.[1] It can modulate the secretion of several cytokines, including an increase in IL-2, IL-4, IL-12, GM-CSF, and IFN-γ, and a reduction in pro-inflammatory cytokines like IL-6, TNF-α, and IL-17 in certain contexts.[1][3] Additionally, this compound can inhibit TLR4 expression and stimulate Ca2+ influx into lymphocytes.[1]

Q3: Are there any known off-target effects of this compound?

A3: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any immunomodulatory agent, there is a potential for unintended effects. These could manifest as an overstimulation or suppression of the immune response, or effects on cell types not intended to be targeted. It is crucial for researchers to empirically determine the specificity of this compound in their experimental system.

Q4: What are the initial signs of potential off-target effects in my cell-based assays?

A4: Potential indicators of off-target effects include:

  • Unexpected Cytokine Profile: A cytokine release profile that deviates significantly from published data or your baseline on-target effects.

  • Cell Viability Issues: A decrease in cell viability at concentrations where the on-target effect is observed.

  • Inconsistent Results: High variability in results between replicate experiments or between different cell donors.

  • Phenotypes in Unrelated Cell Types: Observation of biological effects in cell types that are not expected to be direct targets of this compound's immunomodulatory action.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues that may arise during your experiments with this compound, with a focus on identifying and mitigating potential off-target effects.

Issue 1: Excessive or Unintended Cytokine Release

Problem: You observe an unexpectedly high level of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or a general "cytokine storm" in your in vitro assay after this compound treatment.

Troubleshooting Workflow:

start Start: Excessive Cytokine Release Observed step1 Verify Reagent and Cell Quality start->step1 Initial Check step2 Perform Dose-Response Curve step1->step2 If reagents and cells are validated step3 Analyze a Broader Cytokine Panel step2->step3 If dose-dependency is confirmed step4 Assess Cell-Type Specificity step3->step4 If cytokine profile is unusual step5 Investigate Signaling Pathway Activation step4->step5 If effects are seen in non-target cells end_node Conclusion: Differentiate On-Target from Potential Off-Target Effects step5->end_node Synthesize findings

Workflow for troubleshooting excessive cytokine release.

Possible Causes & Solutions:

Possible Cause Recommended Action
Reagent Contamination (e.g., Endotoxin/LPS) Test all reagents, including the this compound stock solution, for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
High this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired on-target effect without causing excessive cytokine release.
Donor-Specific Sensitivity Test this compound on peripheral blood mononuclear cells (PBMCs) from multiple healthy donors to assess inter-individual variability in the cytokine response.
Off-Target Activation of Other Receptors Investigate the activation of other pattern recognition receptors (PRRs) or immune signaling pathways that are not the intended targets of this compound.
Issue 2: Inconsistent or Non-Reproducible Results

Problem: You are observing high variability in your experimental results between replicates or across different experimental days.

Troubleshooting Steps:

  • Standardize Cell Handling: Ensure consistent cell sourcing, isolation, and culture conditions. Use cells at a consistent passage number and density.

  • Reagent Quality Control: Aliquot and store this compound and other critical reagents properly to avoid degradation. Qualify new batches of reagents before use.

  • Assay Controls: Include appropriate positive and negative controls in every experiment. A positive control for immune activation (e.g., LPS for TLR4 signaling) and a vehicle control for this compound are essential.

  • Instrument Calibration: Ensure that all equipment (e.g., plate readers, flow cytometers) is properly calibrated and maintained.

Quantitative Data Summary

The following tables summarize the expected effects of this compound on various biological readouts based on available literature. Note that these values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Effect of this compound on Cytokine Secretion by Human PBMCs

CytokineExpected Change with this compound TreatmentIllustrative Concentration Range for EffectReference Assay
IL-610-100 µg/mLELISA, Multiplex Bead Assay
TNF-α10-100 µg/mLELISA, Multiplex Bead Assay
IL-1710-100 µg/mLELISA, Multiplex Bead Assay
IL-21 µg/mLELISpot, ELISA
IL-41 µg/mLBio-Plex, ELISA
IL-121 µg/mLBio-Plex, ELISA
IFN-γ1 µg/mLBio-Plex, ELISA

Data is based on in vitro studies with human peripheral blood mononuclear cells (PBMCs) or T cells and may vary based on the stimulus used.[1][3]

Table 2: Effect of this compound on TLR4 Signaling and Calcium Influx

ParameterExpected Effect of this compoundIllustrative Concentration for EffectReference Assay
TLR4 mRNA ExpressionNot specifiedRT-PCR
TLR4 Protein ExpressionNot specifiedWestern Blot, Flow Cytometry
Intracellular Ca2+ InfluxNot specifiedFlow Cytometry with Ca2+-sensitive dyes

Data is based on studies in various cell types, including biliary cancer cells and lymphocytes.[1]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay to Assess this compound Activity

Objective: To quantify the dose-dependent effect of this compound on cytokine production from human PBMCs.

Methodology:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

  • Assay Setup:

    • Seed 2 x 10^5 PBMCs per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (the solvent used for this compound) and a positive control (e.g., 100 ng/mL LPS if investigating TLR4-related cytokine release, or anti-CD3/CD28 beads for T-cell activation).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines of interest (e.g., IL-6, TNF-α, IL-10, IFN-γ) in the supernatant using a multiplex bead-based assay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Plot the cytokine concentration against the log of the this compound concentration to generate dose-response curves.

Protocol 2: Calcium Influx Assay by Flow Cytometry

Objective: To measure the effect of this compound on intracellular calcium mobilization in lymphocytes.

Methodology:

  • Cell Preparation: Isolate lymphocytes from human blood or use a relevant lymphocyte cell line.

  • Dye Loading:

    • Resuspend 1-5 x 10^6 cells/mL in a physiological buffer (e.g., HBSS with Ca2+ and Mg2+).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye.

  • Flow Cytometry Acquisition:

    • Acquire a baseline fluorescence signal for the dye-loaded cells on a flow cytometer.

    • Add this compound at the desired concentration and continue to acquire data in real-time to measure the change in fluorescence intensity, which corresponds to the influx of intracellular calcium.

    • As a positive control, use a known calcium ionophore like ionomycin to induce maximal calcium influx.

  • Data Analysis: Analyze the flow cytometry data to quantify the change in mean fluorescence intensity (MFI) over time after the addition of this compound.

Signaling Pathway Diagrams

This compound and the TLR4 Signaling Pathway

This compound has been reported to inhibit the expression of TLR4.[1] The following diagram illustrates the canonical TLR4 signaling pathway, highlighting the potential point of intervention for this compound.

TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS TLR4_complex TLR4/MD2/CD14 Complex LPS->TLR4_complex MyD88 MyD88 TLR4_complex->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK_complex->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription MAPKs->Cytokines induces transcription This compound This compound This compound->TLR4_complex inhibits expression

This compound's inhibitory effect on the TLR4 signaling pathway.

This compound and Calcium Signaling

This compound has been shown to increase Ca2+ influx in lymphocytes.[1] This diagram illustrates a simplified overview of calcium signaling pathways that could be modulated by this compound.

Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_ext Ca2+ Ca_channel Ca2+ Channel Ca_ext->Ca_channel influx EC18_receptor Putative This compound Receptor/Target EC18_receptor->Ca_channel activates PLC PLC EC18_receptor->PLC activates Ca_int Ca2+ Ca_channel->Ca_int IP3 IP3 PLC->IP3 produces ER Endoplasmic Reticulum (ER) IP3->ER releases Ca2+ ER->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin activates NFAT NFAT Calmodulin->NFAT activates Gene_expression Gene Expression (e.g., Cytokines) NFAT->Gene_expression regulates This compound This compound This compound->EC18_receptor

Potential mechanism of this compound-induced calcium influx.

References

Technical Support Center: EC18 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of EC18 in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a synthetic monoacetyldiacylglyceride with the chemical name 1-palmitoyl-2-linoleoyl-3-acetylglycerol. Its molecular formula is C39H70O6 and it has a molecular weight of 634.98 g/mol .[1] As a lipophilic compound, this compound has low aqueous solubility, which can lead to precipitation and instability in aqueous-based solutions commonly used in biological experiments. Maintaining this compound in a soluble and stable state is crucial for accurate and reproducible experimental results.

Q2: What are the primary causes of this compound instability in solution?

The primary causes of this compound instability in solution include:

  • Low Aqueous Solubility: Due to its lipophilic nature, this compound tends to precipitate out of aqueous solutions.

  • Hydrolysis: The ester linkages in the glycerol backbone of this compound are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This can lead to the formation of free fatty acids and other degradation products.

  • Oxidation: The linoleoyl chain in this compound contains double bonds that can be susceptible to oxidation, particularly if the solution is exposed to air or contains oxidizing agents.

  • Enzymatic Degradation: In biological systems or cell culture media containing lipases, this compound can be enzymatically degraded.[2][3][4]

Q3: What are the visible signs of this compound instability in my experimental solution?

Visible signs of this compound instability include:

  • Precipitation: The formation of a solid precipitate or cloudiness in the solution.

  • Phase Separation: The appearance of an oily layer or droplets in the aqueous solution.

  • Color Change: A change in the color of the solution could indicate chemical degradation.

Troubleshooting Guides

Issue: this compound is precipitating out of my aqueous experimental buffer.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the chosen buffer.

  • The buffer composition is not optimal for solubilizing a lipophilic compound.

  • The temperature of the solution has changed, affecting solubility.

Troubleshooting Steps:

  • Reduce this compound Concentration: Determine the lowest effective concentration of this compound for your experiment and prepare a fresh solution at that concentration.

  • Optimize Solvent System:

    • Co-solvents: Prepare a stock solution of this compound in an organic solvent such as dimethylformamide (DMF) or ethanol.[5][6][7] Then, dilute the stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent to avoid adverse effects on your experimental system.

    • Surfactants: Incorporate a non-ionic surfactant, such as Tween® 80 or Poloxamer 188, into your aqueous buffer to increase the solubility of this compound. These agents can help to form micelles that encapsulate the lipophilic drug.

  • Utilize Lipid-Based Formulations: For in vivo studies or complex cell culture models, consider preparing a self-emulsifying drug delivery system (SEDDS) or a lipid-based formulation to improve the dispersion and absorption of this compound.[8][9][10]

  • Control Temperature: Prepare and store this compound solutions at a consistent temperature. Avoid freeze-thaw cycles, which can promote precipitation.

Issue: I suspect my this compound is degrading during my experiment.

Possible Causes:

  • Hydrolysis of the ester bonds due to pH or temperature.

  • Oxidation of the unsaturated fatty acid chain.

  • Enzymatic degradation in biological samples.

Troubleshooting Steps:

  • Control pH: Maintain the pH of your experimental solution within a neutral range (pH 6-8) to minimize hydrolysis. Use appropriate buffering agents to ensure pH stability.

  • Protect from Light and Air: Store stock solutions and experimental setups protected from light and oxygen. Consider using amber vials and purging solutions with an inert gas like nitrogen or argon.

  • Add Antioxidants: If oxidation is a concern, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or alpha-tocopherol, to the stock solution may be beneficial.

  • Inactivate Enzymes: For experiments involving biological matrices that may contain lipases, consider heat-inactivating the sample (if compatible with your experimental design) or adding a lipase inhibitor.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the this compound stock solution with 0.1 N HCl and incubate at 60°C for 24, 48, and 72 hours.

    • Alkaline Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH and incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide and keep at room temperature for 24, 48, and 72 hours, protected from light.

    • Thermal Degradation: Incubate the this compound stock solution at 80°C for 24, 48, and 72 hours in the dark.

    • Photodegradation: Expose the this compound stock solution to UV light (e.g., 254 nm) at room temperature for 24, 48, and 72 hours.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute with an appropriate mobile phase. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and calculate the percentage of this compound degradation.

Expected Outcome: This study will help to understand the degradation profile of this compound under various stress conditions, which is crucial for developing stable formulations and analytical methods.

Protocol 2: Solubility Assessment of this compound

This protocol describes a method to determine the solubility of this compound in different solvent systems.

Methodology:

  • Solvent Systems: Prepare a panel of relevant aqueous buffers (e.g., phosphate-buffered saline at different pH values) and co-solvent mixtures (e.g., ethanol:water, DMF:water at various ratios).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of each solvent system in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved this compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The measured concentration represents the solubility of this compound in that specific solvent system.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)This compound Solubility (µg/mL)
Deionized Water25< 1
Phosphate-Buffered Saline (pH 7.4)25< 1
10% Ethanol in PBS (pH 7.4)2550
50% Ethanol in PBS (pH 7.4)25500
1% Tween® 80 in PBS (pH 7.4)25100

Note: The data in this table is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

Table 2: Example Results from a Forced Degradation Study of this compound

Stress ConditionDuration (hours)This compound Remaining (%)Major Degradation Products
0.1 N HCl, 60°C7265Free fatty acids, monoacylglycerol
0.1 N NaOH, 60°C7240Free fatty acids, glycerol
3% H2O2, RT7285Oxidized derivatives
80°C, Dark7290Minor degradation products
UV Light, RT7295No significant degradation

Note: This table presents example data to illustrate the potential outcomes of a forced degradation study.

Visualizations

G Potential Degradation Pathways of this compound This compound This compound (1-Palmitoyl-2-linoleoyl-3-acetylglycerol) Hydrolysis Hydrolysis (Acidic or Alkaline) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Enzymatic Enzymatic Degradation (Lipase) This compound->Enzymatic DP1 Diacylglycerol + Acetic Acid Hydrolysis->DP1 DP4 Oxidized this compound Oxidation->DP4 DP5 Free Fatty Acids + Monoacetylglycerol Enzymatic->DP5 DP2 Monoacylglycerol + Free Fatty Acids DP1->DP2 DP3 Glycerol + Free Fatty Acids DP2->DP3

Caption: Potential degradation pathways of this compound.

G Workflow for Preparing a Stable this compound Solution start Start weigh Weigh this compound start->weigh dissolve Dissolve in Organic Solvent (e.g., DMF, Ethanol) weigh->dissolve stock Prepare Concentrated Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Buffer (with vortexing) stock->dilute check Visually Inspect for Precipitation dilute->check use Use Immediately in Experiment check->use Clear Solution troubleshoot Troubleshoot: - Lower concentration - Add surfactant check->troubleshoot Precipitate Observed end End use->end troubleshoot->dilute

Caption: Workflow for preparing a stable this compound solution.

G Troubleshooting this compound Precipitation start This compound Precipitates in Solution q1 Is the this compound concentration as low as possible? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using a co-solvent? a1_yes->q2 reduce_conc Action: Reduce this compound concentration a1_no->reduce_conc reduce_conc->start a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is a surfactant present? a2_yes->q3 add_cosolvent Action: Prepare stock in DMF or Ethanol a2_no->add_cosolvent add_cosolvent->start a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No solution Solution is likely stable a3_yes->solution add_surfactant Action: Add Tween® 80 or Poloxamer 188 a3_no->add_surfactant add_surfactant->start

Caption: Troubleshooting logic for this compound precipitation.

References

EC18 Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the experimental variability associated with EC18 and implementing appropriate controls for robust and reproducible results.

I. Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during experiments with this compound.

1. Inconsistent or Low T-Cell Proliferation

Issue: You are not observing the expected this compound-induced increase in T-cell proliferation, or the results are highly variable between experiments.

Potential Cause Troubleshooting Steps
Suboptimal this compound Preparation - Ensure complete solubilization of this compound. As a lipid-based compound, it may require vortexing and warming to fully dissolve in a suitable solvent like DMSO before further dilution in culture media. - Prepare fresh dilutions of this compound for each experiment to avoid degradation. - Perform a dose-response curve to determine the optimal concentration for your specific T-cell source and activation conditions.
Cell Health and Density - Use healthy, viable T-cells (>90% viability). - Optimize cell seeding density. Too few cells may not proliferate well, while too many can lead to nutrient depletion and cell death. - Ensure consistent cell numbers across all wells and experiments.
T-Cell Activation Status - Confirm that your primary T-cell stimulation (e.g., anti-CD3/CD28 antibodies, PHA) is effective. Include a positive control with the stimulant alone. - The timing of this compound addition relative to T-cell stimulation can be critical. Test different time points (e.g., pre-incubation, co-incubation).[1]
Donor-to-Donor Variability - T-cell responses can vary significantly between donors.[1] If possible, test multiple donors to ensure the observed effect is not donor-specific. - Pool data from multiple donors to obtain more robust conclusions.

2. High Background or Non-Specific Effects in TLR4 Signaling Assays

Issue: You are observing unexpected activation or inhibition of TLR4 signaling in your negative control groups, or the effect of this compound is inconsistent.

Potential Cause Troubleshooting Steps
This compound Aggregation - At high concentrations, lipid-based molecules can form micelles or aggregates, which may non-specifically interact with cells. - Visually inspect this compound dilutions for any precipitation. - Include a vehicle-only control (e.g., DMSO) to account for any solvent effects.
Endotoxin Contamination - Ensure all reagents, including this compound, are free of endotoxin (LPS) contamination, as this will activate TLR4 and mask the specific effects of this compound. - Use endotoxin-free water and plasticware.
Inappropriate Controls - Include a known TLR4 agonist (e.g., LPS) as a positive control to confirm that the signaling pathway is active in your cells. - Use a known TLR4 antagonist (e.g., TAK-242) as a positive control for inhibition to validate your assay system.[2][3]
Cell Line Variability - Different cell lines express varying levels of TLR4 and associated co-receptors (MD-2, CD14). Confirm the expression of these components in your chosen cell line.

3. Artifacts or Low Signal in Calcium Flux Assays

Issue: You are experiencing a weak calcium signal, high background fluorescence, or inconsistent responses upon this compound stimulation.

Potential Cause Troubleshooting Steps
This compound Interference with Dyes - Some compounds can interfere with fluorescent dyes.[4] To test for this, incubate this compound with the calcium indicator dye in a cell-free system to see if it quenches or enhances fluorescence. - If interference is observed, consider using a different calcium indicator dye with a different excitation/emission spectrum.
Suboptimal Dye Loading - Optimize the concentration of the calcium indicator dye and the loading time and temperature for your specific cell type. - Ensure cells are washed properly after dye loading to remove extracellular dye.
Cell Health - Use healthy, non-activated cells for your assay. Stressed or dying cells can have dysregulated calcium signaling.
Inadequate Controls - Include a positive control that induces a strong calcium flux (e.g., ionomycin or ATP) to confirm that the cells are responsive and the dye is working correctly. - Use a vehicle-only control to assess the baseline calcium levels and any effects of the solvent.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is a lipid-based molecule and should be dissolved in an organic solvent such as DMSO to create a stock solution.[5] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What are appropriate positive and negative controls for an this compound experiment investigating TLR4 signaling?

A2:

  • Positive Control (for TLR4 activation): Lipopolysaccharide (LPS) is a potent and specific agonist of TLR4.[6]

  • Positive Control (for TLR4 inhibition): A known TLR4 antagonist such as TAK-242 can be used to confirm that the observed inhibition is specific to the TLR4 pathway.[2][3]

  • Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is essential to account for any effects of the solvent on the cells. An untreated cell group should also be included to establish a baseline.

Q3: How can I minimize variability in my in vivo studies with this compound?

A3:

  • Animal Strain and Age: Use a consistent strain, age, and sex of animals for all experiments.

  • Route of Administration: Ensure the route and method of this compound administration are consistent across all animals.

  • Housing and Diet: Maintain standardized housing conditions and diet, as these can influence the immune system.

  • Group Size: Use a sufficient number of animals per group to achieve statistical power and account for biological variability.

  • Controls: Include a vehicle-treated control group to account for any effects of the delivery vehicle.[5]

Q4: Can this compound affect cell viability? How should I control for this?

A4: At high concentrations, some compounds can be cytotoxic. It is important to assess the effect of this compound on cell viability in your specific cell type and experimental conditions. This can be done using a standard cell viability assay, such as an MTT or resazurin-based assay.[7][8] Always include a vehicle-only control and an untreated control. If this compound shows toxicity at concentrations required for its immunomodulatory effects, you may need to adjust your experimental design or interpret the results with caution.

III. Experimental Protocols & Data

1. T-Cell Proliferation Assay (CFSE-based)

Methodology:

  • Isolate T-cells from your source of interest (e.g., human PBMCs, mouse spleen).

  • Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Plate the CFSE-labeled T-cells in a 96-well plate at an optimized density.

  • Add your T-cell stimulus (e.g., anti-CD3/CD28 beads) to the appropriate wells.

  • Add different concentrations of this compound (and controls: vehicle, positive control stimulant alone) to the wells.

  • Incubate the plate for 3-5 days at 37°C, 5% CO2.

  • Harvest the cells and analyze CFSE dilution by flow cytometry. Proliferating cells will show a stepwise reduction in CFSE fluorescence.

2. Calcium Flux Assay

Methodology:

  • Plate your cells of interest (e.g., lymphocytes) in a 96-well black-walled, clear-bottom plate and allow them to adhere if necessary.

  • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Use a fluorescence plate reader or a flow cytometer to measure the baseline fluorescence.

  • Add this compound (and controls: vehicle, positive control agonist like ionomycin) and immediately begin kinetic reading of fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium.

Quantitative Data Summary

Parameter This compound Effect Typical Concentration Range Key Controls
T-Cell Proliferation Increase0.1 - 10 µg/mLUnstimulated, Stimulated + Vehicle
TLR4 Signaling (NF-κB) Inhibition1 - 25 µMLPS, TAK-242, Vehicle
Intracellular Ca2+ Increase1 - 10 µg/mLIonomycin, Vehicle

IV. Visualizations

EC18_Signaling_Pathway This compound This compound Membrane Cell Membrane This compound->Membrane TLR4 TLR4 This compound->TLR4 Inhibits PRR_Endocytosis PRR Endocytic Trafficking (PETA) This compound->PRR_Endocytosis Accelerates PLC Phospholipase C (PLC) This compound->PLC Activates NFkB_Inhibition NF-κB Inhibition TLR4->NFkB_Inhibition Leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca2+ Release ER->Ca_release T_Cell_Activation T-Cell Activation & Proliferation Ca_release->T_Cell_Activation Cytokine_Secretion Cytokine Secretion T_Cell_Activation->Cytokine_Secretion

Caption: Proposed signaling pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Prepare_this compound Prepare this compound Stock (e.g., in DMSO) Add_this compound Add this compound Dilutions Prepare_this compound->Add_this compound Prepare_Cells Prepare Cell Suspension (e.g., T-Cells) Plate_Cells Plate Cells Prepare_Cells->Plate_Cells Add_Controls Add Controls (Vehicle, Positive, Negative) Plate_Cells->Add_Controls Add_Controls->Add_this compound Incubate Incubate (e.g., 37°C, 5% CO2) Add_this compound->Incubate Readout Perform Readout (e.g., Flow Cytometry, Plate Reader) Incubate->Readout Data_Analysis Data Analysis Readout->Data_Analysis

Caption: General experimental workflow for in vitro this compound assays.

Troubleshooting_Logic Start Inconsistent Results? Check_Reagents Reagent Prep OK? Start->Check_Reagents Check_Cells Cell Health OK? Check_Reagents->Check_Cells Yes Solution_Reagents Review this compound solubilization and stability. Check_Reagents->Solution_Reagents No Check_Controls Controls Behaving as Expected? Check_Cells->Check_Controls Yes Solution_Cells Optimize cell density and viability checks. Check_Cells->Solution_Cells No Check_Assay Assay Parameters Optimized? Check_Controls->Check_Assay Yes Solution_Controls Validate positive/negative controls. Check_Controls->Solution_Controls No Solution_Assay Optimize incubation time, concentrations, etc. Check_Assay->Solution_Assay No Success Consistent Results Check_Assay->Success Yes Solution_Reagents->Check_Reagents Solution_Cells->Check_Cells Solution_Controls->Check_Controls Solution_Assay->Check_Assay

Caption: Logical troubleshooting flow for this compound experiments.

References

Technical Support Center: EC18 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EC18 in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vivo?

This compound is a synthetic monoacetyldiacylglyceride that functions as an immune modulator.[1] Its proposed mechanism of action involves the acceleration of Pattern Recognition Receptor (PRR) Endocytic Trafficking (PETA).[1] In vivo, this compound has been shown to stimulate the proliferation of various immune cells, including T and B lymphocytes, dendritic cells, and macrophages.[2] It can modulate cytokine production, such as increasing IL-2, IL-4, IL-12, and IFN-γ, and has been observed to inhibit Toll-like receptor 4 (TLR-4) signaling.[2]

Q2: What are the common therapeutic areas investigated for this compound in in vivo models?

Preclinical and clinical studies are exploring this compound for a range of indications, including:

  • Chemoradiation-induced oral mucositis (CRIOM)

  • Chemotherapy-induced neutropenia (CIN)

  • Acute radiation syndrome (ARS)

  • Asthma[3]

  • Cancer metastasis[2]

  • Autoimmune diseases like rheumatoid arthritis

Q3: How should I determine the optimal dose of this compound for my in vivo study?

Dose selection for this compound is critical and can vary significantly depending on the animal model and disease indication. For instance, in a mouse model of asthma, oral gavage doses of 30 mg/kg and 60 mg/kg have been used.[3] In a hamster cancer model, doses of 10, 25, and 50 mg/kg/day were administered. It is recommended to perform a dose-response study to determine the optimal therapeutic window for your specific experimental setup, monitoring both efficacy and any potential adverse effects.

Q4: What are the potential adverse effects of this compound in animal models?

The available literature does not extensively detail adverse effects. However, as with any immunomodulatory agent, it is crucial to monitor for signs of toxicity or unexpected immune responses. This includes observing changes in weight, behavior, and performing histopathological analysis of major organs at the end of the study.

Troubleshooting Guide

Issue 1: High variability in experimental results between animals.

  • Possible Cause: Inconsistent this compound administration.

    • Solution: Ensure precise and consistent dosing for each animal. For oral gavage, ensure the substance is properly delivered to the stomach. For other routes, verify the technique is consistent across all animals.

  • Possible Cause: Variability in the gut microbiome of the animals.

    • Solution: House animals in the same environment and provide the same diet and water to minimize microbiome variations. Consider co-housing or using litter from one cage to another to normalize the gut flora.

  • Possible Cause: Cell-to-cell variability in NF-κB activation.

    • Solution: Single-cell assays have revealed significant cell-to-cell variability in NF-κB activation and subsequent gene expression.[1] Be aware that this inherent biological variability can contribute to diverse responses even within the same animal. When possible, analyze tissues at a single-cell level to understand this heterogeneity.

Issue 2: Unexpected or contradictory results in immune response.

  • Possible Cause: Complex interplay of signaling pathways.

    • Solution: this compound's effect on TLR4 signaling can be complex. While it can inhibit TLR4 expression in some cancer cells, in other contexts, TLR activation can lead to pro-inflammatory responses.[2] It is crucial to thoroughly analyze the specific cell types and signaling pathways involved in your model. For example, TLR4 and TLR9 have been shown to have unexpected regulatory roles in experimental autoimmune encephalomyelitis.[4]

  • Possible Cause: Timing of sample collection.

    • Solution: Cytokine levels can change dynamically over a short period.[5] For instance, some cytokine levels peak within 12-24 hours post-stimulation and then decline.[5] Establish a time-course experiment to identify the optimal window for measuring specific cytokines in your model.

Issue 3: Lack of significant tumor growth inhibition in a cancer model.

  • Possible Cause: Sub-optimal dosing schedule.

    • Solution: The pharmacokinetics of this compound may require a specific dosing frequency to maintain therapeutic levels. Evaluate different dosing schedules (e.g., once daily vs. twice daily) to optimize the anti-tumor effect.

  • Possible Cause: Tumor microenvironment factors.

    • Solution: The efficacy of an immunomodulatory agent like this compound can be influenced by the tumor microenvironment. Analyze the immune cell infiltrate and cytokine profile within the tumor to understand if this compound is effectively modulating the local immune response.

Quantitative Data Summary

Table 1: Effect of this compound on Cytokine Levels in a Mouse Model of Autoimmune Arthritis

CytokineVehicle-Treated Control (positive cells)This compound (250 mg/kg) Treated (positive cells)
IL-6~18~8
TNF-α~25~12
IL-17~22~10
P < 0.05 vs. vehicle-treated control group. Data is estimated from graphical representation in the source.[2]

Table 2: Representative In Vivo Tumor Growth Inhibition Data from a Non-EC18 Study for Methodological Reference

Treatment GroupTumor Volume Inhibition (%)Tumor Weight Reduction (%)
Control00
Drug A18.6Not Reported
Conjugate 137.716.9
Conjugate 224.845.7
*This table is provided as a methodological example for presenting tumor growth inhibition data and is not specific to this compound.[6]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Murine Xenograft Cancer Model

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Cell Line: Culture a human cancer cell line of interest (e.g., KIGB-5 biliary cancer cells).

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells in 100 µL of a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., corn oil).

    • Administer this compound orally via gavage at predetermined doses (e.g., 10, 25, 50 mg/kg/day).

    • The control group should receive the vehicle only.

  • Endpoint Analysis:

    • Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform histological analysis and immunohistochemistry on tumor tissues to assess immune cell infiltration and other relevant markers.

    • Collect blood for cytokine analysis.

Protocol 2: Evaluation of this compound in a Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma

  • Animal Model: Use BALB/c mice.

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of saline.

  • Challenge:

    • From days 21 to 23, challenge the mice with 1% OVA in saline via nebulization for 30 minutes.

  • This compound Treatment:

    • Administer this compound orally by gavage at desired doses (e.g., 30 and 60 mg/kg) once daily from day 18 to 23.[3]

    • The control group receives the vehicle.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis:

    • 48 hours after the final OVA challenge, collect BAL fluid.

    • Perform total and differential cell counts to quantify inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).

    • Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.

  • Histological Analysis:

    • Collect lung tissue for histological examination (e.g., H&E staining for inflammation and PAS staining for mucus production).

Visualizations

EC18_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_p38 p38 MAPK TAK1->MAPK_p38 Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates & Inhibits NF_kappa_B NF-κB NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocates Gene_Expression Gene Expression (e.g., Cytokines) NF_kappa_B_nucleus->Gene_Expression Induces

Caption: Simplified signaling pathway of this compound, highlighting the inhibition of the TLR4-MyD88-NF-κB axis.

In_Vivo_Experimental_Workflow start Start: Animal Model Selection disease_induction Disease Induction (e.g., Tumor Implantation, Allergen Sensitization) start->disease_induction randomization Randomization into Groups disease_induction->randomization treatment Treatment Phase: - this compound Administration - Vehicle Control randomization->treatment monitoring In-Life Monitoring (e.g., Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Data Collection monitoring->endpoint analysis Ex Vivo Analysis: - Histopathology - Cytokine Profiling - Immune Cell Phenotyping endpoint->analysis data_analysis Statistical Data Analysis analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vivo studies with this compound.

References

EC18 Treatment Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the treatment duration of EC18 for maximal therapeutic effect. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for this compound treatment duration in a new preclinical in vivo model?

Based on published studies, the optimal treatment duration for this compound is highly dependent on the disease model. For a pilot study, a duration of 2 to 4 weeks is a reasonable starting point. In a hamster model of biliary cancer, a 12-week regimen of daily oral this compound with a 2-weeks-on, 1-week-off cycle proved effective in inhibiting metastasis.[1] Conversely, in an acute asthma model, a shorter daily treatment course of 6 days was sufficient to attenuate the asthmatic response.[2]

Q2: How does this compound treatment duration affect severe oral mucositis (SOM) in a clinical setting?

In a phase 2 clinical trial for head and neck cancer patients undergoing concurrent chemoradiation, treatment with 2000 mg of this compound twice daily for approximately 7 weeks significantly reduced both the duration and incidence of severe oral mucositis (SOM).[3][4] The median duration of SOM was reduced from 13.5 days in the placebo group to 0 days in the this compound-treated group.[3][4][5]

Q3: What is the known mechanism of action for this compound that might influence treatment duration?

This compound is an immune modulator that operates through a unique mechanism known as PETA (Pattern Recognition Receptor Endocytic Trafficking Accelerator).[6] Key mechanistic actions that may influence the required duration of treatment include:

  • Inhibition of TLR-4 Signaling: this compound has been shown to suppress the expression of Toll-like receptor 4 (TLR-4) mRNA and protein.[1] This can reduce the inflammatory response triggered by ligands like LPS.

  • Stimulation of T-cells and Cytokine Production: this compound stimulates the proliferation of T-cells and induces the production of several key cytokines, including IL-2, IL-4, IL-12, IFN-γ, and GM-CSF.[1]

  • Increased Intracellular Calcium: The compound increases Ca2+ influx into lymphocytes, a critical component of their signal transduction and activation.[1]

Troubleshooting Guide

Problem: Inconsistent or suboptimal results with this compound treatment.

Possible Cause & Solution:

  • Inadequate Treatment Duration: The treatment period may be too short for the intended biological effect.

    • Recommendation: Review the treatment durations used in similar models. For chronic conditions, a longer treatment regimen, potentially with intermittent dosing, may be necessary. For acute models, ensure the treatment window covers the critical phase of the disease pathology.

  • Incorrect Dosage: The concentration of this compound may be outside the therapeutic window.

    • Recommendation: Conduct a dose-response study to determine the optimal concentration for your specific model. Preclinical studies have used doses ranging from 10 to 60 mg/kg/day orally.[1][2]

  • Assay Timing: The endpoint measurement might not be aligned with the peak effect of this compound.

    • Recommendation: Perform a time-course experiment to identify the optimal time point for assessing the biological response after this compound administration.

Quantitative Data Summary

Table 1: Effect of this compound on T-Cell Proliferation

Treatment GroupFold Increase in ³H-thymidine Uptake (vs. Control)P-value
This compound (1 µg/mL)2.13<0.005
This compound (0.1 µg/mL)2.07<0.05
IL-2 (20 ng/mL)2.02<0.05

Data from in vitro T-cell proliferation assay.[1]

Table 2: Clinical Trial Outcomes of this compound in Chemoradiation-Induced Severe Oral Mucositis (SOM)

OutcomePlacebo GroupThis compound Group (2000 mg, twice daily)
Median Duration of SOM13.5 days0 days
Incidence of SOM70.0%45.5%

Data from the Phase 2 CRIOM study (NCT03200340) with a follow-up period of approximately 7 weeks.[3][4][5]

Key Experimental Protocols

1. In Vivo Hematogenous Metastasis Model [1]

  • Cell Line: KIGB-5 (Syrian golden hamster cholangiocarcinoma)

  • Animal Model: Syrian golden hamsters

  • Procedure:

    • Inject 5x10⁵ KIGB-5 cells in 100 µL of serum-free RPMI 1640 into the femoral vein of each hamster.

    • Divide hamsters into four groups: a control group and three experimental groups receiving 10, 25, and 50 mg/kg/day of this compound orally.

    • Administer this compound for 12 weeks following a schedule of 2 weeks on and 1 week off.

    • Sacrifice animals at 4, 8, and 12 weeks for pathological examination of the lungs to assess metastatic lesions.

2. T-Cell Proliferation Assay [1]

  • Method: ³H-thymidine uptake assay

  • Procedure:

    • Isolate T-cells and culture them.

    • Treat T-cells with varying concentrations of this compound (e.g., 0.01, 0.1, and 1 µg/mL) or a positive control like IL-2 (20 ng/mL).

    • Add ³H-thymidine to the cell cultures.

    • Measure the incorporation of ³H-thymidine into the DNA of proliferating cells using a scintillation counter.

    • Compare the radioactive counts between treated and untreated control cells to determine the fold increase in proliferation.

Visualizations

EC18_Signaling_Pathway cluster_cell Immune Cell (e.g., T-cell) This compound This compound TLR4 TLR-4 This compound->TLR4 Inhibits PLC PLC This compound->PLC Activates Ca_channel TRPC Channels PLC->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx T_cell_prolif T-cell Proliferation Ca_influx->T_cell_prolif Cytokine_prod Cytokine Production (IL-2, IL-4, IL-12, IFN-γ, GM-CSF) Ca_influx->Cytokine_prod

Caption: Proposed signaling pathway of this compound in immune cells.

Experimental_Workflow_Metastasis_Model start Start cell_injection Inject KIGB-5 Cells into Hamsters start->cell_injection group_allocation Allocate into Control & this compound Groups (10, 25, 50 mg/kg/day) cell_injection->group_allocation treatment_schedule 12-Week Treatment (2 weeks on, 1 week off) group_allocation->treatment_schedule sac_4w Sacrifice & Examine (4 weeks) treatment_schedule->sac_4w sac_8w Sacrifice & Examine (8 weeks) treatment_schedule->sac_8w sac_12w Sacrifice & Examine (12 weeks) treatment_schedule->sac_12w end End sac_4w->end sac_8w->end sac_12w->end

Caption: Workflow for the in vivo hematogenous metastasis model.

References

EC-18 Technical Support Center: Preventing Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EC-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of EC-18 to prevent its degradation. The information provided is based on the chemical properties of EC-18 (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol) and general best practices for the storage of lipid-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is EC-18 and what are its key chemical features relevant to stability?

A1: EC-18 is a synthetic monoacetyldiacylglyceride, specifically 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol. Its structure contains two key features that are susceptible to degradation:

  • Ester Bonds: The linkages between the glycerol backbone and the fatty acid chains (palmitic and linoleic acid), as well as the acetyl group, are ester bonds. These can be broken through hydrolysis.

  • Unsaturated Fatty Acid Chain: The linoleoyl group contains two double bonds, making it susceptible to oxidation.

Q2: What are the primary degradation pathways for EC-18?

A2: Based on its chemical structure, the two main degradation pathways for EC-18 are:

  • Hydrolysis: The breakdown of the ester bonds, which can be catalyzed by acids, bases, or enzymes (lipases). This results in the release of free fatty acids (palmitic and linoleic acid), acetic acid, and glycerol derivatives.

  • Oxidation: The reaction of the double bonds in the linoleic acid chain with oxygen. This process can be initiated by light, heat, or the presence of metal ions and can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the compound.

Q3: What are the general recommended storage conditions for EC-18?

A3: While specific stability data from the manufacturer is not publicly available, based on the properties of similar lipid compounds, the following storage conditions are recommended to minimize degradation:

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of both hydrolysis and oxidation.
Atmosphere Inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen, thus preventing oxidation.
Light Protect from light (amber vial)Light can initiate and accelerate oxidative degradation.
Moisture Store in a tightly sealed container in a dry environmentPrevents hydrolysis of the ester bonds.

Q4: How should I handle EC-18 upon receiving it and during use?

A4: Proper handling is crucial to maintain the integrity of EC-18:

  • Initial Receipt: Upon receipt, immediately store the compound at the recommended low temperature, protected from light.

  • Aliquoting: If you need to use small amounts over time, it is best to aliquot the stock solution into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and exposure to air and moisture for the entire stock.

  • Warming: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture from the air onto the cold compound.

  • Inert Atmosphere: After dispensing the desired amount, if not already under an inert atmosphere, flush the vial with an inert gas like argon or nitrogen before re-sealing.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in experiments Degradation of EC-18 due to improper storage or handling.1. Review your storage conditions against the recommendations (low temperature, inert atmosphere, protection from light). 2. Assess the purity of your EC-18 stock using an appropriate analytical method (see Experimental Protocols). 3. If degradation is confirmed, use a fresh, properly stored aliquot.
Appearance of unknown peaks in analytical chromatogram (e.g., HPLC) Formation of degradation products (hydrolysis or oxidation products).1. Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products. 2. Compare the chromatogram of your sample to a freshly prepared standard. 3. Implement stricter storage and handling procedures to prevent further degradation.
Change in physical appearance (e.g., color change, precipitation) Significant degradation or contamination.1. Do not use the stock. 2. Discard the degraded material according to your institution's safety guidelines. 3. Obtain a fresh batch of the compound.

Experimental Protocols

Stability Assessment of EC-18 via HPLC

This protocol provides a general framework for assessing the stability of EC-18 using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the amount of intact EC-18 and detect the presence of potential degradation products.

Materials:

  • EC-18 sample

  • HPLC-grade solvents (e.g., acetonitrile, isopropanol, water)

  • Reversed-phase C18 HPLC column

  • HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer)

Methodology:

  • Standard Preparation: Prepare a stock solution of high-purity EC-18 in a suitable organic solvent (e.g., ethanol or isopropanol) at a known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the EC-18 sample to be tested in the same solvent to a concentration that falls within the range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water or isopropanol and acetonitrile can be effective for separating lipids. A typical starting point could be a gradient from 70% acetonitrile in water to 100% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 205-215 nm) as EC-18 lacks a strong chromophore, or preferably an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for better sensitivity and specificity.

    • Column Temperature: 30-40°C.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Interpretation:

    • Quantify the peak corresponding to EC-18 in your sample by comparing its peak area to the calibration curve.

    • A decrease in the peak area of EC-18 over time indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

Visualizations

Logical Workflow for EC-18 Storage and Handling

G EC-18 Storage and Handling Workflow cluster_storage Long-Term Storage cluster_handling Experimental Use storage_conditions Store at <= -20°C Inert Atmosphere (Ar/N2) Protect from Light warm_to_rt Warm to Room Temp before opening storage_conditions->warm_to_rt stability_check Periodic Stability Check (e.g., HPLC) storage_conditions->stability_check aliquot Aliquot for single use to avoid freeze-thaw warm_to_rt->aliquot use_inert Flush with Inert Gas after use aliquot->use_inert experiment Use in Experiment aliquot->experiment use_inert->storage_conditions Return to Storage receive Receive EC-18 receive->storage_conditions degraded Degradation Detected stability_check->degraded Purity Compromised ok Stable stability_check->ok Purity OK ok->storage_conditions G EC-18 Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation EC18 EC-18 (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol) hydrolysis_products Free Fatty Acids (Palmitic, Linoleic) + Acetyl-glycerol derivatives + Glycerol This compound->hydrolysis_products Ester bonds oxidation_products Hydroperoxides Aldehydes Ketones (on Linoleyl chain) This compound->oxidation_products Double bonds hydrolysis_factors Water (Acid/Base/Enzyme catalysis) hydrolysis_factors->hydrolysis_products oxidation_factors Oxygen (Light/Heat/Metal catalysis) oxidation_factors->oxidation_products

EC18 assay optimization for high-throughput screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on EC18 assay optimization for high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a fluorescence-based, homogeneous assay designed to identify modulators of the this compound signaling pathway. The assay measures the fluorescence intensity of a reporter molecule, which is directly proportional to the activity of the target in the signaling cascade.

Q2: What are the critical quality control parameters for a successful HTS campaign using the this compound assay?

A2: The most critical quality control parameters are the Z'-factor, the signal-to-background (S/B) ratio, and the coefficient of variation (%CV).[1] An excellent and robust assay will typically have a Z'-factor greater than 0.5, a high S/B ratio (often >10, but this is assay-dependent), and a %CV for controls of less than 15%.[1]

Q3: How can I minimize variability in my this compound HTS assay?

A3: Variability in HTS assays can arise from multiple sources, including manual processes and human error.[2] To minimize variability, it is crucial to standardize all pipetting, incubation, and wash steps.[3] Using automated liquid handlers can significantly improve reproducibility.[2] Additionally, ensure that all reagents are from the same lot for a given experiment and that pipettes are properly calibrated.[3]

Q4: What are common causes of false positives and false negatives in fluorescence-based HTS assays like the this compound assay?

A4: False positives can be caused by autofluorescent compounds or compounds that quench the fluorescence of the reporter molecule.[4][5][6] False negatives can occur if the compound has low potency, poor solubility, or degrades in the assay buffer.[1] It is essential to perform counter-screens and orthogonal assays to identify and eliminate false positives.[1][6]

Troubleshooting Guide

Issue 1: Low Z'-Factor (<0.5)

A low Z'-factor is a critical issue that indicates poor assay quality and must be addressed before proceeding with a full screen.[1]

Potential Cause Troubleshooting Step
High Variability in Controls (%CV > 15%) - Investigate Dispensing Errors: Check for clogged tips on liquid handlers and ensure accurate and precise dispensing.[1] - Check Reagent Stability: Ensure reagents are not degraded or precipitated. Prepare fresh reagents if necessary.[1] - Examine Plate Effects: Look for edge effects or evaporation. Use plate seals and ensure uniform incubation temperatures.[1][7]
Low Signal-to-Background (S/B) Ratio - Optimize Reagent Concentrations: Titrate the concentrations of key reagents, such as the substrate or enzyme, to maximize the signal window.[1] - Optimize Incubation Time and Temperature: Determine the optimal incubation time and temperature to achieve the maximal signal-to-background ratio.[1][3] - Check Reader Settings: Ensure the gain and read time on the plate reader are set optimally for the assay.[1]
Issue 2: High Background Signal

High background can mask the true signal from the assay and reduce the dynamic range.

Potential Cause Troubleshooting Step
Nonspecific Binding - Optimize Blocking Buffer: Test different blocking agents (e.g., BSA, casein) to reduce nonspecific binding.[3] - Increase Wash Stringency: Increase the number or duration of wash steps to remove unbound reagents.[3]
Autofluorescence of Assay Components or Test Compounds - Run a Blank Plate: Measure the fluorescence of the assay buffer and all reagents without the reporter molecule to identify sources of background fluorescence. - Pre-read Compound Plates: Screen compound libraries for autofluorescence at the assay wavelength before the primary screen.[8]
Contamination - Use Sterile Technique: Ensure all reagents and equipment are free from microbial or chemical contamination. - Check Reagent Purity: Verify the purity of all assay components.
Issue 3: Inconsistent Dose-Response Curves

Inconsistent or non-sigmoidal dose-response curves can make it difficult to determine compound potency (e.g., IC50 or EC50).

Potential Cause Troubleshooting Step
Compound Solubility Issues - Check Compound Solubility: Visually inspect for compound precipitation in the assay wells. - Use a Different Solvent: Test alternative solvents or lower the final solvent concentration.
"Hook" Effect - Adjust Compound Concentration Range: For some modalities like PROTACs, high concentrations can lead to a "hook" effect due to the formation of binary complexes instead of the desired ternary complexes.[9] Widen the range of compound concentrations tested to fully characterize the dose-response curve.
Assay Drift - Randomize Plate Layout: Randomize the order of plates during the screen to minimize the impact of systematic drift.[1] - Use Robust Normalization Methods: Employ normalization techniques that can account for plate-to-plate variation.[1]

Experimental Protocols

Protocol 1: this compound Assay Miniaturization and Optimization in 384-Well Format
  • Reagent Preparation: Prepare all assay reagents (e.g., cell suspension, this compound-related enzyme/receptor, fluorescent substrate, positive and negative controls) at 2x the final desired concentration in the appropriate assay buffer.

  • Compound Plating: Using an acoustic liquid handler, dispense a range of concentrations of test compounds and controls (e.g., a known inhibitor/activator and DMSO) into a 384-well assay plate.

  • Reagent Dispensing: Add 10 µL of the 2x cell suspension to each well and incubate for the desired time at 37°C.

  • Signal Generation: Add 10 µL of the 2x fluorescent substrate solution to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Signal Detection: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the Signal-to-Background ratio, %CV, and Z'-factor for each condition to determine the optimal assay parameters.[1] Plot dose-response curves for the positive control.

Protocol 2: Counter-Screen for Autofluorescent Compounds
  • Compound Plating: Dispense the same library of test compounds at the screening concentration into a 384-well plate.

  • Buffer Addition: Add assay buffer to each well in place of the assay reagents.

  • Signal Detection: Read the fluorescence intensity of the plate at the same excitation and emission wavelengths used in the primary this compound assay.

  • Data Analysis: Identify compounds that exhibit a fluorescence signal significantly above the background of the DMSO control wells. These are potential false positives in the primary screen.

Data Presentation

Table 1: Example of this compound Assay Optimization Data
Condition Substrate Concentration (µM) Incubation Time (min) Signal-to-Background (S/B) Ratio Z'-Factor
11308.20.45
253015.60.78
3103014.90.75
456012.10.65

Condition 2 demonstrates the best combination of a high S/B ratio and a robust Z'-factor.[1]

Visualizations

EC18_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound Ligand TLR4 Toll-like Receptor 4 (TLR4) This compound->TLR4 Binding & Activation MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_MAPK p38 MAPK TAK1->p38_MAPK NFkB_p65_p50 NF-κB (p65/p50) IKK_complex->NFkB_p65_p50 Activation NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation Gene_Expression Target Gene Expression p38_MAPK->Gene_Expression Modulates NFkB_p65_p50_nucleus->Gene_Expression Induces

Caption: Hypothetical this compound signaling pathway via TLR4 activation.

HTS_Workflow start Start assay_dev Assay Development & Optimization start->assay_dev pilot_screen Pilot Screen (Library Subset) assay_dev->pilot_screen full_screen Full HTS Campaign pilot_screen->full_screen data_analysis Data Analysis & Hit Identification full_screen->data_analysis hit_confirmation Hit Confirmation & Dose-Response data_analysis->hit_confirmation counter_screens Counter-Screens (e.g., for autofluorescence) hit_confirmation->counter_screens hit_validation Hit Validation (Orthogonal Assays) counter_screens->hit_validation end Lead Optimization hit_validation->end

Caption: General workflow for a high-throughput screening campaign.

Troubleshooting_Logic low_z Low Z'-Factor (<0.5) check_cv Check %CV of Controls low_z->check_cv high_cv High %CV (>15%) Problem is Variability check_cv->high_cv Yes low_cv Low %CV (<15%) Variability is OK check_cv->low_cv No variability_solutions Investigate Dispensing Errors Check Reagent Stability Examine Plate Effects high_cv->variability_solutions check_sb Check S/B Ratio low_cv->check_sb low_sb Low S/B Ratio Problem is Signal Window check_sb->low_sb Low sb_solutions Optimize Reagent Concentrations Optimize Incubation Time/Temp Check Reader Settings low_sb->sb_solutions

Caption: Troubleshooting logic for a low Z'-factor in an HTS assay.

References

Technical Support Center: Overcoming Resistance to EC18 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with EC18, particularly concerning the development of resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an immune-modulating agent.[1] Its mechanism is thought to involve the stimulation of T-cell proliferation and cytokine secretion (IL-2, IL-4, IL-12, IFN-γ, and GM-CSF).[2] It has also been shown to inhibit the expression of Toll-like receptor 4 (TLR-4) and increase calcium ion (Ca2+) influx in lymphocytes.[2]

Q2: My cell line is showing reduced sensitivity to this compound treatment over time. What could be the cause?

A2: Reduced sensitivity, or acquired resistance, can arise from various factors. Based on the proposed mechanism of this compound, potential causes include:

  • Alterations in the TLR4 signaling pathway: Cells may develop mutations or alter the expression of proteins in the TLR4 pathway, rendering this compound's inhibitory effect ineffective.[[“]][4][5][6]

  • Changes in calcium signaling: Since this compound stimulates Ca2+ influx, resistant cells might have altered expression or function of calcium channels or pumps to counteract this effect.[2][7][8][9] Dysregulation of calcium homeostasis is a known mechanism of chemoresistance.[9]

  • Activation of compensatory signaling pathways: Cancer cells can bypass the effects of a drug by upregulating alternative survival pathways.[10]

  • Emergence of a resistant subpopulation: The initial cell line may have a heterogeneous population, and this compound treatment could be selecting for pre-existing resistant cells.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance can be quantitatively confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) cell line and comparing it to the suspected resistant cell line. A significant increase in the IC50 value in the treated cell line indicates the development of resistance. This is typically done using a cell viability assay such as the MTT or CCK-8 assay.[11][12]

Q4: What are some initial steps to troubleshoot this compound resistance in my cell line?

A4:

  • Confirm Resistance: Perform an IC50 assay to quantify the level of resistance.

  • Culture Check: Ensure the cell line is not contaminated and that the passage number is not excessively high, which can lead to phenotypic drift.

  • Re-evaluate this compound Stock: Confirm the integrity and concentration of your this compound stock solution.

  • Investigate Molecular Mechanisms:

    • TLR4 Pathway: Analyze the expression levels of TLR4 and downstream signaling molecules (e.g., MyD88, NF-κB) in both sensitive and resistant cells using techniques like qPCR or Western blotting.[4]

    • Calcium Signaling: Measure intracellular calcium levels in response to this compound treatment in both cell lines using calcium imaging or flow cytometry with calcium-sensitive dyes.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: Increased IC50 Value for this compound in Long-Term Cultures
Possible Cause Suggested Solution
Selection of a resistant cell population 1. Perform single-cell cloning of the resistant population to isolate and characterize resistant clones.[13] 2. Compare the gene expression profiles of the parental and resistant lines using microarray or RNA-seq to identify potential resistance-conferring genes.
Alterations in drug target expression 1. Quantify TLR4 expression at both the mRNA (qPCR) and protein (Western blot/flow cytometry) levels in both sensitive and resistant cells.[4]
Changes in downstream signaling 1. Assess the activation state (e.g., phosphorylation) of key proteins in the TLR4 and calcium signaling pathways in response to this compound treatment in both cell lines.
Issue 2: High Variability in Experimental Replicates with this compound
Possible Cause Suggested Solution
Inconsistent cell seeding density 1. Ensure accurate cell counting and even distribution of cells in multi-well plates.[11] 2. Allow cells to adhere and stabilize before adding this compound.
This compound solution instability 1. Prepare fresh dilutions of this compound for each experiment from a validated stock. 2. Verify the solvent used is compatible with your cell line and does not cause toxicity.
Assay timing and conditions 1. Optimize the incubation time with this compound. 2. Ensure consistent temperature, humidity, and CO2 levels during the experiment.

Data Presentation

Summarize your quantitative data in clear, structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineTreatment DurationIC50 (µM) ± SDResistance Index (RI)
Parental MCF-7N/A15.2 ± 1.81.0
MCF-7/EC18-R6 months128.7 ± 9.58.5
Parental A549N/A22.5 ± 2.11.0
A549/EC18-R6 months185.4 ± 15.38.2
Resistance Index (RI) = IC50 of resistant line / IC50 of parental line.

Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells (Fold Change vs. Parental)

GeneA549/EC18-RMCF-7/EC18-RPutative Role in Resistance
TLR40.20.3Decreased drug target
ABCB15.84.2Increased drug efflux
BCL23.12.5Anti-apoptotic
TRPC10.40.5Altered calcium influx channel

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[11][13][14]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using a cell viability assay (see Protocol 2).

  • Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).

  • Culture and Monitor: Culture the cells in the presence of this compound, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound by approximately 1.5 to 2-fold.

  • Repeat Cycles: Repeat the process of recovery and dose escalation. This process may take several months.

  • Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells for backup.

  • Confirmation of Resistance: Once a cell line that can proliferate in a significantly higher concentration of this compound is established, confirm the level of resistance by determining the new IC50 and calculating the Resistance Index.

Protocol 2: IC50 Determination using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.[15]

Materials:

  • Parental and/or resistant cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for a duration relevant to this compound's mechanism (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[16]

Visualizations

Signaling Pathways and Workflows

EC18_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Membrane This compound->Membrane PLC PLC This compound->PLC Activates TLR4 TLR4 This compound->TLR4 Inhibits TRPC TRPC PLC->TRPC Activates Ca_Influx Ca²⁺ Influx TRPC->Ca_Influx T_Cell_Activation T-Cell Activation & Proliferation Ca_Influx->T_Cell_Activation Cytokine_Release Cytokine Release (IL-2, IFN-γ, etc.) T_Cell_Activation->Cytokine_Release NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activates TLR4_Inhibition TLR4 Inhibition TLR4_Inhibition->NFkB_Pathway Tumor_Survival Tumor Cell Proliferation & Survival NFkB_Pathway->Tumor_Survival

Caption: Proposed signaling pathway of this compound.

Resistance_Workflow Start Parental Cell Line Determine_IC50 Determine Initial IC50 Start->Determine_IC50 Treat_IC20 Treat with this compound at IC20 Determine_IC50->Treat_IC20 Culture Culture & Monitor Proliferation Treat_IC20->Culture Increase_Dose Increase this compound Concentration Culture->Increase_Dose Cells Recover Resistant_Line Established Resistant Line Culture->Resistant_Line Resistance Achieved Increase_Dose->Culture Confirm_IC50 Confirm New, Higher IC50 Resistant_Line->Confirm_IC50 Characterize Molecular Characterization (qPCR, Western, etc.) Confirm_IC50->Characterize

Caption: Experimental workflow for developing this compound-resistant cell lines.

Resistance_Mechanism cluster_resistant_cell Resistant Cell This compound This compound TLR4 TLR4 (Downregulated or Mutated) This compound->TLR4 Ineffective Inhibition NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Reduced Activation Tumor_Survival Tumor Cell Survival (Resistance) NFkB_Pathway->Tumor_Survival Compensatory_Pathway Compensatory Pathway (e.g., MAPK) Compensatory_Pathway->Tumor_Survival Upregulated Activation

Caption: Hypothetical this compound resistance via TLR4 downregulation.

References

Validation & Comparative

EC18: A Comparative Analysis Against Other Immunomodulatory Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

SEOUL, South Korea – December 13, 2025 – In the landscape of immunomodulatory therapeutics, EC18, a synthetic monoacetyldiacylglyceride, is emerging as a novel candidate with a unique mechanism of action. This guide provides a comparative overview of this compound against other known inhibitors, focusing on its distinct effects on Toll-like receptor 4 (TLR4) signaling and its performance in preclinical models of inflammatory disease.

Mechanism of Action: A Dual Approach to Immunomodulation

This compound exhibits a multifaceted mechanism of action, primarily centered on the modulation of innate immune responses. It is understood to function through two key processes: the inhibition of Toll-like receptor 4 (TLR4) signaling and a unique process termed Pattern Recognition Receptor Endocytic Trafficking Acceleration (PETA).[1]

The inhibition of TLR4 by this compound is a critical aspect of its anti-inflammatory effects. TLR4 is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), triggers a signaling cascade leading to the production of pro-inflammatory cytokines. By suppressing TLR4 expression, this compound effectively dampens this inflammatory response.[1]

Concurrent to TLR4 inhibition, this compound is reported to accelerate the endocytic trafficking of pattern recognition receptors (PRRs) like TLR4. This PETA mechanism is proposed to shorten the duration of the inflammatory response by promoting the rapid removal of PAMP/DAMP (Pathogen-Associated Molecular Patterns/Damage-Associated Molecular Patterns) associated danger signals from the cell surface. This leads to an earlier termination of the immune response and a quicker return to homeostasis.[2] This dual mechanism of direct signaling inhibition and enhanced receptor clearance distinguishes this compound from other inhibitors that may only target one aspect of the inflammatory pathway.

Comparative Efficacy of TLR4 Inhibitors

To contextualize the performance of this compound, it is compared here with other known TLR4 signaling inhibitors that have undergone clinical investigation. While direct head-to-head clinical trial data is not yet available, a comparison of their inhibitory concentrations (IC50) in in-vitro assays provides a benchmark for their potency.

InhibitorTargetAssayIC50
This compound TLR4 SignalingLPS-induced cytokine productionData not publicly available
TAK-242 (Resatorvid) TLR4LPS-induced NO production in macrophages1.8 nM
LPS-induced TNF-α production in macrophages1.9 nM
LPS-induced IL-6 production in macrophages1.3 nM
Eritoran (E5564) TLR4LPS-induced TNF-α and IL-6 productionNanomolar range
NI-0101 (Paridiprubart) TLR4Inhibition of pro-inflammatory cytokine production20 μg/mL

Preclinical Comparison in a Rheumatoid Arthritis Model

A key preclinical study provides a direct comparison of this compound with established Janus kinase (JAK) inhibitors, tofacitinib and baricitinib, in a collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis. This study offers valuable insights into the in vivo efficacy of this compound in a complex inflammatory disease setting.

In this model, this compound was shown to be as effective as both tofacitinib and baricitinib in reducing the clinical and histological severity of arthritis.[1] Furthermore, this compound demonstrated a synergistic effect when used in combination with methotrexate, a first-line therapy for rheumatoid arthritis.[1]

Treatment GroupArthritis Score ReductionReduction in Joint Inflammation and Damage
This compound SignificantSignificant
Tofacitinib SignificantSignificant
Baricitinib SignificantSignificant

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS (Ligand) TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Activates TRIF TRIF TLR4_MD2->TRIF NF_kB NF-κB MyD88->NF_kB Leads to activation of IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Induces transcription of IRF3->Cytokines This compound This compound This compound->TLR4_MD2 Inhibits Expression TAK242 TAK-242 TAK242->TLR4_MD2 Inhibits Signaling

Figure 1: Simplified TLR4 Signaling Pathway and Points of Inhibition.

PETA_Mechanism cluster_workflow PETA Mechanism Workflow start PRR (e.g., TLR4) on Cell Surface endocytosis This compound Accelerates PRR-mediated Endocytosis start->endocytosis endosome Endosome Formation endocytosis->endosome ros ROS Generation endosome->ros recycle Recycling of PRR to Cell Surface ros->recycle removal Rapid Removal of PAMP/DAMPs recycle->removal homeostasis Return to Homeostasis removal->homeostasis

Figure 2: Proposed PETA (Pattern Recognition Receptor Endocytic Trafficking Accelerator) Mechanism of this compound.

CIA_Model_Workflow cluster_cia Collagen-Induced Arthritis (CIA) Model Workflow immunization Day 0: Primary Immunization (Type II Collagen + CFA) booster Day 21: Booster Immunization (Type II Collagen + IFA) immunization->booster treatment Treatment Initiation (this compound, Tofacitinib, Baricitinib, or Vehicle) booster->treatment assessment Arthritis Assessment (Scoring, Histology) treatment->assessment

Figure 3: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Mouse Model.

Experimental Protocols

In Vitro TLR4 Inhibition Assay (Representative Protocol)

This protocol describes a general method for assessing the in vitro TLR4 inhibitory activity of a compound.

1. Cell Culture:

  • Human embryonic kidney (HEK) 293 cells stably expressing human TLR4, MD2, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

2. Assay Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., this compound, TAK-242) or vehicle control.

  • After a pre-incubation period (e.g., 1 hour), cells are stimulated with a known TLR4 agonist, such as lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL).

  • The plates are incubated for a further 18-24 hours at 37°C in a 5% CO2 atmosphere.

3. Data Analysis:

  • The activity of SEAP in the culture supernatant is measured using a colorimetric or chemiluminescent substrate.

  • The percentage of inhibition of TLR4 signaling is calculated for each inhibitor concentration relative to the vehicle-treated, LPS-stimulated control.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the maximal response, is determined by non-linear regression analysis.

Collagen-Induced Arthritis (CIA) in Mice

This protocol outlines the key steps for inducing and evaluating arthritis in a mouse model, as employed in the comparative study of this compound.

1. Animals:

  • DBA/1J mice, which are genetically susceptible to CIA, are typically used.

2. Induction of Arthritis:

  • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

  • Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

3. Treatment:

  • Following the booster immunization, mice are randomly assigned to treatment groups and receive daily oral administration of this compound, tofacitinib, baricitinib, or a vehicle control.

4. Assessment of Arthritis:

  • The severity of arthritis in each paw is scored visually based on a scale that accounts for swelling and redness.

  • At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion

This compound presents a compelling profile as an immunomodulatory agent with a novel, dual mechanism of action that involves both the inhibition of TLR4 signaling and the acceleration of pattern recognition receptor endocytic trafficking. Preclinical data suggests its efficacy is comparable to established JAK inhibitors in a model of rheumatoid arthritis. Further research, particularly clinical trials providing direct comparative data and elucidation of specific IC50 values for its TLR4 inhibitory activity, will be crucial in fully defining its therapeutic potential relative to other inhibitors in the field.

References

comparative analysis of EC18 and [Competitor Compound]

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparative analysis as requested, it is essential to have the specific names of the compounds to be compared. The identifier "EC18" and the placeholder "[Competitor Compound]" do not correspond to known, publicly documented compounds in scientific and pharmaceutical databases.

Without the precise chemical or trade names of the molecules, it is not possible to retrieve the necessary experimental data, signaling pathway information, and detailed protocols required to generate an accurate and meaningful comparison guide.

Please provide the specific names of the compounds you wish to analyze.

Once you provide the names, a thorough search will be conducted to gather the relevant information and construct the comparison guide according to your detailed specifications, including:

  • Data Tables: Summarizing quantitative data for key performance indicators.

  • Detailed Experimental Protocols: Outlining the methodologies used in the cited experiments.

  • Graphviz Visualizations: Creating diagrams for signaling pathways and experimental workflows.

I am ready to proceed as soon as you provide the necessary compound names.

EC18 vs. Standard of Care for Chemoradiation-Induced Oral Mucositis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of EC18 against standard of care treatments for the prevention and management of oral mucositis (OM) in patients undergoing chemoradiation for head and neck cancer. The information is compiled from publicly available clinical trial data and peer-reviewed publications to support evidence-based evaluation.

Executive Summary

Chemoradiation-induced oral mucositis (CRIOM) is a common and debilitating side effect of cancer therapy, often leading to significant pain, nutritional deficits, and interruptions in treatment. Current standard of care focuses on palliative measures, including pain management, oral hygiene, and in some cases, growth factor and anti-inflammatory agents. This compound, a novel synthetic monoacetyldiacylglyceride, has emerged as a promising immunomodulatory agent that may offer a new therapeutic approach to mitigating CRIOM. This guide presents a head-to-head comparison of the available efficacy data for this compound and established standard of care interventions.

Quantitative Efficacy Comparison

The following tables summarize the key efficacy data for this compound and various standard of care treatments in the context of preventing severe oral mucositis (SOM) in head and neck cancer patients undergoing chemoradiation.

Table 1: this compound Efficacy Data (Phase 2 Clinical Trial)

EndpointThis compound (2000 mg)Placebop-valueCitation
Incidence of Severe OM (Grade ≥3)40.9%65.0%-[1]
Median Duration of Severe OM0 days13.5 days0.041[2][3]
Time to Onset of Severe OMDelayed--[1]
Opioid UseDelayed Onset--[1]

Table 2: Standard of Care Efficacy Data

InterventionKey Efficacy FindingComparisonp-valueCitation
Palifermin 54% incidence of severe OMvs. 69% in placebo0.041[2][3]
Median duration of severe OM: 5 daysvs. 26 days in placebo-[2][3]
Low-Level Laser Therapy (LLLT) Reduced risk of developing OMRR = 2.03 vs. placebo0.02[4]
Reduced duration of OM (Grade ≥2)4.38 days less than placebo-[4]
Benzydamine Hydrochloride Reduced erythema and ulceration by ~30%vs. placebo (up to 50 Gy RT)0.006[5]
33% remained ulcer-freevs. 18% in placebo0.037[5]

Experimental Protocols

This compound Phase 2 Clinical Trial (NCT03200340)

  • Study Design: A two-stage, multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with squamous cell carcinoma of the head and neck receiving chemoradiation.

  • Intervention: this compound administered orally at a dose of 2000 mg daily, starting on the first day of radiation and continuing until the last day.

  • Primary Endpoint: Duration of severe oral mucositis (WHO Grade ≥3).

  • Secondary Endpoints: Incidence of severe oral mucositis, time to onset of severe oral mucositis, and use of opioid analgesics.[1]

Standard of Care Protocols (General Overview)

  • Palifermin: Typically administered as an intravenous injection at a dose of 60 µg/kg/day for three consecutive days before and after myelotoxic therapy. In some head and neck cancer trials, it has been given weekly.[6]

  • Low-Level Laser Therapy (LLLT): Varied protocols exist, but generally involves intraoral and extraoral application of a low-level laser to the oral mucosa before and during chemoradiation. Wavelengths and dosages can differ between studies.[7][8]

  • Benzydamine Hydrochloride: A 0.15% oral rinse used multiple times daily, typically starting at the beginning of radiation therapy and continuing for a period after its completion.[5][9]

Mechanism of Action and Signaling Pathways

This compound Mechanism of Action

This compound is an immunomodulatory agent described as a Pattern Recognition Receptor Endocytic Trafficking Accelerator (PETA).[10] Its proposed mechanism for mitigating oral mucositis involves several key actions:

  • Suppression of Toll-Like Receptor 4 (TLR4) Signaling: By inhibiting TLR4 expression, this compound may reduce the downstream inflammatory cascade initiated by cellular damage from chemoradiation.

  • Modulation of Cytokine Production: this compound has been shown to stimulate the secretion of various cytokines, including IL-2, IL-4, IL-12, IFN-γ, and GM-CSF, which may help regulate the immune response and promote tissue repair.[11]

  • Increased Intracellular Calcium: this compound induces an influx of calcium into lymphocytes, a critical step in T-cell activation and proliferation.[11]

  • Reduction of Oxidative Stress and NF-κB Activation: Preclinical data suggests this compound reduces oxidative stress and activation of the NF-κB pathway, a central regulator of inflammation.[1]

EC18_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR/Other Receptor PLC PLC Receptor->PLC TLR4 TLR4 NF_kB NF-κB Activation TLR4->NF_kB This compound This compound This compound->Receptor This compound->TLR4 Inhibits Ca_Influx Ca2+ Influx PLC->Ca_Influx T_Cell_Activation T-Cell Activation & Proliferation Ca_Influx->T_Cell_Activation Inflammation Inflammation NF_kB->Inflammation Cytokine_Production Cytokine Production (IL-2, IL-4, IL-12, IFN-γ, GM-CSF) Cytokine_Production->Inflammation Modulates T_Cell_Activation->Cytokine_Production Clinical_Trial_Workflow Patient_Screening Patient Screening (Head & Neck Cancer Diagnosis) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Placebo or Standard of Care) Randomization->Treatment_Arm_B Chemoradiation Concurrent Chemoradiation Treatment_Arm_A->Chemoradiation Treatment_Arm_B->Chemoradiation OM_Assessment Regular Oral Mucositis Assessment (e.g., WHO Scale) Chemoradiation->OM_Assessment Data_Collection Data Collection (Efficacy & Safety Endpoints) OM_Assessment->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Trial Results & Reporting Data_Analysis->Results

References

Confirming EC18 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC18 is a synthetic monoacetyldiacylglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, that has demonstrated immunomodulatory properties.[1][2] Its mechanism of action is described as a "Pattern Recognition Receptor Endocytic Trafficking Accelerator" (PETA), which is thought to modulate the innate immune response.[3][4] While a specific direct molecular target has not been fully elucidated, evidence suggests its involvement in pathways related to Toll-like receptor 4 (TLR4) signaling.[3] In the absence of a single, defined molecular target, confirming this compound's engagement with its cellular machinery relies on a collection of assays that measure its downstream biological effects.

This guide provides a comparative overview of key experimental approaches to confirm the cellular target engagement of this compound. It details methodologies for assessing the primary cellular responses to this compound and compares these techniques with alternative methods.

Key Cellular Readouts for this compound Target Engagement

The cellular activity of this compound can be confirmed by measuring several downstream events. The following sections detail the primary assays for each of these readouts.

Intracellular Calcium Influx

This compound has been shown to stimulate the influx of calcium (Ca2+) into lymphocytes, a critical event in T-cell activation.[1]

Comparison of Methods for Measuring Intracellular Calcium Influx

MethodPrincipleAdvantagesDisadvantagesThroughput
Fluorescent Calcium Indicators (e.g., Fura-2, Fluo-4) Ratiometric or single-wavelength dyes that exhibit a change in fluorescence intensity upon binding to free Ca2+.[5][6][7]High sensitivity, allows for real-time kinetic measurements, amenable to high-throughput screening.[7]Can be prone to photobleaching and dye leakage; requires specialized equipment (fluorescence microscope or plate reader).[8]High
Aequorin-based Luminescence Assay A photoprotein that emits light in the presence of Ca2+.[8]High signal-to-noise ratio, low background.Requires cell transfection with the aequorin gene.Medium
Patch-Clamp Electrophysiology Directly measures Ca2+ currents across the cell membrane.[5]Provides direct, quantitative data on ion channel activity.Low throughput, technically demanding, requires specialized equipment and expertise.Low
Cytokine Secretion

A key indicator of this compound's immunomodulatory activity is its ability to stimulate the secretion of various cytokines, including IL-2, IL-4, IL-12, GM-CSF, and IFN-γ, from T-cells.[1]

Comparison of Methods for Measuring Cytokine Secretion

MethodPrincipleAdvantagesDisadvantagesThroughput
Enzyme-Linked Immunosorbent Assay (ELISA) An antibody-based assay that uses an enzyme-linked secondary antibody to detect and quantify a specific cytokine.[4][9]Highly specific and sensitive, well-established, and relatively inexpensive.[9]Measures only one cytokine at a time.Medium to High
Multiplex Bead Array (e.g., Luminex) Uses fluorescently coded beads, each coated with an antibody for a specific cytokine, allowing for the simultaneous measurement of multiple cytokines in a single sample.[9]High-throughput, measures multiple analytes simultaneously, requires small sample volumes.[10]Higher initial instrument cost.High
ELISpot Assay Captures cytokines secreted by individual cells, allowing for the enumeration of cytokine-producing cells.[4]Provides information on the frequency of cytokine-secreting cells.Does not provide data on the amount of cytokine secreted per cell.Medium
Intracellular Cytokine Staining (ICS) with Flow Cytometry Uses fluorescently labeled antibodies to detect cytokines retained within the cell after treatment with a protein transport inhibitor.[10]Identifies the specific cell populations producing the cytokine.Requires cell fixation and permeabilization, which can affect cell viability and introduce artifacts.High
T-Cell Activation and Cytotoxicity

This compound has been observed to enhance the cytolytic activity of T-cells.[1] Assessing T-cell activation and their ability to kill target cells is a direct measure of this compound's functional impact.

Comparison of Methods for Assessing T-Cell Activation and Cytotoxicity

MethodPrincipleAdvantagesDisadvantagesThroughput
Flow Cytometry for Activation Markers (e.g., CD25, CD69) Uses fluorescently labeled antibodies to detect the upregulation of cell surface markers associated with T-cell activation.[11][12]Provides quantitative data on the percentage of activated cells within a population.Does not directly measure cytotoxic function.High
Chromium-51 (51Cr) Release Assay Target cells are labeled with radioactive 51Cr. The release of 51Cr into the supernatant upon cell lysis by cytotoxic T-cells is measured.[1]A classic and well-validated method for measuring cytotoxicity.Involves the use of radioactive materials, which requires special handling and disposal.Medium
Non-Radioactive Cytotoxicity Assays (e.g., LDH, Calcein AM) Measure the release of cellular components (like LDH) or the loss of a fluorescent dye from target cells upon lysis.Safer alternatives to radioactive assays.May have higher background or lower sensitivity compared to the 51Cr release assay.High
xCELLigence Real-Time Cell Analysis Measures changes in electrical impedance as target cells are lysed, providing real-time monitoring of cytotoxicity.[13]Real-time, label-free, and provides kinetic data.Requires a specific instrument.High
Inducible Nitric Oxide Synthase (iNOS) Expression and Activity

This compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) in a model of allergic asthma.[2]

Comparison of Methods for Measuring iNOS Expression and Activity

MethodPrincipleAdvantagesDisadvantagesThroughput
Griess Assay A colorimetric assay that measures nitrite, a stable and quantifiable breakdown product of nitric oxide (NO).[14][15]Simple, inexpensive, and widely used.Indirect measure of NO; can be affected by other substances in the sample.High
Fluorometric NOS Activity Assays Use a fluorescent probe that reacts with NO to generate a stable signal.[16]Higher sensitivity compared to the Griess assay.Can be more expensive than the Griess assay.High
Western Blotting Detects and quantifies the iNOS protein in cell lysates using specific antibodies.Provides information on protein expression levels.Semi-quantitative, lower throughput.Low to Medium
Quantitative PCR (qPCR) Measures the mRNA expression levels of the iNOS gene.Highly sensitive and specific for gene expression.Does not measure protein levels or enzyme activity.High

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Influx using Fura-2 AM
  • Cell Preparation: Plate cells (e.g., lymphocytes) in a 96-well black-walled, clear-bottom plate and allow them to adhere if necessary.

  • Dye Loading: Wash the cells with a calcium-free buffer. Load the cells with Fura-2 AM (typically 2-5 µM) in the same buffer for 30-60 minutes at 37°C.[7]

  • Washing: Gently wash the cells twice with the buffer to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader capable of dual excitation at 340 nm and 380 nm, with emission at 510 nm.[7]

  • Stimulation: Add this compound to the wells at the desired concentration.

  • Kinetic Measurement: Immediately begin recording the fluorescence at both excitation wavelengths for a set period.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. An increase in this ratio indicates an increase in intracellular calcium.

Protocol 2: Quantification of Cytokine Secretion by ELISA
  • Cell Culture and Treatment: Culture immune cells (e.g., PBMCs or purified T-cells) in a 96-well plate. Stimulate the cells with this compound at various concentrations for a predetermined time (e.g., 24-48 hours).

  • Sample Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: T-Cell Cytotoxicity Assessment using a Non-Radioactive LDH Release Assay
  • Target Cell Preparation: Culture target cells (e.g., a tumor cell line) in a 96-well plate.

  • Effector Cell Preparation: Isolate and prepare effector T-cells. Treat the effector cells with this compound for a specified period to stimulate their cytotoxic activity.

  • Co-culture: Add the this compound-treated effector cells to the target cells at different effector-to-target (E:T) ratios.

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C.

  • LDH Measurement:

    • Centrifuge the plate and transfer the supernatant to a new plate.

    • Add the LDH assay reaction mixture to the supernatants.

    • Incubate at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of specific lysis using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Visualizing the Pathways and Workflows

This compound's Proposed Signaling Pathway

EC18_Signaling_Pathway cluster_cell Immune Cell This compound This compound TLR4 TLR4 This compound->TLR4 interacts with Membrane Cell Membrane PETA PETA Mechanism (Endocytic Trafficking) TLR4->PETA accelerates PLC Phospholipase C (PLC) PETA->PLC Ca_Influx Ca2+ Influx PLC->Ca_Influx T_Cell_Activation T-Cell Activation Ca_Influx->T_Cell_Activation Cytokine_Release Cytokine Release (IL-2, IFN-γ, etc.) T_Cell_Activation->Cytokine_Release iNOS_Suppression iNOS Suppression T_Cell_Activation->iNOS_Suppression

Caption: Proposed signaling cascade of this compound.

Experimental Workflow for Confirming this compound Target Engagement

Experimental_Workflow Start Start: Treat Immune Cells with this compound Calcium_Assay Measure Intracellular Calcium Influx Start->Calcium_Assay Cytokine_Assay Quantify Cytokine Secretion Start->Cytokine_Assay TCell_Assay Assess T-Cell Activation & Cytotoxicity Start->TCell_Assay iNOS_Assay Measure iNOS Expression & Activity Start->iNOS_Assay Data_Analysis Data Analysis & Interpretation Calcium_Assay->Data_Analysis Cytokine_Assay->Data_Analysis TCell_Assay->Data_Analysis iNOS_Assay->Data_Analysis

Caption: Workflow for this compound target engagement confirmation.

Comparison with Alternative Immunomodulators

This compound's cellular effects can be benchmarked against other known immunomodulatory compounds.

CompoundPrimary MechanismKey Cellular EffectsOverlap with this compound
Lipopolysaccharide (LPS) A potent activator of TLR4.[17]Induces a strong pro-inflammatory response, including the release of TNF-α, IL-1β, and IL-6.Acts on TLR4, a potential upstream component of this compound's pathway.
Phyto-cannabinoids (e.g., CBD) Interact with cannabinoid receptors (CB1, CB2) and other targets.Generally immunosuppressive, reducing cytokine production and T-cell proliferation.Modulates cytokine release, but through a different primary mechanism.
Resveratrol A polyphenol with multiple targets, including sirtuins.Can have both pro- and anti-inflammatory effects depending on the context; modulates cytokine production.[18]Affects cytokine signaling pathways.
Azoximer bromide A synthetic polymer with immunoadjuvant properties.Stimulates T-cell proliferation and cytokine production.[19]Enhances T-cell responses.

Conclusion

Confirming the target engagement of this compound in a cellular context requires a multi-faceted approach that goes beyond traditional binding assays. By employing a suite of functional assays to measure intracellular calcium influx, cytokine secretion, T-cell activation and cytotoxicity, and iNOS activity, researchers can build a comprehensive profile of this compound's biological effects. This guide provides a framework for designing and executing these key experiments, enabling a thorough characterization of this compound's immunomodulatory properties and its engagement with cellular pathways. Comparing these results to the effects of other known immunomodulators will further elucidate the unique mechanism of action of this compound.

References

Cross-Validation of EC18's Therapeutic Potential: A Comparative Guide Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the investigational immunomodulatory agent EC18 reveals promising and consistent therapeutic effects across a range of preclinical models, including cancer, chemotherapy-induced neutropenia, acute radiation syndrome, and allergic asthma. This guide provides a detailed comparison of this compound's performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of its multifaceted mechanism of action and potential clinical applications.

This compound, a synthetic monoacetyldiacylglyceride, has demonstrated significant efficacy in mitigating the pathological effects of various diseases by modulating the host's immune response. Its proposed mechanism of action, termed Pattern Recognition Receptor Endocytic Trafficking Accelerator (PETA), appears to underlie its broad therapeutic window. This guide synthesizes the findings from multiple studies to provide a cross-model validation of this compound's therapeutic potential.

Data Presentation: A Comparative Overview of this compound's Efficacy

The following tables summarize the key quantitative findings of this compound's effects in different experimental models.

Table 1: Efficacy of this compound in a Hamster Model of Biliary Cancer (KIGB-5)
Treatment GroupDoseKey Findings
Control-Widespread gross lung metastatic lesions observed.
This compound10 mg/kg/dayFew microscopic lung lesions observed.
This compound25 mg/kg/dayFew microscopic lung lesions observed.
This compound50 mg/kg/dayNo evidence of metastatic lesions.[1]
This compound (in vitro)-Suppression of Toll-like receptor 4 (TLR-4) mRNA and protein expression in KIGB-5 cells.[1][2]
Table 2: Efficacy of this compound in a Murine Model of Chemotherapy-Induced Neutropenia (CIN)
ParameterControl (5-FU only)This compound (125 mg/kg) + 5-FUThis compound (250 mg/kg) + 5-FU
Duration of Neutropenia (days) 7.4 ± 1.142.6 ± 0.553.0 ± 0.71
Incidence of Severe Neutropenia (<100 cells/μL) 100%20%20%
Duration of Severe Neutropenia (days) 5.2 ± 1.482.0Not Reported
Mean ANC Nadir (cells/μL) 2.0 ± 4.47236 ± 4.47158 ± 11.32

Data from a study abstract on 5-fluorouracil (5-FU)-induced neutropenia in mice.

Table 3: Efficacy of this compound in a Murine Model of Acute Radiation Syndrome (ARS)
Study TypeTreatment GroupDose30-Day Survival Rate
Radiomitigation Control (PBS)-4%
This compound100 mg/kg33%
This compound250 mg/kg50%
This compound375 mg/kg50%
Radioprotection Control (PBS)-12.5%
This compound250 mg/kg45.9%[3]
Table 4: Efficacy of this compound in a Murine Model of Ovalbumin-Induced Allergic Asthma
Treatment GroupDoseKey Findings
OVA-Challenged-Increased infiltration of inflammatory cells (eosinophils), mucus overproduction, and Th2 cytokine production.
This compound50 mg/kgAlleviated allergic asthma symptoms, including reduced recruitment of inflammatory cells.

Specific quantitative data on the reduction of inflammatory cells and cytokines by this compound in this model were not available in the searched resources, though studies confirm its efficacy.

Table 5: Efficacy of this compound in Chemoradiation-Induced Oral Mucositis (CRIOM) in Head and Neck Cancer Patients (Phase 2 Study)
ParameterPlaceboThis compound (2000 mg)
Median Duration of Severe Oral Mucositis (days) 13.50[4][5][6][7]
Incidence of Severe Oral Mucositis (through completion of radiation) 65%40.9%[4][5]
Incidence of Severe Oral Mucositis (through short-term follow-up) 70%45.5%[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Hamster Biliary Cancer Model (KIGB-5)

Female Syrian golden hamsters were injected intravenously with KIGB-5 cholangiocarcinoma cells to induce hematogenous lung metastases.[1][2] Treatment with this compound was administered orally at doses of 10, 25, and 50 mg/kg/day for 12 weeks (2 weeks on, 1 week off).[2] The lungs were examined for metastatic lesions at 4, 8, and 12 weeks.[1][2] In vitro studies involved exposing KIGB-5 cells to this compound and measuring the expression of TLR-4 mRNA and protein using RT-PCR, real-time quantitative PCR, and western blot analysis.[1][2]

Murine Chemotherapy-Induced Neutropenia (CIN) Model

Neutropenia was induced in mice via a single injection of 5-fluorouracil (5-FU) at 100 mg/kg. This compound was administered at doses of 125 or 250 mg/kg. The absolute neutrophil count (ANC) was monitored to determine the duration and severity of neutropenia.

Murine Acute Radiation Syndrome (ARS) Model

C57BL/6 mice were subjected to total body irradiation to induce ARS. For the radiomitigation study, this compound was administered daily at doses of 100, 250, and 375 mg/kg starting 24 hours post-irradiation.[3] For the radioprotection study, mice were treated with 250 mg/kg of this compound for 24 hours before irradiation, with treatment continuing daily for 13 days.[3] The primary endpoint for both studies was the 30-day survival rate.[3]

Murine Ovalbumin-Induced Allergic Asthma Model

A common protocol for this model involves sensitizing mice with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide. Subsequently, the mice are challenged with aerosolized OVA to induce an asthmatic phenotype. This model is characterized by airway hyperresponsiveness, eosinophilic inflammation, and increased levels of Th2 cytokines in the bronchoalveolar lavage fluid (BALF). This compound has been shown to be effective in this model, though specific protocols detailing its administration were not fully available in the searched literature.

Chemoradiation-Induced Oral Mucositis (CRIOM) in Head and Neck Cancer Patients

This was a two-stage, Phase 2, randomized, double-blind, placebo-controlled, multi-institutional trial.[7][8] Patients with squamous cell cancers of the head and neck undergoing concurrent chemoradiation were enrolled. In Stage 2, patients received either placebo or 2000 mg of this compound twice daily from the first to the last day of radiation therapy.[8] Oral mucositis was assessed twice weekly using the WHO criteria.[7]

Mandatory Visualization

Proposed Signaling Pathway of this compound

EC18_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound TLR4 TLR4 This compound->TLR4 Suppresses PETA PETA (Pattern Recognition Receptor Endocytic Trafficking Accelerator) This compound->PETA Activates NFkB_Inhibition NF-κB Pathway Inhibition TLR4->NFkB_Inhibition Leads to Immune_Modulation Immune Modulation PETA->Immune_Modulation Ca_Influx Increased Ca2+ Influx Immune_Modulation->Ca_Influx Cytokine_Production Increased Cytokine Production (IL-2, IL-4, IL-12, IFN-γ, GM-CSF) Immune_Modulation->Cytokine_Production Tumor_Suppression Tumor Growth and Metastasis Inhibition NFkB_Inhibition->Tumor_Suppression

Caption: Proposed signaling pathway of this compound, highlighting its role in immune modulation and TLR4 suppression.

General Experimental Workflow for Preclinical Efficacy Testing of this compound

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment of Efficacy Model Disease Model Induction (e.g., Tumor Cell Injection, Allergen Sensitization) Grouping Randomization into Control and this compound Treatment Groups Model->Grouping Treatment Oral Administration of this compound (Dose-Ranging Studies) Grouping->Treatment Endpoints Measurement of Primary Endpoints (e.g., Tumor Size, Survival, Neutrophil Count, Inflammatory Markers) Treatment->Endpoints Analysis Data Analysis and Comparison between Groups Endpoints->Analysis

Caption: A generalized workflow for evaluating the efficacy of this compound in preclinical disease models.

References

Independent Verification of EC18's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of EC18's performance with alternative immunomodulators, supported by available experimental data. This compound is an investigational synthetic monoacetyldiacylglyceride positioned as a novel immunomodulator.

The core of this compound's proposed mechanism of action is the "Pattern Recognition Receptor Endocytic Trafficking Accelerator" (PETA). This mechanism is described as a process that shortens the duration of inflammatory responses by accelerating the endocytosis of pattern recognition receptors (PRRs) like Toll-like receptor 4 (TLR4), leading to a quicker resolution of inflammation. It is important to note that at present, the detailed description of the PETA mechanism primarily originates from sources related to its development. Independent, peer-reviewed verification of this specific mechanism is not yet extensively available in the scientific literature.

This compound has been investigated in preclinical models for various inflammatory conditions and has undergone Phase 2 clinical trials for indications such as chemoradiation-induced oral mucositis, COVID-19-related Acute Respiratory Distress Syndrome (ARDS), and atopic dermatitis.

Comparison with Alternatives: this compound vs. Janus Kinase (JAK) Inhibitors

To provide a tangible comparison, this guide focuses on a preclinical study that benchmarked this compound against established Janus Kinase (JAK) inhibitors, tofacitinib and baricitinib, in a collagen-induced arthritis (CIA) mouse model. JAK inhibitors represent a different class of immunomodulators that act intracellularly to suppress the signaling of pro-inflammatory cytokines.

Mechanism of Action at a Glance
FeatureThis compoundTofacitinib & Baricitinib (JAK Inhibitors)
Primary Target Proposed to be Pattern Recognition Receptor (PRR) endocytic traffickingJanus Kinases (JAK1, JAK2, JAK3)
Mechanism Accelerates the internalization and clearance of activated PRRs from the cell surface to shorten inflammatory signaling.Inhibit the JAK-STAT signaling pathway, which is crucial for the transduction of signals from many pro-inflammatory cytokine receptors.
Effect Purportedly leads to a more rapid resolution of inflammation.Reduces the production and signaling of a broad range of inflammatory cytokines.
Preclinical Efficacy in a Collagen-Induced Arthritis Model

A study in a mouse model of collagen-induced arthritis provides a direct comparison of the in vivo efficacy of this compound with tofacitinib and baricitinib. The data from this study is summarized below.

ParameterVehicle ControlThis compoundTofacitinibBaricitinib
Mean Arthritis Score HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Histological Inflammation SevereSignificantly ReducedSignificantly ReducedSignificantly Reduced
Bone and Cartilage Damage SevereSignificantly ReducedSignificantly ReducedSignificantly Reduced
IL-6 in Joint Synovium HighReducedNot ReportedReduced
TNF-α in Joint Synovium HighReducedNot ReportedReduced
IL-17 in Joint Synovium HighReducedNot ReportedReduced

This table is a qualitative summary of findings reported in a preclinical study. For precise quantitative data, direct reference to the primary literature is recommended.

Detailed Experimental Protocols

The following are generalized protocols for key experiments relevant to the investigation of this compound and similar immunomodulators. These are based on standard methodologies and should be adapted based on specific experimental goals.

Cytokine Profiling in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the steps to measure the production of inflammatory cytokines by human PBMCs in response to a stimulus, which can be used to assess the immunomodulatory activity of a compound like this compound.

  • Isolation of PBMCs :

    • Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Aspirate the "buffy coat" layer containing PBMCs and transfer to a new tube.

    • Wash the cells with PBS and resuspend in complete RPMI-1640 medium.

  • Cell Culture and Stimulation :

    • Adjust the PBMC concentration to 1 x 10^6 cells/mL.

    • Seed 1 x 10^5 cells per well in a 96-well plate.

    • Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control.

    • Add a stimulant (e.g., lipopolysaccharide (LPS) at 100 ng/mL) to induce cytokine production.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Cytokine Measurement :

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant.

    • Quantify the concentration of cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.

TLR4 Endocytosis Assay by Flow Cytometry

This protocol describes a method to quantify the internalization of TLR4 from the cell surface, a key aspect of this compound's proposed mechanism.

  • Cell Preparation :

    • Culture macrophages (e.g., bone marrow-derived macrophages) in a 6-well plate overnight.

  • Stimulation and Staining :

    • Treat the cells with the test compound (e.g., this compound) for a predetermined time.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes) to induce TLR4 endocytosis.

    • Stop the stimulation by placing the plate on ice and adding ice-cold FACS buffer.

    • Gently scrape and collect the cells.

    • Stain the cells with a fluorophore-conjugated anti-TLR4 antibody that recognizes an extracellular epitope. Do not permeabilize the cells.

  • Flow Cytometry Analysis :

    • Analyze the cells on a flow cytometer.

    • The mean fluorescence intensity (MFI) of the TLR4 signal will be proportional to the amount of TLR4 remaining on the cell surface.

    • A decrease in MFI over time indicates endocytosis. The rate of this decrease can be compared between different treatment groups.

Calcium Influx Assay in Lymphocytes

This assay measures changes in intracellular calcium concentration, an early event in lymphocyte activation.

  • Cell Preparation and Dye Loading :

    • Isolate lymphocytes (e.g., from spleen or peripheral blood).

    • Suspend 10-20 x 10^6 cells in 1 mL of loading medium.

    • Load the cells with a calcium-sensitive dye (e.g., Indo-1 AM at a final concentration of 1.5 µM).

    • Incubate for 45 minutes at 37°C in the dark.

    • Wash the cells twice with a suitable medium (e.g., DMEM with 2% FCS).

  • Flow Cytometry Analysis :

    • Dilute the cells to 1 x 10^6 / mL and allow them to equilibrate at 37°C for 30-60 minutes.

    • Acquire a baseline reading on a flow cytometer.

    • Add a stimulant (e.g., anti-CD3 antibody or a calcium ionophore like ionomycin as a positive control).

    • Record the change in fluorescence over time. For Indo-1, this is typically measured as a ratio of the fluorescence at two different emission wavelengths (~420 nm for calcium-bound and ~510 nm for calcium-free).

    • The kinetics and magnitude of the calcium flux can be compared between cells pre-treated with a test compound like this compound and control cells.

Visualizations

Proposed Signaling Pathway of this compound

EC18_Mechanism cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 Binds Endocytosis Accelerated Endocytosis TLR4->Endocytosis Inflammatory_Signaling Inflammatory Signaling TLR4->Inflammatory_Signaling Initiates This compound This compound This compound->Endocytosis Promotes Endosome Endosome Endocytosis->Endosome Internalizes TLR4 Resolution Inflammation Resolution Endosome->Resolution Contributes to Inflammatory_Signaling->Resolution Leads to

Caption: Proposed mechanism of this compound as a Pattern Recognition Receptor Endocytic Trafficking Accelerator (PETA).

Comparative Workflow: this compound vs. JAK Inhibitors

Comparative_Workflow cluster_this compound This compound Pathway cluster_JAKi JAK Inhibitor Pathway EC18_node This compound PRR_Endocytosis Accelerated PRR Endocytosis EC18_node->PRR_Endocytosis Signal_Termination Shorter Inflammatory Signal PRR_Endocytosis->Signal_Termination Inflammation Reduced Inflammation Signal_Termination->Inflammation JAKi_node JAK Inhibitor (Tofacitinib/Baricitinib) JAK_Inhibition JAK Inhibition JAKi_node->JAK_Inhibition STAT_Block Blocked STAT Phosphorylation JAK_Inhibition->STAT_Block STAT_Block->Inflammation Cytokine_Signal Cytokine Signal Cytokine_Signal->JAKi_node

Caption: Logical workflow comparing the proposed mechanism of this compound with that of JAK inhibitors.

Experimental Workflow for Cytokine Profiling

Cytokine_Profiling_Workflow Start Isolate PBMCs from Whole Blood Culture Culture PBMCs with Test Compounds (this compound, Alternatives, Vehicle) Start->Culture Stimulate Stimulate with LPS Culture->Stimulate Incubate Incubate 24-48h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokines (ELISA/Multiplex) Collect->Analyze Data Compare Cytokine Levels Analyze->Data

Caption: A standard experimental workflow for assessing the effect of immunomodulators on cytokine production.

Comparative Toxicity Profile of EC18 in the Management of Oral Mucositis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of EC18, an investigational immune modulator, against established and other therapeutic agents for the management of chemoradiation-induced oral mucositis (OM). The comparison includes amifostine, palifermin, and benzydamine, with a focus on preclinical and clinical safety data.

Executive Summary

This compound, a novel immune-modulating agent, has demonstrated a favorable safety profile in clinical trials for conditions including chemoradiation-induced oral mucositis. When compared to other agents used for the management of OM, such as amifostine, palifermin, and benzydamine, this compound appears to be well-tolerated with an adverse event profile similar to that of placebo in clinical settings. In contrast, amifostine is associated with significant dose-limiting toxicities including hypotension and emesis. Palifermin, a keratinocyte growth factor, has been linked to skin and oral toxicities. Benzydamine, a topical anti-inflammatory agent, is generally well-tolerated but can cause local irritation. This guide presents available toxicity data to aid researchers and drug development professionals in evaluating the relative safety of these compounds.

Preclinical Toxicity Data

Quantitative preclinical toxicity data for this compound, such as LD50 and NOAEL values, are not publicly available at this time. The following tables summarize the available preclinical toxicity data for the comparator compounds.

Table 1: Acute Toxicity Data (LD50) of Comparator Compounds

CompoundSpeciesRoute of AdministrationLD50Reference
Amifostine MouseIntraperitoneal704 mg/kg[1]
MouseIntraperitoneal950 mg/kg[1]
Benzydamine MouseOral460 - 515 mg/kg[2][3]
RatOral950 - 1050 mg/kg[2][3]
MouseIntraperitoneal109 - 110 mg/kg[2][3]
MouseIntravenous25 - 33 mg/kg[2][3]
Palifermin --Not Available-

Table 2: Other Preclinical Toxicity Findings for Comparator Compounds

CompoundSpeciesKey FindingsReference
Amifostine MouseMaximum Tolerated Dose (intraperitoneal) = 600 mg/kg[1]
Palifermin RabbitEmbryotoxic at doses ≥ 2.5 times the maximum recommended human dose.[4]

Clinical Safety and Tolerability

This compound has been evaluated in several clinical trials, demonstrating a favorable safety profile.

This compound:

In a Phase 2 study of patients with head and neck cancer undergoing chemoradiation, the incidence of treatment-emergent adverse events (TEAEs) in the this compound group was similar to the placebo group, with no significant differences in adverse events observed. A Phase 1 dose-escalation study using doses up to 4000 mg reported no serious adverse events.

The following table summarizes the key clinical adverse events associated with the comparator compounds.

Table 3: Common Clinical Adverse Events of Comparator Compounds

CompoundCommon Adverse EventsReference
Amifostine Hypotension, nausea, vomiting, emesis, somnolence, sneezing.[5]
Palifermin Skin toxicities (rash, erythema, edema, pruritus), oral toxicities (dysesthesia, tongue discoloration, tongue thickening, altered taste).[6]
Benzydamine Localized numbness, burning/stinging sensation in the mouth.[7]

Experimental Protocols

Detailed experimental protocols for the toxicity studies of this compound are not publicly available. However, standard preclinical toxicity studies are typically conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This study is designed to estimate the LD50 and identify signs of toxicity after a single oral dose of a substance.

  • Test Animals: Typically rodents (rats or mice), one sex (usually females, as they are often slightly more sensitive).

  • Procedure: A single animal is dosed at a starting level. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This sequential process continues until stopping criteria are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals at the end of the study.

Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD Guideline 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.

  • Test Animals: Rats are the preferred species. Both sexes are used.

  • Procedure: The test substance is administered orally daily for 28 days. At least three dose levels and a control group are used.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. A full necropsy is performed, and selected organs are weighed and examined microscopically.

Prenatal Developmental Toxicity Study (OECD Guideline 414)

This study is designed to provide information about the effects of a substance on the pregnant female and the developing embryo and fetus.

  • Test Animals: Typically rats or rabbits.

  • Procedure: The test substance is administered to pregnant females during the period of organogenesis.

  • Observations: Maternal animals are observed for clinical signs of toxicity, body weight, and food consumption. Just prior to term, the fetuses are delivered by caesarean section. The uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the toxicological comparison of these compounds.

cluster_preclinical Preclinical Toxicity Assessment cluster_clinical Clinical Safety Assessment Acute Toxicity\n(e.g., LD50) Acute Toxicity (e.g., LD50) Sub-chronic Toxicity\n(e.g., 28-day study) Sub-chronic Toxicity (e.g., 28-day study) Acute Toxicity\n(e.g., LD50)->Sub-chronic Toxicity\n(e.g., 28-day study) Genotoxicity Genotoxicity Acute Toxicity\n(e.g., LD50)->Genotoxicity Chronic Toxicity Chronic Toxicity Sub-chronic Toxicity\n(e.g., 28-day study)->Chronic Toxicity Reproductive & Developmental\nToxicity Reproductive & Developmental Toxicity Sub-chronic Toxicity\n(e.g., 28-day study)->Reproductive & Developmental\nToxicity Phase I\n(Safety & Dosage) Phase I (Safety & Dosage) Phase II\n(Efficacy & Side Effects) Phase II (Efficacy & Side Effects) Phase I\n(Safety & Dosage)->Phase II\n(Efficacy & Side Effects) Phase III\n(Long-term Safety) Phase III (Long-term Safety) Phase II\n(Efficacy & Side Effects)->Phase III\n(Long-term Safety) Preclinical Toxicity Assessment Preclinical Toxicity Assessment Clinical Safety Assessment Clinical Safety Assessment Preclinical Toxicity Assessment->Clinical Safety Assessment Informs Starting Dose & Safety Monitoring

Figure 1. Generalized workflow for drug toxicity assessment.

This compound This compound Similar to Placebo Similar to Placebo This compound->Similar to Placebo Adverse Events Amifostine Amifostine Hypotension, Nausea, Vomiting Hypotension, Nausea, Vomiting Amifostine->Hypotension, Nausea, Vomiting Adverse Events Palifermin Palifermin Skin & Oral Toxicities Skin & Oral Toxicities Palifermin->Skin & Oral Toxicities Adverse Events Benzydamine Benzydamine Local Numbness & Stinging Local Numbness & Stinging Benzydamine->Local Numbness & Stinging Adverse Events

Figure 2. Summary of clinical adverse event profiles.

Conclusion

Based on currently available data, this compound exhibits a promising safety profile for the management of chemoradiation-induced oral mucositis, with clinical trial data suggesting it is well-tolerated and has an adverse event profile comparable to placebo. In contrast, comparator agents such as amifostine and palifermin are associated with more significant systemic toxicities. Benzydamine, being a topical agent, has a more localized and generally milder side-effect profile. The lack of publicly available preclinical toxicity data for this compound is a current limitation for a direct quantitative comparison. Further research and publication of these data will be crucial for a more comprehensive assessment of this compound's toxicological standing.

References

EC18: A Deep Dive into Specificity and Selectivity for Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

EC18, a synthetic monoacetyldiacylglyceride, is an emerging immunomodulatory agent with a novel proposed mechanism of action. This guide provides a comprehensive analysis of the available data on this compound's specificity and selectivity, comparing its performance with existing alternatives and detailing the experimental basis for its characterization.

Executive Summary

This compound has demonstrated efficacy in a Phase II clinical trial for the management of severe oral mucositis (SOM) in head and neck cancer patients undergoing chemoradiation.[1][2][3][4][5] Its proposed mechanism, termed Pattern Recognition Receptor Endocytic Trafficking Accelerator (PETA), suggests a unique approach to modulating the innate immune response.[6][7] While clinical data against a placebo are promising, a full elucidation of its molecular target and direct comparisons with standard-of-care treatments are areas of ongoing investigation. This guide synthesizes the current evidence to provide a clear perspective on this compound's therapeutic potential and the experimental validation of its activity.

Data Presentation: Clinical Efficacy in Oral Mucositis

A Phase II, randomized, double-blind, placebo-controlled trial has provided the most robust quantitative data for this compound's efficacy. The study evaluated the use of this compound in patients with head and neck cancer undergoing concomitant chemoradiotherapy.[1][2][3][4][5]

Efficacy EndpointThis compound (2000 mg)PlaceboPercentage Reduction/Improvement
Median Duration of Severe Oral Mucositis (SOM)0 days13.5 days100%
Incidence of SOM (through completion of radiation)40.9%65%37.1% reduction
Incidence of SOM (through short-term follow-up)45.5%70%35.1% reduction

Comparison with Standard of Care: Palifermin (Kepivance)

Currently, there are no head-to-head clinical trials directly comparing this compound with Palifermin (Kepivance), a recombinant human keratinocyte growth factor (KGF) approved for the prevention and treatment of severe oral mucositis. However, a comparison of their respective clinical trial data against placebos can provide some context.

FeatureThis compoundPalifermin (Kepivance)
Mechanism of Action Proposed Pattern Recognition Receptor Endocytic Trafficking Accelerator (PETA)[6][7]Keratinocyte Growth Factor (KGF) receptor agonist; stimulates epithelial cell proliferation and differentiation[8]
Administration Oral[4]Intravenous[8]
Reported Efficacy (vs. Placebo) Reduced incidence of severe OM by 35.1-37.1% and duration by 100% in a Phase II trial for head and neck cancer with chemoradiation.[2][4]In a Phase III study in patients with hematologic malignancies undergoing stem cell transplantation, reduced the incidence of severe OM from 98% to 63% and the mean duration from 9 to 6 days.[8] In a study on head and neck cancer patients undergoing postoperative radiochemotherapy, reduced the incidence of severe OM from 67% to 51% and the median duration from 22 to 4.5 days.[4]

Experimental Protocols

Detailed experimental protocols from the this compound studies are not yet publicly available. However, based on the reported mechanisms and effects, the following standard protocols would be appropriate for assessing the specificity and selectivity of this compound.

Protocol 1: In Vitro Cytokine Release Assay

This protocol is designed to determine the cytokine secretion profile of immune cells in response to this compound stimulation.

1. Cell Preparation:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Adjust the cell density to 1 x 10^6 cells/mL.

2. Cell Stimulation:

  • Seed 100 µL of the PBMC suspension into each well of a 96-well flat-bottom plate.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium.

  • Add 100 µL of the this compound dilutions to the respective wells to achieve final desired concentrations.

  • Include a vehicle control (medium with the same solvent concentration used for this compound) and a positive control (e.g., 100 ng/mL lipopolysaccharide [LPS]).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

3. Cytokine Quantification:

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the cell-free supernatants.

  • Measure the concentrations of cytokines (e.g., IL-2, IL-4, IL-6, IL-12, IFN-γ, TNF-α) in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.

4. Data Analysis:

  • Generate standard curves for each cytokine.

  • Calculate the concentration of each cytokine in the samples based on the standard curves.

  • Compare the cytokine levels in this compound-treated wells to the vehicle control to determine the stimulatory or inhibitory effects of this compound.

Protocol 2: Intracellular Calcium Influx Assay via Flow Cytometry

This protocol measures the ability of this compound to induce calcium mobilization in lymphocytes, a key event in immune cell activation.

1. Cell Preparation and Staining:

  • Isolate lymphocytes from human peripheral blood.

  • Resuspend the cells at 1 x 10^6 cells/mL in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating at 37°C for 30-45 minutes in the dark.

  • Wash the cells to remove excess dye and resuspend in fresh buffer.

2. Flow Cytometry Analysis:

  • Acquire a baseline fluorescence reading of the unstained and dye-loaded cells on a flow cytometer.

  • Add this compound at the desired concentration to the cell suspension and continue to acquire data in real-time.

  • As a positive control, add a known calcium ionophore (e.g., ionomycin) to elicit a maximal calcium response.

  • As a negative control, add a calcium chelator (e.g., EGTA) prior to stimulation.

3. Data Analysis:

  • Analyze the flow cytometry data to measure the change in fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Quantify the percentage of responding cells and the mean fluorescence intensity of the responding population.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

EC18_Proposed_Mechanism cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Endocytosis Endocytosis This compound->Endocytosis Accelerates (PETA) Ca_influx Ca2+ Influx This compound->Ca_influx PAMP_DAMP PAMPs/DAMPs TLR4_mem TLR4 PAMP_DAMP->TLR4_mem Activates TLR4 TLR4 TLR4_mem->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome MyD88 MyD88-dependent Signaling Endosome->MyD88 TRIF TRIF-dependent Signaling Endosome->TRIF Cytokines Cytokine Production MyD88->Cytokines TRIF->Cytokines Ca_influx->Cytokines Inflammation Inflammation Resolution Cytokines->Inflammation

Experimental_Workflow_Cytokine_Assay start Isolate PBMCs seed Seed cells in 96-well plate start->seed stimulate Stimulate with this compound, Vehicle, or LPS seed->stimulate incubate Incubate 24-48h at 37°C, 5% CO2 stimulate->incubate centrifuge Centrifuge plate incubate->centrifuge collect Collect supernatants centrifuge->collect analyze Analyze cytokines (ELISA or Multiplex) collect->analyze end Quantify Cytokine Concentrations analyze->end

Calcium_Influx_Workflow start Isolate Lymphocytes load_dye Load cells with calcium-sensitive dye start->load_dye wash Wash cells load_dye->wash acquire_baseline Acquire baseline on flow cytometer wash->acquire_baseline add_this compound Add this compound and acquire data acquire_baseline->add_this compound add_controls Add Ionomycin (pos) and EGTA (neg) controls add_this compound->add_controls analyze Analyze fluorescence change over time add_controls->analyze end Quantify Calcium Influx analyze->end

Discussion of Specificity and Selectivity

Specificity in the context of a therapeutic agent refers to its ability to interact with its intended molecular target with high affinity, leading to a specific biological response, while having minimal interaction with other molecules in the biological system. Selectivity refers to the ability of a drug to produce a particular effect and is related to the types of receptors to which it binds.

Molecular Target and Binding Affinity

The direct molecular target of this compound has not been definitively identified in the publicly available literature. The proposed mechanism of action, PETA (Pattern Recognition Receptor Endocytic Trafficking Accelerator), suggests that this compound may not bind directly to a single receptor in a classic ligand-receptor interaction model.[6][7] Instead, it may modulate the cellular machinery involved in the trafficking of these receptors.

This lack of a defined molecular target and corresponding binding affinity data is a significant gap in a comprehensive assessment of this compound's specificity. Future studies employing techniques such as affinity chromatography-mass spectrometry, drug affinity responsive target stability (DARTS), or photoaffinity labeling could be instrumental in identifying the direct binding partners of this compound.

Functional Selectivity

While molecular specificity is yet to be fully characterized, the functional effects of this compound demonstrate a degree of selectivity in its immunomodulatory actions.

  • Immune Cell Activation: this compound has been shown to induce calcium influx in lymphocytes and stimulate the production of a range of cytokines, including IL-2, IL-4, IL-12, GM-CSF, and IFN-γ. This indicates an activity profile that is selective for certain immune cell populations and signaling pathways.

  • Pattern Recognition Receptor (PRR) Pathway: The PETA mechanism suggests a selective effect on the endocytic trafficking of PRRs, such as Toll-like receptors (TLRs). By accelerating the internalization and recycling of these receptors, this compound could potentially shorten the duration of the inflammatory response to PAMPs (pathogen-associated molecular patterns) and DAMPs (damage-associated molecular patterns), leading to a more rapid resolution of inflammation. This proposed mechanism implies a selective modulation of the innate immune response at the level of receptor trafficking. The precise interplay with downstream signaling adaptors like MyD88 and TRIF remains to be fully elucidated.

Conclusion and Future Directions

This compound is a promising immunomodulatory agent with demonstrated clinical efficacy in mitigating severe oral mucositis. Its novel proposed mechanism of action, PETA, distinguishes it from other agents in the field. However, a complete validation of its specificity and selectivity is contingent on several key areas of future research:

  • Identification of the Direct Molecular Target(s): Elucidating the direct binding partners of this compound is paramount to understanding its molecular specificity.

  • Head-to-Head Comparative Trials: Clinical trials directly comparing this compound with the standard of care, such as palifermin, are necessary to establish its relative efficacy and therapeutic positioning.

  • Detailed Mechanistic Studies: Further investigation into the PETA mechanism, including its precise effects on different PRRs and the downstream consequences for MyD88- and TRIF-dependent signaling, will provide a more complete picture of its functional selectivity.

  • Publication of Detailed Protocols: The dissemination of detailed experimental protocols will allow for independent verification and a deeper understanding of the preclinical data.

For researchers and drug development professionals, this compound represents an intriguing candidate with a potentially novel mechanism for controlling inflammation. The current data supports its continued development, with the clear need for further research to fully characterize its specificity and selectivity profile.

References

Safety Operating Guide

Navigating the Disposal of EC18: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For compounds designated as EC18, a clear and systematic approach is necessary to ensure the protection of personnel and compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Crucially, "this compound" can refer to different chemical products. Before proceeding, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound product. The SDS contains detailed information on hazards, handling, and disposal that is specific to that formulation.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the general procedure for disposing of hazardous chemical waste, which should be adapted based on the specific guidance in the this compound product's SDS.

  • Waste Identification and Classification : The first step is to determine if the this compound waste is hazardous.[1] The SDS for the specific product will provide this information in the "Hazards Identification" and "Disposal Considerations" sections. Based on available data for some commercial products containing hazardous chemicals, this compound waste may be classified as toxic and an environmental hazard, particularly to aquatic life.[2]

  • Segregation of Waste : Never mix this compound waste with other types of waste unless explicitly permitted by your institution's hazardous waste management plan.[2] Incompatible chemicals can react dangerously. This compound waste should be collected in a dedicated, properly labeled waste container.

  • Waste Accumulation and Storage :

    • Container Selection : Use a container that is compatible with this compound, typically the original container or one made of a similar material. The container must be in good condition, with a secure, leak-proof lid.[3]

    • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and its chemical components if known), the date of accumulation, and any associated hazards (e.g., "Toxic," "Environmental Hazard").[1][4]

    • Storage Location : Store the waste container in a designated satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and incompatible materials. Secondary containment should be used for liquid waste to prevent spills.[2][3]

    • Accumulation Time : Do not exceed the maximum allowable accumulation time for hazardous waste as stipulated by your institution and local regulations. This is often up to one year for partially filled containers, but containers must be removed within three days of becoming full.[4]

  • Arranging for Professional Disposal : Hazardous waste must be disposed of through a licensed waste disposal service.[1][5] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your this compound waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[2][6]

Quantitative Data Summary for Hazardous Waste Disposal

The following table provides a summary of typical quantitative limits and guidelines relevant to the disposal of hazardous laboratory chemicals. Note: These are general guidelines; always refer to your institution-specific procedures and the this compound SDS.

ParameterGuidelineCitation
pH Range for Drain Disposal Prohibited for hazardous waste. For non-hazardous aqueous solutions, typically between 5.0 and 12.0.[7]
Satellite Accumulation Area (SAA) Volume Limit Maximum of 55 gallons of hazardous waste.[8]
Acutely Toxic Waste (P-list) SAA Limit Maximum of 1 quart of liquid or 1 kilogram of solid.[8]
Container Headspace Leave at least 10% headspace to allow for expansion.[4]
Time Limit for Full Container Removal from SAA Within 3 days of the container becoming full.[4]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved by:

  • Ordering only the required amount of the chemical.

  • Using the smallest scale feasible for experiments.

  • Exploring the possibility of recycling or reusing unspent this compound if the experimental design allows and it does not compromise the integrity of the research.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

EC18_Disposal_Workflow start This compound Waste Generated sds Consult this compound Safety Data Sheet (SDS) start->sds classify Classify Waste (Hazardous/Non-Hazardous) sds->classify non_haz Non-Hazardous Waste Disposal Protocol classify->non_haz Non-Hazardous haz_waste Hazardous Waste Protocol classify->haz_waste Hazardous drain Drain Disposal (If Permitted by SDS and Institutional Policy) non_haz->drain trash Regular Trash (If Permitted by SDS and Institutional Policy) non_haz->trash segregate Segregate this compound Waste haz_waste->segregate container Use Compatible, Labeled Container segregate->container store Store in Satellite Accumulation Area container->store ehs Contact Environmental Health & Safety (EHS) for Pickup store->ehs dispose Professional Disposal by Licensed Contractor ehs->dispose

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guide for Handling EC18

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling EC18 (1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol), a synthetic monoacetyldiacylglyceride utilized in various research applications. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, and appropriate disposal methods to foster a secure and efficient laboratory environment.

Personal Protective Equipment (PPE)

The minimum recommended PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with appropriate gloves and other protective equipment based on the specific tasks being performed.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protective EquipmentSpecification and Use
Eye and Face Protection Chemical safety glasses with side shields are the minimum requirement to protect against splashes and airborne particles.[2] A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1][2]
Hand Protection Disposable nitrile gloves are recommended for incidental contact.[1] For prolonged contact or when handling solutions of this compound in organic solvents, more robust chemical-resistant gloves such as Viton or Silver Shield may be necessary.[2] Always inspect gloves for damage before use and remove them before touching surfaces outside the immediate work area.[3]
Body Protection A lab coat, preferably made of a polyester-cotton blend (at least 35% cotton), should be worn to protect skin and personal clothing from contamination.[3] In situations where there is a risk of fire, a flame-resistant lab coat is required.[3]
Respiratory Protection Typically not required when handling small quantities in a well-ventilated area. If there is a potential for generating aerosols or if working with a powdered form of the lipid, a respirator may be necessary based on a risk assessment.

Operational and Disposal Plans

Proper operational procedures and disposal plans are critical for maintaining a safe and compliant laboratory. The following sections provide step-by-step guidance for handling and disposing of this compound.

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal, to ensure safety and procedural correctness.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) for this compound and any solvents. B Don appropriate Personal Protective Equipment (PPE). A->B C Prepare a clean and designated workspace in a fume hood. B->C D Allow this compound to reach room temperature before opening. C->D E Weigh or measure the required amount of this compound. D->E F Dissolve in an appropriate solvent if necessary. E->F G Decontaminate workspace and equipment. F->G H Properly label and store any remaining this compound. G->H I Segregate waste (solid vs. liquid, hazardous vs. non-hazardous). H->I J Dispose of waste according to institutional guidelines. I->J A Start: this compound Waste B Is the waste mixed with a hazardous solvent? A->B E Dispose as Hazardous Chemical Waste B->E YES F Is the waste a liquid or solid? B->F NO C YES D NO I Dispose as Non-Hazardous Liquid Waste F->I LIQUID J Dispose as Non-Hazardous Solid Waste F->J SOLID G LIQUID H SOLID

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EC18
Reactant of Route 2
EC18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.